molecular formula C11H17NO B026532 1-Adamantanecarboxamide CAS No. 5511-18-2

1-Adamantanecarboxamide

Cat. No.: B026532
CAS No.: 5511-18-2
M. Wt: 179.26 g/mol
InChI Key: CKBZJTAMRPPVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Adamantanecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBZJTAMRPPVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203628
Record name 1-Adamantanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5511-18-2
Record name Tricyclo[3.3.1.13,7]decane-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5511-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Adamantanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Serendipitous Discovery of Adamantane in Petroleum: From Obscurity to a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Adamantane, the simplest diamondoid hydrocarbon, represents a unique molecular architecture—a rigid, strain-free cage-like structure composed of ten carbon atoms. Its discovery was not the result of a targeted search but a serendipitous finding during the analysis of crude oil in the early 1930s. This guide provides a comprehensive technical account of the historical discovery of adamantane from its natural petroleum source. We will explore the pioneering work of its discoverers, the analytical techniques of the era that enabled its isolation, and the subsequent scientific endeavors that confirmed its structure and unlocked its vast potential. This journey from a petroleum-derived curiosity to a foundational scaffold in modern drug development and materials science offers profound insights into the interplay of natural product chemistry, analytical science, and synthetic innovation.

Introduction: A Molecule Predicted and Awaiting Discovery

In the landscape of early 20th-century organic chemistry, the existence of complex, polyhedral hydrocarbons was more a matter of theoretical curiosity than established fact. In 1924, H. Decker first proposed the existence of a C₁₀H₁₆ hydrocarbon with a highly symmetrical, diamond-like structure, which he termed "decaterpene".[1] However, early attempts to synthesize this molecule, notably by German chemist Hans Meerwein in the same year, were unsuccessful, leaving the structure as a theoretical novelty.[2]

Petroleum, a bewilderingly complex mixture of hydrocarbons, was simultaneously the engine of industrial progress and a frontier for chemical discovery.[3][4] Its composition varies dramatically, but it is primarily composed of paraffins, naphthenes, and aromatics.[3][4] Within this chemical labyrinth, trace components existed in minute quantities, awaiting methods sensitive enough for their detection and isolation. Adamantane, with its unique physical properties, was one such hidden component. Its eventual discovery would not only validate Decker's prediction but also launch an entirely new field of chemistry dedicated to polyhedral organic compounds.[2]

The Landmark Discovery in Hodonín

The pivotal moment in adamantane's history occurred in 1933, stemming from the meticulous work of Czech chemists Stanislav Landa, V. Machacek, and M. Mzourek.[2][5] While studying petroleum fractions from the Hodonín oil field in Czechoslovakia, they encountered a crystalline substance with highly unusual properties.[6][7][8][9]

The initial report of this discovery was presented at the Twelfth Congress of Industrial Chemistry in Prague between September 25 and October 3, 1932, with formal publication following in 1933.[6][7] Landa, an expert in fuel industry chemistry, was leading the investigation into the composition of the local Hodonín oil when his team isolated the novel hydrocarbon.[6][7]

The quantity isolated was minuscule, only a few milligrams, yet its characteristics were striking.[2] The compound was a white, crystalline solid with a faint camphor-like smell and, most notably, an exceptionally high melting point of 269°C.[2][10] This was extraordinary for a C₁₀H₁₆ hydrocarbon, suggesting a molecule of immense stability and symmetry.[6] Recognizing the similarity of its proposed cage-like structure to the crystal lattice of a diamond, the new compound was aptly named "adamantane," derived from the Greek "adamantinos" (meaning invincible or relating to diamond).[2][10]

Key Events in the Discovery and Synthesis of Adamantane

G cluster_1 Discovery from Natural Source A 1924 H. Decker theoretically proposes 'decaterpene' structure. B 1932 S. Landa's team reports the discovery at the Prague Congress of Industrial Chemistry. A->B C 1933 Landa, Machacek, and Mzourek publish their findings on isolating a new hydrocarbon from Hodonín petroleum. B->C D 1941 Vladimir Prelog achieves the first successful laboratory synthesis of adamantane, confirming its structure. C->D E Late 1950s Development of more practical synthesis methods accelerates adamantane chemistry research. D->E G crude_oil Crude Oil Source (e.g., Hodonín, Cenomanian) steam_dist Step 1: Steam Distillation crude_oil->steam_dist fraction Volatile Hydrocarbon Fraction (105-150°C) steam_dist->fraction thiourea Step 2: Thiourea Adduction fraction->thiourea adduct Crystalline Adamantane-Thiourea Adduct thiourea->adduct liquid_waste Non-adducting Hydrocarbons (Liquid Phase) thiourea->liquid_waste decomposition Step 3: Adduct Decomposition (Addition of Water) adduct->decomposition crude_adamantane Crude Adamantane decomposition->crude_adamantane purification Step 4: Purification (e.g., Sublimation) crude_adamantane->purification pure_adamantane High-Purity Adamantane Crystals purification->pure_adamantane

References

An In-Depth Technical Guide to the Synthesis of 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for the formation of 1-adamantanecarboxamide, a key intermediate in the development of various therapeutic agents. The adamantane cage structure imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making its derivatives, such as this compound, valuable scaffolds in medicinal chemistry. This document delves into the mechanistic underpinnings and provides field-proven, step-by-step protocols for the three principal synthetic routes: the Ritter reaction, direct amidation of 1-adamantanecarboxylic acid, and the selective hydrolysis of 1-adamantanecarbonitrile. Emphasis is placed on the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Adamantane Scaffold

The rigid, tricyclic alkane structure of adamantane has garnered significant interest in pharmaceutical sciences. Its unique cage-like geometry and high lipophilicity allow molecules incorporating this moiety to exhibit enhanced binding to biological targets and improved metabolic stability. This compound serves as a crucial building block for the synthesis of a wide range of biologically active compounds, including antiviral and anti-Parkinsonian drugs.[1] A thorough understanding of its synthesis is therefore paramount for researchers in the field of drug discovery and development. This guide will explore the most prevalent and efficient methods for its preparation, focusing on the underlying chemical principles and providing detailed, actionable protocols.

The Ritter Reaction: A Classic Approach to Amide Formation

The Ritter reaction is a cornerstone of organic synthesis for the preparation of N-alkyl amides from nitriles and a source of a stable carbocation.[2] Given the exceptional stability of the tertiary 1-adamantyl carbocation, this method is particularly well-suited for the synthesis of this compound and its derivatives.

Mechanistic Rationale

The reaction is initiated by the formation of the 1-adamantyl carbocation from a suitable precursor, typically 1-adamantanol or a 1-haloadamantane, in the presence of a strong acid such as sulfuric acid. This highly electrophilic carbocation is then intercepted by the nucleophilic nitrogen atom of a nitrile (e.g., acetonitrile or formamide). The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final amide product.[2]

The choice of starting material is critical. Tertiary alcohols like 1-adamantanol are ideal as they readily form the stable carbocation upon protonation and loss of water.[3] Alternatively, 1-bromoadamantane can be employed, where the strong acid facilitates the departure of the bromide ion.[4]

Ritter_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack by Nitrile cluster_step3 Step 3: Hydrolysis 1-Adamantanol 1-Adamantanol Protonated_Alcohol Protonated Alcohol 1-Adamantanol->Protonated_Alcohol + H⁺ 1-Adamantyl_Carbocation 1-Adamantyl Carbocation Protonated_Alcohol->1-Adamantyl_Carbocation - H₂O Nitrilium_Ion Nitrilium Ion Intermediate 1-Adamantyl_Carbocation->Nitrilium_Ion + R-C≡N Nitrile R-C≡N Nitrile->Nitrilium_Ion Imidic_Acid Imidic Acid Intermediate Nitrilium_Ion->Imidic_Acid + H₂O, - H⁺ This compound This compound Imidic_Acid->this compound Tautomerization

Figure 1: Mechanism of the Ritter Reaction for this compound Synthesis.

Experimental Protocols

This protocol provides a high-yield, two-step synthesis of amantadine hydrochloride, with the first step being the formation of N-(1-adamantyl)formamide, a direct precursor to this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add formamide (122 mL, 2.7 mol).

  • Addition of Reactants: Heat the formamide to 75°C and add 1-bromoadamantane (66.0 g, 0.3 mol) with continuous stirring.

  • Acid Addition: Slowly add 96% sulfuric acid (90 mL, 1.65 mol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 85°C and maintain this temperature for 5.5 hours, monitoring the disappearance of 1-bromoadamantane by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into 350 mL of ice-cold water and stir for 1 hour at 0-5°C.

  • Isolation: Collect the precipitated white solid by filtration and wash thoroughly with cold water to yield N-(1-adamantyl)formamide.

Expected Yield: Approximately 94%.[1]

This modern approach utilizes microwave irradiation to accelerate the reaction, providing N-(1-adamantyl)acetamide in good yield.[5]

  • Reaction Setup: In a microwave-safe round-bottom flask, slowly add adamantane (6.84 g, 0.05 mol) to nitric acid (21 mL, 0.5 mol) over 20 minutes with stirring.

  • Stirring: Continue stirring the suspension for 30 minutes.

  • Addition of Acetonitrile: Add acetonitrile (29 mL, 0.5 mol) to the mixture.

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.

  • Workup: Cool the flask in an ice water bath and add 370 mL of ice water. Stir the mixture for 30 minutes at 0-5°C.

  • Isolation: Collect the resulting white solid by filtration, wash with cold water, and dry under vacuum to yield N-(1-adamantyl)acetamide.

Expected Yield: Approximately 87%.[5]

Direct Amidation of 1-Adamantanecarboxylic Acid

The direct conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. This can be achieved by activating the carboxylic acid, making it more susceptible to nucleophilic attack by an amine or ammonia.

Mechanistic Rationale

The carboxylic acid is first converted into a more reactive intermediate. A common and highly effective method involves the formation of a mixed anhydride using ethyl chloroformate in the presence of a base like triethylamine. This mixed anhydride is a potent acylating agent that readily reacts with a nucleophile, in this case, aqueous ammonia, to form the desired amide.[6]

Amidation_Mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Nucleophilic Acyl Substitution Adamantane_Acid 1-Adamantanecarboxylic Acid Mixed_Anhydride Mixed Anhydride Intermediate Adamantane_Acid->Mixed_Anhydride + EtOCOCl, Et₃N Tetrahedral_Intermediate Tetrahedral Intermediate Mixed_Anhydride->Tetrahedral_Intermediate + NH₃ NH4OH NH₄OH NH4OH->Tetrahedral_Intermediate This compound This compound Tetrahedral_Intermediate->this compound - EtOCOOH

Figure 2: Mechanism of Direct Amidation via a Mixed Anhydride Intermediate.

Experimental Protocol

The following protocol, adapted from a patent by Glenmark Pharmaceuticals, provides a highly efficient and scalable synthesis of this compound.[6]

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 1-adamantanecarboxylic acid (5.0 g, 27.74 mmol) and triethylamine (3.61 g, 33.27 mmol) in tetrahydrofuran (THF, 80 mL).

  • Cooling: Cool the solution to -10°C in an ice-salt bath.

  • Activation: To the stirred and cooled solution, add ethyl chloroformate (3.65 g, 36.06 mmol). A white precipitate will form.

  • Stirring: Continue stirring the mixture at -10°C for 30 minutes.

  • Ammonolysis: Add 30% aqueous ammonium hydroxide (20 mL) to the reaction mixture.

  • Warming and Stirring: Gradually warm the mixture to room temperature and continue stirring for an additional 30 minutes.

  • Solvent Removal: Evaporate the THF under reduced pressure.

  • Isolation: Filter the solid precipitate and wash it with cold water to afford this compound as a white solid.

Expected Yield: Approximately 97%.[6]

Selective Hydrolysis of 1-Adamantanecarbonitrile

While the hydrolysis of nitriles typically proceeds to the carboxylic acid under harsh acidic or basic conditions, milder and more selective methods can be employed to stop the reaction at the amide stage.[7]

Mechanistic Considerations

The selective hydrolysis of nitriles to amides can be achieved using reagents that facilitate the hydration of the nitrile group without promoting the subsequent hydrolysis of the amide. One such method involves the use of alkaline hydrogen peroxide. The hydroperoxide anion is a potent nucleophile that attacks the nitrile carbon, leading to an intermediate that, upon protonation and rearrangement, yields the amide.

Experimental Protocol

A mild and selective method for the conversion of nitriles to amides involves the use of a resin-supported hydroperoxide, which can be generated in situ.

  • Catalyst Preparation: Prepare the Amberlyst A-26 (OH⁻ form) supported hydroperoxide in situ by adding the resin to a methanolic solution of the nitrile and 35% hydrogen peroxide.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Upon completion (typically 0.5-5 hours), the reaction mixture is worked up by simple filtration to remove the resin.

  • Isolation: Evaporation of the solvent from the filtrate yields the crude amide, which can be further purified by recrystallization or chromatography.

Note: This is a general procedure, and optimization for 1-adamantanecarbonitrile may be required.

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Ritter Reaction 1-BromoadamantaneFormamide, H₂SO₄~94%[1]High yield, readily available starting materials.Use of strong, corrosive acid.
Ritter Reaction (Microwave) AdamantaneNitric acid, Acetonitrile~87%[5]Rapid reaction time.Requires specialized microwave equipment.
Direct Amidation 1-Adamantanecarboxylic AcidEthyl chloroformate, NH₄OH~97%[6]Excellent yield, mild reaction conditions.Requires synthesis of the carboxylic acid precursor.
Nitrile Hydrolysis 1-AdamantanecarbonitrileH₂O₂, Resin CatalystVariableMild conditions, high selectivity.May require optimization, synthesis of nitrile precursor.

Conclusion

This guide has detailed the primary and most effective methods for the synthesis of this compound. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and equipment. The direct amidation of 1-adamantanecarboxylic acid offers the highest reported yield and proceeds under relatively mild conditions, making it an excellent choice for laboratory-scale synthesis. The Ritter reaction, particularly from 1-bromoadamantane, also provides a high-yielding and robust protocol. For researchers exploring alternative pathways, the selective hydrolysis of 1-adamantanecarbonitrile presents a milder, albeit potentially lower-yielding, option. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physicochemical and Spectroscopic Properties of 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Adamantanecarboxamide, a key derivative of the rigid, cage-like hydrocarbon adamantane, serves as a crucial building block in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as lipophilicity and metabolic stability to pharmacologically active molecules. A thorough understanding of its fundamental physicochemical and spectroscopic characteristics is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the melting point and spectral data of this compound, underpinned by detailed experimental protocols and theoretical explanations to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Adamantane Moiety

The adamantane scaffold, with its diamondoid lattice, offers a rigid and sterically defined framework that has been extensively exploited in drug design. The incorporation of an adamantyl group can enhance the therapeutic index of a drug by influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, as a primary amide derivative, provides a versatile handle for further chemical modifications, making it a valuable synthon for the synthesis of novel bioactive compounds. Accurate and reliable data on its physical and spectral properties are essential for unambiguous identification, purity assessment, and structural elucidation of its downstream products.

Physicochemical Properties: Melting Point Determination

The melting point of a crystalline solid is a critical physical constant that provides a preliminary indication of its purity. For this compound, a sharp and well-defined melting range is indicative of a high degree of purity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₁₁H₁₇NO--INVALID-LINK--
Molecular Weight179.26 g/mol --INVALID-LINK--
AppearanceWhite crystalline powder--INVALID-LINK--
Melting Point 188-190 °C --INVALID-LINK--[1]
Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of this compound is most accurately performed using a digital melting point apparatus. This method offers precise temperature control and clear visualization of the melting process.

Causality Behind Experimental Choices: The use of a finely ground powder ensures uniform heat distribution throughout the sample. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, thus yielding an accurate melting range.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is inserted into the heating block of the melting point apparatus.

  • Heating Profile: The apparatus is programmed to heat rapidly to a temperature approximately 10-15 °C below the expected melting point of 188 °C. The heating rate is then reduced to 1-2 °C per minute.

  • Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Grind Grind Sample Load Load Capillary Grind->Load Insert Insert into Apparatus Load->Insert Heat Heat (Ramp & Slow) Insert->Heat Observe Observe & Record Heat->Observe

Caption: Workflow for Melting Point Determination.

Spectroscopic Data and Interpretation

Spectroscopic techniques provide invaluable information about the molecular structure of this compound. The following sections detail the expected spectral features and provide protocols for data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present.

Trustworthiness of the Protocol: The KBr pellet method is a well-established technique for obtaining high-quality IR spectra of solid samples. The use of a background scan corrects for atmospheric and instrumental interferences, ensuring that the resulting spectrum is solely representative of the sample.

Experimental Data:

A patent document provides the following experimental IR data for this compound[2]:

  • IR (KBr): 3515, 3422, 2899, 2853, 1634, 1596 cm⁻¹

Table 2: Interpretation of the IR Spectrum of this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3515, 3422N-H Stretch (asymmetric & symmetric)Primary Amide (-CONH₂)The two distinct peaks are characteristic of the two N-H bonds in a primary amide.
2899, 2853C-H StretchAdamantyl CageThese strong absorptions are typical for the sp³ C-H bonds of the adamantane scaffold.
1634C=O Stretch (Amide I band)Primary Amide (-CONH₂)This strong absorption is characteristic of the carbonyl group in an amide.
1596N-H Bend (Amide II band)Primary Amide (-CONH₂)This band arises from the in-plane bending of the N-H bonds.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample and KBr Preparation: Approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are finely ground together in an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet press die and subjected to high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded, followed by the sample spectrum.

FTIRExperiment cluster_sample_prep Sample Preparation cluster_measurement Measurement Mix Mix with KBr & Grind Press Press into Pellet Mix->Press Background Acquire Background Press->Background Sample Acquire Sample Spectrum Background->Sample

Caption: FT-IR KBr Pellet Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR spectroscopy gives insights into the number of different types of protons and their connectivity.

Experimental Data:

The same patent document provides the following ¹H NMR data for this compound, recorded in DMSO-d₆ at 300 MHz[2]:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 1.64-1.69 (m, 6H), 1.73-1.74 (m, 6H), 1.94 (br s, 3H), 6.68 (br s, 1H), 6.94 (br s, 1H).

Table 3: Interpretation of the ¹H NMR Spectrum of this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1.64-1.69multiplet (m)6HAdamantyl -CH₂-Protons of the six equivalent methylene groups in the adamantane cage.
1.73-1.74multiplet (m)6HAdamantyl -CH₂-Protons of the six equivalent methylene groups in the adamantane cage. The slight difference in chemical shift is likely due to their different spatial relationships to the amide group.
1.94broad singlet (br s)3HAdamantyl -CH-Protons of the three equivalent methine groups at the bridgehead positions.
6.68, 6.94broad singlet (br s)1H, 1H-NH₂The two protons of the primary amide group, which are diastereotopic and appear as two separate broad signals due to restricted rotation around the C-N bond and exchange with the solvent.

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted Spectral Data:

Table 4: Predicted ¹³C NMR Spectral Data for this compound
Predicted Chemical Shift (δ, ppm)Carbon TypeRationale
~178-180C=OThe carbonyl carbon of a primary amide typically resonates in this region.
~40-42Quaternary C (C-1)The bridgehead carbon attached to the amide group.
~36-38-CH- (bridgehead)The three equivalent methine carbons of the adamantane cage.
~28-30-CH₂-The six equivalent methylene carbons of the adamantane cage.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra. Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final NMR spectra.

NMRProtocol Prep Dissolve Sample in Deuterated Solvent with TMS Acquire Acquire FID on NMR Spectrometer Prep->Acquire Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: General workflow for NMR sample analysis.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization - EI):

In the absence of an experimental mass spectrum for this compound, the fragmentation pattern upon electron ionization can be predicted.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 179.

  • Base Peak: The most stable and therefore most abundant fragment is predicted to be the adamantyl cation at m/z = 135 , resulting from the cleavage of the C-C bond between the adamantyl cage and the carbonyl group.

  • Other Fragments: Loss of the amide group (-CONH₂) would lead to a fragment at m/z = 135. Fragmentation of the adamantane cage itself would produce a series of characteristic peaks at lower m/z values (e.g., 93, 79, 67).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of this compound is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the melting point and spectral data of this compound. The presented experimental protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. By combining experimental findings with theoretical predictions, this document serves as an essential resource for researchers, scientists, and drug development professionals working with this important adamantane derivative. The detailed characterization data herein will facilitate quality control, reaction monitoring, and the structural elucidation of novel compounds derived from this compound.

References

An In-Depth Technical Guide to 1-Adamantanecarboxamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-adamantanecarboxamide, a key building block in medicinal chemistry. We delve into its fundamental physicochemical properties, molecular structure, and detailed, field-proven protocols for its synthesis and characterization. This document is designed for researchers, scientists, and drug development professionals, offering not just methodologies but also the causal reasoning behind experimental choices. By exploring its spectroscopic signatures and the strategic role of the adamantane scaffold, this guide illuminates the compound's significance and utility in the development of novel therapeutics.

The Adamantane Scaffold: A "Lipophilic Bullet" in Medicinal Chemistry

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is the smallest repeating unit of a diamond crystal lattice. Its unique structure is more than a chemical curiosity; it is a cornerstone of modern drug design. The adamantyl moiety is often referred to as a "lipophilic bullet" because its incorporation into a pharmacophore can significantly enhance a drug's therapeutic profile.[1]

The value of this scaffold lies in its distinct physicochemical properties. Its rigid, bulky, and highly lipophilic nature can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The adamantane cage can increase a molecule's metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation, thereby prolonging its biological half-life.[2] Furthermore, its defined three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets such as enzyme active sites or receptor binding pockets.[3] From the pioneering antiviral activity of Amantadine (1-aminoadamantane) to applications in treating neurological disorders and diabetes, the adamantane framework is a proven tool for enhancing pharmacological activity.[1][4]

Physicochemical and Structural Properties of this compound

This compound is a primary amide derivative of adamantane-1-carboxylic acid. It serves as a crucial intermediate for synthesizing more complex, biologically active molecules. Its core properties are summarized below.

PropertyValueReference(s)
CAS Number 5511-18-2[5][6]
Molecular Formula C₁₁H₁₇NO[5][6]
Molecular Weight 179.26 g/mol [5]
Appearance White powder[5]
Melting Point 188-190 °C[5][7]
IUPAC Name Tricyclo[3.3.1.1³,⁷]decane-1-carboxamide[5]
Molecular Structure Chemical structure of this compound
SMILES String NC(=O)C12CC3CC(CC(C3)C1)C2[5]

Synthesis of this compound

The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid precursor. The overall workflow involves the initial carboxylation of adamantane followed by the amidation of the resulting acid.

SynthesisWorkflow Adamantane Adamantane Precursor Adamantane-1-carboxylic Acid Adamantane->Precursor Koch-Haaf Carboxylation (HCOOH, H₂SO₄) Activation Mixed Anhydride Formation Precursor->Activation Ethyl Chloroformate, Triethylamine Product This compound Activation->Product Ammonium Hydroxide

Fig 1. Synthetic workflow for this compound from adamantane.
Protocol 3.1: Synthesis of Adamantane-1-carboxylic Acid (Precursor)

The Koch-Haaf reaction provides an efficient method for the direct carboxylation of the adamantane bridgehead position.[8]

Methodology:

  • In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 96% sulfuric acid (470 g, 255 mL).

  • Add adamantane (13.6 g, 0.100 mole) and carbon tetrachloride (100 mL) to the stirred acid.

  • Cool the mixture to 15-20°C in an ice bath and add 98% formic acid (1 mL).

  • Prepare a solution of t-butyl alcohol (29.6 g, 0.40 mole) in 98-100% formic acid (55 g, 1.2 moles). Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 17-25°C.

    • Expertise Note: The t-butyl alcohol serves as a stable carbocation source under these strong acid conditions, which facilitates the carboxylation process. Formic acid acts as the carbon monoxide source.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture onto 700 g of crushed ice.

  • Separate the layers and extract the aqueous layer with three 100-mL portions of carbon tetrachloride.

  • Combine the organic layers and extract the product into an aqueous layer by shaking with 15N ammonium hydroxide (110 mL). The ammonium salt of the product will precipitate.

  • Collect the crystalline salt by filtration, wash with cold acetone (20 mL), and suspend it in 250 mL of water.

  • Acidify the suspension with 12N hydrochloric acid (25 mL) to precipitate the free acid.

  • Extract the product with chloroform (100 mL), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield crude 1-adamantanecarboxylic acid (typical yield: 67-72%).[8] Recrystallize from methanol/water for higher purity.

Protocol 3.2: Synthesis of this compound

This protocol utilizes a mixed anhydride intermediate to activate the carboxylic acid for nucleophilic attack by ammonia. This method avoids the need for gaseous ammonia or high-pressure equipment.

Methodology:

  • Dissolve adamantane-1-carboxylic acid (5.0 g, 27.74 mmol) in tetrahydrofuran (THF, 80 mL) in a flask equipped with a magnetic stirrer.

  • Add triethylamine (3.61 g, 33.27 mmol) to the solution.

  • Cool the mixture to -10°C using an ice-salt bath.

  • Slowly add ethyl chloroformate (3.65 g, 36.06 mmol) to the cooled solution. A white precipitate of triethylammonium chloride will form.

    • Trustworthiness Note: The formation of the mixed anhydride is crucial. Ethyl chloroformate is an excellent activating agent that is readily available and forms a highly reactive intermediate for amidation. Triethylamine acts as the base to neutralize the HCl byproduct, driving the reaction forward.

  • Stir the mixture at -10°C for 30 minutes to ensure complete formation of the mixed anhydride.

  • Add 30% ammonium hydroxide solution (20 mL) to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir for an additional 30 minutes.

  • The product can be isolated by removing the THF under reduced pressure and partitioning the residue between water and a suitable organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like cyclohexane.[4]

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the proton environment of the molecule. The highly symmetric adamantane cage results in a characteristically simple spectrum.

  • Expected & Reported Data (DMSO-d₆, 400 MHz):

    • δ 6.89 (s, 1H) & 6.62 (s, 1H): These two broad singlets correspond to the two diastereotopic protons of the primary amide (-CONH₂).

    • δ 1.93 (s, 3H): Protons on the three bridgehead carbons (γ-positions) adjacent to the carbonyl group.

    • δ 1.73-1.74 (m, 6H): Protons on the six methylene carbons (β-positions) adjacent to the bridgehead carbons.

    • δ 1.60-1.68 (m, 6H): Protons on the three methylene carbons (δ-positions) furthest from the carbonyl group.[7]

Infrared (IR) Spectroscopy

While a peer-reviewed spectrum for this compound is not available in common databases, its IR spectrum can be reliably predicted based on its functional groups.

  • Expected Characteristic Absorptions:

    • ~3350 and ~3180 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching of the primary amide group (-NH₂).

    • ~2900 and ~2850 cm⁻¹: Strong, sharp peaks characteristic of the C-H stretching vibrations of the adamantane cage CH and CH₂ groups.

    • ~1650 cm⁻¹ (Amide I band): A very strong absorption due to the C=O stretching vibration.

    • ~1620 cm⁻¹ (Amide II band): A strong band resulting from N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is highly characteristic for adamantane derivatives.

  • Expected Fragmentation Pattern:

    • Molecular Ion (M⁺): A peak should be observed at m/z = 179, corresponding to the molecular weight of the compound.

    • Base Peak (m/z = 135): The most characteristic fragmentation of 1-substituted adamantanes is the loss of the substituent to form the highly stable adamantyl cation ([C₁₀H₁₅]⁺). This is expected to be the base peak in the EI-MS spectrum.

    • Other Fragments: Loss of the entire carboxamide group (-CONH₂) would also lead to the m/z 135 peak. Other smaller fragments from the adamantane cage may be observed at m/z = 93, 79, etc.

Applications in Research and Drug Development

This compound is not typically a therapeutic agent itself but rather a versatile scaffold for building more elaborate drug candidates. Its primary amide group provides a convenient handle for further chemical modification.

DrugDesign cluster_0 Drug Candidate Adamantane Adamantane Scaffold Lipophilic Anchor Enhances Stability Improves Pharmacokinetics Linker Amide Linker Site for Modification Adamantane:f1->Linker:f0 Pharmacophore Pharmacophore Biologically Active Moiety Linker:f1->Pharmacophore:f0 Target Biological Target (Enzyme/Receptor) Pharmacophore:f1->Target Binding & Elicits Response

Fig 2. Conceptual role of the adamantane-carboxamide structure in drug design.

A prime example of its application is in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is involved in regulating glucocorticoid levels, and its inhibition is a promising strategy for treating type 2 diabetes and metabolic syndrome. In these studies, the this compound core is used to anchor various sulfonamido moieties. The adamantane group provides the necessary lipophilicity and structural rigidity to position the pharmacophore correctly within the enzyme's active site, leading to potent inhibition.[4]

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

  • Potential Health Effects: The toxicological properties of this material have not been fully investigated. Direct contact with the skin or eyes and inhalation of the powder should be avoided.

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical safety glasses or goggles.

    • Skin: Wear appropriate protective gloves and a lab coat.

    • Respiratory: Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Wash out mouth with water. Seek medical attention if symptoms occur.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with federal, state, and local regulations.

Conclusion

This compound is a valuable and versatile chemical entity whose true potential is realized in its role as a foundational scaffold in drug discovery. Its straightforward synthesis and the unique properties imparted by the adamantane cage make it an attractive starting point for developing novel therapeutics. This guide has provided the essential technical details, from synthesis to characterization and application, to empower researchers to confidently utilize this compound in their scientific endeavors.

References

The Fundamental Biological Activity of 1-Adamantanecarboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been successfully leveraged to enhance the efficacy, selectivity, and pharmacokinetic profiles of a diverse range of therapeutic agents.[1] From the early antiviral drugs like amantadine to modern treatments for metabolic disorders, the adamantane "cage" serves as more than a simple lipophilic anchor; it provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling optimal interactions with biological targets.[1] This guide focuses on the fundamental biological activities of a core adamantane structure: 1-adamantanecarboxamide. While much of the existing research has explored its derivatives, this document will synthesize that knowledge to illuminate the inherent and potential biological functions of the parent molecule, providing a technical foundation for researchers, scientists, and drug development professionals. We will delve into its established role in enzymatic inhibition and its putative antiviral, anti-inflammatory, and antibacterial properties, supported by detailed experimental protocols to validate these activities.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is foundational to any investigation of its biological activity.

PropertyValueSource
Molecular Formula C₁₁H₁₇NOSigma-Aldrich
Molecular Weight 179.26 g/mol Sigma-Aldrich
Appearance White to off-white crystalline powderChemicalBook[2]
Melting Point 188-190 °CSigma-Aldrich
Solubility Insoluble in water. Soluble in ethanol, chloroform, and dichloromethane.ChemicalBook[2]
Functional Group Primary AmideSigma-Aldrich

Core Biological Activity I: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

One of the most significant and well-documented biological roles for the this compound scaffold is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[3] Elevated 11β-HSD1 activity is implicated in the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes, making it a prime therapeutic target.[3][4][5]

Mechanism of Action: The Role of the Adamantanecarboxamide Moiety

Numerous studies on potent α-sulfonamido-N-adamantanecarboxamide derivatives have demonstrated that the adamantane carboxamide group is crucial for high-affinity binding and inhibitory activity.[6] Structure-activity relationship (SAR) studies revealed that replacing the this compound group with other adamantane derivatives, such as adamantan-1-amine or 4-aminoadamantane-1-carboxylic acid, leads to a significant reduction in inhibitory potency.[6] This highlights the importance of the carboxamide linker and the specific geometry of the adamantane cage in orienting the molecule within the enzyme's active site. Molecular docking studies suggest that the bulky, hydrophobic adamantane moiety anchors the inhibitor within a lipophilic pocket of the enzyme, while the carboxamide group can form critical hydrogen bond interactions with amino acid residues, contributing to the stability of the enzyme-inhibitor complex.

Experimental Protocol: Cell-Based 11β-HSD1 Inhibition Assay

This protocol describes a robust method for quantifying the inhibitory potential of this compound on 11β-HSD1 activity in a cellular context, which provides a more physiologically relevant environment than purely enzymatic assays.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human 11β-HSD1.

Cell Line: Human embryonic kidney (HEK-293) cells stably transfected to express human 11β-HSD1.

Materials:

  • HEK-293 cells expressing human 11β-HSD1

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cortisone (substrate)

  • Cortisol (product standard)

  • This compound (test compound)

  • Carbenoxolone or Glycyrrhetinic acid (positive control inhibitor)

  • DMSO (vehicle)

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile with 0.1% formic acid (for sample extraction)

  • LC/MS/MS system

Procedure:

  • Cell Culture: Culture the HEK-293/11β-HSD1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density to achieve ~90% confluency on the day of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 1 nM to 100 µM) in serum-free DMEM. Also prepare dilutions of the positive control.

  • Treatment: Aspirate the culture medium from the cells and wash once with PBS. Add the prepared compound dilutions to the wells. Include wells for vehicle control (DMSO only) and no-treatment control.

  • Incubation: Pre-incubate the cells with the compounds for 30 minutes at 37°C.

  • Substrate Addition: Add cortisone (final concentration of ~200 nM) to all wells except the no-substrate control.

  • Enzymatic Reaction: Incubate the plates for 1-4 hours at 37°C. The optimal time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination and Extraction: Stop the reaction by adding ice-cold acetonitrile with 0.1% formic acid containing an internal standard (e.g., a deuterated cortisol analog). This will precipitate proteins and extract the steroids.

  • Sample Processing: Centrifuge the plates to pellet the cell debris. Transfer the supernatant to a new 96-well plate for analysis.

  • LC/MS/MS Analysis: Quantify the amount of cortisol produced in each well using a validated LC/MS/MS method.[7] Monitor the transition of cortisone to cortisol.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_cell HEK-293 Cell cluster_analysis Analysis Cortisone Cortisone (Substrate) HSD11B1 11β-HSD1 Enzyme Cortisone->HSD11B1 Enters Cell Cortisol Cortisol (Active) HSD11B1->Cortisol Catalyzes Conversion LCMS LC/MS/MS Quantification of Cortisol Cortisol->LCMS IC50 IC50 Determination Adamantanecarboxamide This compound Adamantanecarboxamide->HSD11B1 Inhibition LCMS->IC50

Caption: Workflow for the cell-based 11β-HSD1 inhibition assay.

Core Biological Activity II: Antiviral Properties

The adamantane scaffold is historically renowned for its antiviral activity, with amantadine and rimantadine being landmark drugs against Influenza A.[8] While these compounds are aminoadamantanes, research indicates that other adamantane derivatives also possess antiviral capabilities. A comparative study on the inhibition of Sindbis virus (a model alphavirus) reproduction identified that the amide of 1-adamantane carboxylic acid (this compound) , while not affecting virus adsorption, significantly inhibits virus-specific RNA and protein synthesis. This points to a mechanism of action distinct from the M2 channel blockers and suggests a potential for broader-spectrum antiviral activity.

Mechanism of Action: Interference with Viral Replication Machinery

The finding that this compound inhibits viral RNA and protein synthesis suggests it interferes with the intracellular stages of the viral life cycle.[9] Unlike amantadine, which blocks viral entry, this compound appears to act after the virus has entered the host cell. The precise molecular target is not yet elucidated but could involve direct inhibition of the viral RNA-dependent RNA polymerase (RdRp) or interaction with host factors that are essential for the formation or function of the viral replication complex. The lipophilic adamantane cage may facilitate the compound's entry into the cell and its localization to membranous compartments where viral replication occurs.

Experimental Protocol: Viral RNA and Protein Synthesis Inhibition Assay

This protocol is designed to validate and quantify the inhibitory effect of this compound on Sindbis virus replication by measuring the synthesis of new viral macromolecules.

Objective: To determine if this compound inhibits the synthesis of viral RNA and proteins in Sindbis virus-infected cells.

Cell Line: Baby Hamster Kidney (BHK-21) cells, which are highly permissive to Sindbis virus infection.

Materials:

  • BHK-21 cells

  • Sindbis virus (SINV) stock

  • Minimal Essential Medium (MEM)

  • [³⁵S]methionine (for protein labeling)

  • [³H]uridine (for RNA labeling)

  • Actinomycin D (to inhibit host cell transcription)

  • This compound

  • RIPA buffer (for cell lysis)

  • SDS-PAGE equipment and reagents

  • Trizol reagent (for RNA extraction)

  • Agarose gel electrophoresis equipment

  • Scintillation counter

Procedure:

Part A: Protein Synthesis Inhibition

  • Infection: Seed BHK-21 cells in 6-well plates. Once confluent, infect the cells with SINV at a multiplicity of infection (MOI) of 10 PFU/cell.

  • Treatment: Following a 1-hour adsorption period, remove the virus inoculum and add MEM containing the desired concentrations of this compound.

  • Radiolabeling: At various times post-infection (e.g., 4, 6, 8 hours), wash the cells and incubate them for 30-60 minutes in methionine-free medium containing this compound and [³⁵S]methionine (e.g., 20-50 µCi/mL).[10]

  • Lysis and Analysis: Wash the cells with cold PBS and lyse with RIPA buffer. Analyze the cell lysates by SDS-PAGE.

  • Detection: Dry the gel and expose it to X-ray film (autoradiography) to visualize the newly synthesized proteins. A reduction in the intensity of viral protein bands in treated cells compared to untreated controls indicates inhibition.

Part B: RNA Synthesis Inhibition

  • Infection and Treatment: Follow steps 1 and 2 from Part A.

  • Inhibition of Host Transcription: Two hours post-infection, add Actinomycin D (e.g., 1 µg/mL) to all wells to shut down host cell DNA-dependent RNA synthesis, ensuring that any subsequent RNA labeling is specific to viral RNA replication.

  • Radiolabeling: Following Actinomycin D treatment, add [³H]uridine (e.g., 20 µCi/mL) to the medium and incubate for a further 2-4 hours.[10]

  • RNA Extraction: Wash the cells and extract total RNA using Trizol reagent according to the manufacturer's protocol.

  • Analysis: Analyze the RNA by electrophoresis on a denaturing agarose gel.

  • Detection: Excise the bands corresponding to viral genomic and subgenomic RNAs, and quantify the radioactivity using a liquid scintillation counter. A decrease in counts per minute (CPM) in treated samples indicates inhibition of viral RNA synthesis.

G cluster_workflow Antiviral Assay Workflow cluster_protein Protein Synthesis cluster_rna RNA Synthesis Infect Infect BHK-21 Cells with Sindbis Virus Treat Treat with This compound Infect->Treat Label_P Label with [35S]methionine Treat->Label_P ActD Add Actinomycin D Treat->ActD SDS_PAGE SDS-PAGE Label_P->SDS_PAGE Autorad_P Autoradiography SDS_PAGE->Autorad_P Label_R Label with [3H]uridine ActD->Label_R RNA_Extract RNA Extraction Label_R->RNA_Extract Agarose Agarose Gel Electrophoresis RNA_Extract->Agarose Scint Scintillation Counting Agarose->Scint

Caption: Dual workflow for assessing antiviral activity.

Potential Biological Activities: Anti-Inflammatory and Antibacterial Effects

The adamantane scaffold is frequently incorporated into molecules designed to have anti-inflammatory and antibacterial properties.[7][11] The lipophilicity of the adamantane cage can enhance membrane permeability and interaction, which is beneficial for both antibacterial action and for reaching intracellular inflammatory targets.[11] While direct evidence for this compound is limited, derivatives containing the 1-adamantane carbonyl moiety have shown promising activity.[11]

  • Anti-Inflammatory Potential: Adamantane derivatives have been shown to inhibit inflammatory pathways.[7] A plausible mechanism for this compound could involve the modulation of key inflammatory mediators. An investigation into its effect on lipopolysaccharide (LPS)-induced inflammation in macrophages would be a logical first step.

  • Antibacterial Potential: Hydrazide and hydrazone derivatives of 1-adamantanecarboxylic acid have demonstrated moderate to good antibacterial activity, particularly against Gram-positive bacteria.[11][12] This suggests that the core 1-adamantanecarbonyl structure contributes to this effect, warranting direct investigation of the parent amide.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Cell Line: Murine macrophage cell line (RAW 264.7).

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS.

  • Plating: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and an LPS-only control.

  • NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system.[6]

  • Data Analysis: Compare the nitrite concentrations in the treated wells to the LPS-only control to determine the percentage inhibition of NO production.

Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Procedure:

  • Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate bacterial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).[3]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Conclusion and Future Directions

This compound presents itself as a molecule of significant interest, anchored by its demonstrated role as a key pharmacophore for 11β-HSD1 inhibition and its documented activity against Sindbis virus replication. The structural and physicochemical properties conferred by the adamantane cage, combined with evidence from closely related derivatives, strongly suggest a broader therapeutic potential, particularly in the anti-inflammatory and antibacterial arenas. The experimental frameworks provided in this guide offer a clear, validated path for drug discovery professionals to rigorously evaluate these activities. Future research should focus on elucidating the precise molecular targets of its antiviral action and exploring its efficacy in in vivo models of metabolic and inflammatory disease. The synthesis of a focused library of closely related analogs will also be crucial for developing a comprehensive structure-activity relationship and optimizing this promising scaffold for future therapeutic applications.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-adamantanecarboxamide. As a key derivative of adamantane, a rigid, lipophilic, cage-like hydrocarbon, this compound serves as a valuable building block in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as metabolic stability and enhanced binding affinity to drug candidates.[1][2] This document details the structural, physical, and chemical properties of this compound, supported by established experimental protocols and data interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, the smallest diamondoid, possesses a unique tricyclic cage structure that confers remarkable thermal stability and lipophilicity.[2] In the realm of drug discovery, the incorporation of the adamantane moiety into pharmacologically active molecules is a well-established strategy to enhance their pharmacokinetic profiles, including increased bioavailability and prolonged half-life.[1][2] this compound, as a primary amide derivative, presents a versatile platform for further chemical modifications, making a thorough understanding of its fundamental physicochemical properties essential for its effective utilization.

Molecular Structure and Identity

This compound is characterized by a carboxamide group attached to one of the four equivalent bridgehead positions of the adamantane cage. This rigid, strain-free structure is central to its chemical behavior and applications.

Identifier Value Source
IUPAC Name adamantane-1-carboxamide-
CAS Number 5511-18-2[3]
Molecular Formula C₁₁H₁₇NO[3]
Molecular Weight 179.26 g/mol [3]
SMILES NC(=O)C12CC3CC(CC(C3)C1)C2[3]

Diagram: Molecular Structure of this compound

Caption: 3D representation of this compound.

Physicochemical Properties and Characterization Protocols

A comprehensive understanding of the physicochemical properties of this compound is paramount for its application in drug formulation and material design. The following sections detail these properties and provide robust protocols for their determination.

Physical State and Appearance

This compound typically presents as a white to off-white crystalline powder at room temperature.[3]

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is narrow, typically 1-2°C. Impurities tend to depress and broaden this range.

Property Value Source
Melting Point 188-190 °C[3]

This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound.

Rationale: This method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process directly.

Step-by-Step Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load the sample into a capillary tube by pressing the open end into the powder, then tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.[4][5][6]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[5]

  • Rapid Heating: If the approximate melting point is known (around 189°C), rapidly heat the apparatus to about 20°C below this temperature.[6]

  • Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[5]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

Diagram: Melting Point Determination Workflow

Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording prep1 Dry and powder sample prep2 Load into capillary tube (2-3 mm) prep1->prep2 meas1 Insert into apparatus prep2->meas1 meas2 Rapid heat to ~170°C meas1->meas2 meas3 Slow heat (1-2°C/min) meas2->meas3 ana1 Record T_initial (first liquid) meas3->ana1 ana2 Record T_final (all liquid) ana1->ana2

Caption: Workflow for melting point determination.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. The bulky, nonpolar adamantane cage dominates the solubility profile of this compound, while the amide group provides some capacity for hydrogen bonding.

Solvent Solubility Rationale
Water Insoluble/Slightly SolubleThe large hydrophobic adamantane group outweighs the hydrophilic contribution of the amide.
Methanol SolubleThe polar protic nature of methanol allows for hydrogen bonding with the amide group.
Chloroform SolubleA polar aprotic solvent that can effectively solvate the molecule.
Dichloromethane SolubleSimilar to chloroform, it is a good solvent for moderately polar compounds.

This protocol provides a systematic approach to determining the solubility of this compound in various solvents.

Rationale: This qualitative assessment is a rapid and efficient first step in understanding the compound's solubility, which is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Step-by-Step Procedure:

  • Sample Preparation: To a series of clean, dry test tubes, add approximately 25 mg of this compound.[7]

  • Solvent Addition: To each test tube, add 0.75 mL of a different solvent (e.g., water, methanol, chloroform, dichloromethane) in portions, shaking vigorously after each addition.[7]

  • Observation: Observe whether the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble.[8]

  • pH and Acid/Base Solubility (for aqueous insolubility):

    • If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.[7]

    • Solubility in 5% HCl would indicate basic properties (unlikely for an amide).

    • Solubility in 5% NaOH would suggest acidic properties (also unlikely for a primary amide).

Acidity/Basicity (pKa)

The pKa of the amide proton in this compound is predicted to be around 16.85, indicating it is a very weak acid. The amide nitrogen is not significantly basic.

Property Predicted Value Source
pKa (amide proton) 16.85 ± 0.20Chemicalize Prediction

Given the low aqueous solubility of this compound, traditional potentiometric titration is challenging. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable alternative.[9][10]

Rationale: This method is highly sensitive, requires a very small amount of sample, and is well-suited for compounds with poor water solubility. The principle is that the retention time of a compound on an RP-HPLC column will change with the pH of the mobile phase if the compound can be ionized.

Step-by-Step Procedure:

  • HPLC Setup: Use a C18 column and a UV detector. The mobile phase will be a series of buffered aqueous solutions with varying pH values, mixed with an organic modifier like acetonitrile.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Chromatographic Runs: Inject the sample onto the HPLC system using mobile phases of different pH values (e.g., from pH 2 to pH 12). Record the retention time at each pH.

  • Data Analysis: Plot the retention time (or capacity factor, k') against the pH of the mobile phase. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[11]

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Amide Protons (-CONH₂): Two broad singlets in the region of 6.5-7.5 ppm. The broadness is due to quadrupolar relaxation of the nitrogen atom and potential for restricted rotation around the C-N bond.

  • Adamantane Protons: A series of multiplets between 1.6 and 2.0 ppm. The rigid cage structure leads to distinct chemical shifts for the bridgehead and methylene protons.

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 175-180 ppm.

  • Adamantane Carbons:

    • Quaternary Carbon (C-CO): A signal around 40-45 ppm.

    • Bridgehead Carbons (CH): Signals around 28-35 ppm.

    • Methylene Carbons (CH₂): Signals around 35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Absorption (cm⁻¹) Appearance
N-H Stretch (Amide) 3400-3200Two bands, medium to strong
C-H Stretch (Adamantane) 2950-2850Strong, sharp
C=O Stretch (Amide) 1690-1630Strong, sharp (Amide I band)
N-H Bend (Amide) 1650-1580Medium (Amide II band)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 179.26

  • Key Fragmentation: A prominent peak at m/z = 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, formed by the loss of the carboxamide group.

Synthesis and Purification

This compound is typically synthesized from 1-adamantanecarboxylic acid.

Diagram: Synthetic Pathway

Synthesis 1-Adamantanecarboxylic Acid 1-Adamantanecarboxylic Acid This compound This compound 1-Adamantanecarboxylic Acid->this compound 1. Ethyl Chloroformate, Et3N 2. NH4OH

Caption: Synthesis of this compound.

This protocol is adapted from a procedure described for the synthesis of this compound.[12]

Rationale: This two-step, one-pot procedure involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which is then readily attacked by ammonia to form the amide. This method is efficient and generally high-yielding.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-adamantanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -10°C in an ice-salt bath.

  • Activation: Slowly add ethyl chloroformate (1.3 eq) to the cooled solution. A white precipitate of triethylammonium chloride will form. Stir the mixture at this temperature for 30 minutes.[12]

  • Amination: Add concentrated ammonium hydroxide (excess) to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.[12]

  • Workup and Isolation: Remove the THF under reduced pressure. The resulting solid can be collected by filtration and washed with cold water to remove any remaining salts.[12]

  • Purification (Recrystallization): The crude product can be purified by recrystallization. A suitable solvent system would be a polar solvent like ethanol or acetonitrile.[13] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Conclusion

The physicochemical properties of this compound are largely dictated by its unique adamantane core, which imparts high lipophilicity and structural rigidity, and the presence of a primary amide functional group that allows for hydrogen bonding and further chemical derivatization. This guide has provided a detailed overview of these characteristics, along with robust, field-proven protocols for their determination. A thorough understanding and application of these principles and methods are essential for leveraging the full potential of this compound in the design and development of novel therapeutics and advanced materials.

References

Initial Safety and Handling Guidelines for 1-Adamantanecarboxamide: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Scope

1-Adamantanecarboxamide is a derivative of adamantane, a rigid, tricyclic hydrocarbon whose unique cage-like structure is of significant interest in medicinal chemistry and materials science. As a synthetic building block, it serves as a precursor for more complex molecules where the adamantane moiety can be leveraged to modulate properties such as lipophilicity, metabolic stability, and receptor binding.[1]

A critical review of available safety literature reveals that, while data exists for its parent compound, 1-adamantanecarboxylic acid, specific and comprehensive toxicological data for this compound is not thoroughly established.[2] The safety data sheet for this compound notes that its toxicological properties have not been fully investigated.[2]

Core Directive of This Guide: In the absence of specific toxicity data, this guide operates under the precautionary principle . We will establish initial safety and handling protocols by conservatively adopting the known hazards of the closely related and well-documented precursor, 1-adamantanecarboxylic acid (CAS 828-51-3). This approach ensures a high margin of safety for researchers until more specific data becomes available. All procedures outlined herein are designed as self-validating systems to minimize exposure and mitigate risk during routine laboratory handling.

Section 2: Hazard Identification & Risk Assessment

Based on the data for 1-adamantanecarboxylic acid, this compound should be handled as a hazardous substance. The primary risks to laboratory personnel involve inadvertent exposure through inhalation of airborne dust, as well as direct contact with the skin and eyes.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Chemical Formula C₁₁H₁₇NOInferred
Appearance White to off-white crystalline powder[1][3]
Melting Point ~189 °C (for amide)[3]
Solubility Insoluble in water; Soluble in various organic solvents.[1][3]
Stability Stable under normal storage conditions.[4][5]
Table 2: Hazard Identification (Based on 1-Adamantanecarboxylic Acid Proxy)
Hazard ClassGHS ClassificationHazard StatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[6][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6][8][9][10]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[6][8][9][10]
STOT - Single Exposure Category 3H335: May cause respiratory irritation[6][7][8][9]

Section 3: Engineering Controls & Ventilation

The primary engineering control is to prevent the generation and inhalation of airborne particulates. This is non-negotiable when handling the solid form of the compound.

  • Primary Containment: All weighing, transferring, and manipulation of solid this compound must be conducted within a certified chemical fume hood, a powder containment hood, or a glove box. This is the most critical step in preventing respiratory exposure.

  • Ventilation: General laboratory ventilation should be maintained to ensure a safe ambient environment. However, it is not a substitute for primary containment.

  • Emergency Facilities: A safety shower and eyewash station must be readily accessible and tested regularly in any laboratory where this compound is handled.[2][5][8]

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection and use of appropriate PPE are mandatory. The causality behind this multi-layered approach is to protect the most vulnerable entry points of the body: the eyes, skin, and respiratory tract.

Table 3: Personal Protective Equipment (PPE) Specification
Protection TypeSpecificationRationale & Justification
Eye Protection Chemical safety goggles or a full-face shield if there is a splash hazard.[6][8][11]Prevents eye irritation or serious damage from airborne particles or splashes. Standard safety glasses are insufficient.
Hand Protection Nitrile or other chemically resistant gloves.[12]Prevents skin irritation upon contact. Gloves must be inspected before use and removed properly to avoid cross-contamination.[12]
Body Protection A fully buttoned laboratory coat.Protects skin on the arms and body from coming into contact with the chemical.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.[13]Required if there is any risk of aerosolization outside of a certified fume hood. This prevents respiratory tract irritation.
Experimental Protocol: PPE Donning and Doffing Sequence

To ensure protocols are self-validating, the order of donning and doffing PPE is critical to prevent contaminating the user or the laboratory environment.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Coat Coat Gloves Gloves Coat->Gloves  1. Lab Coat    2. Gloves    3. Eye Protection   Goggles Goggles Gloves->Goggles  1. Lab Coat    2. Gloves    3. Eye Protection   Wash1 Wash Hands Gloves_off Gloves_off Goggles_off Goggles_off Gloves_off->Goggles_off  1. Gloves (Contaminated)    2. Eye Protection    3. Lab Coat   Coat_off Coat_off Goggles_off->Coat_off  1. Gloves (Contaminated)    2. Eye Protection    3. Lab Coat   Wash2 Wash Hands Thoroughly Coat_off->Wash2

Caption: PPE Donning and Doffing Workflow.

Section 5: Safe Handling & Standard Operating Procedures

Adherence to a strict, step-by-step protocol is essential for minimizing exposure.

SOP 1: Weighing and Handling of Solid this compound
  • Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) inside the hood.

  • Don PPE: Put on all required PPE as specified in Table 3 and the Donning Sequence diagram.

  • Weighing: Carefully retrieve the stock container. Open it inside the fume hood. Use a clean spatula to transfer the desired amount of powder to weigh paper or a tared container on a balance located within the hood. Avoid any actions that could generate dust.

  • Transfer: Promptly transfer the weighed solid into the reaction vessel or a sealable container for transport.

  • Cleanup: Tightly close the main stock container. Carefully wipe down the spatula and any contaminated surfaces with a damp cloth (e.g., with 70% ethanol) to remove residual powder. Dispose of weigh paper and contaminated wipes in a designated chemical waste container.

  • Doff PPE: Following the Doffing Sequence, remove PPE before exiting the work area.

  • Hygiene: Wash hands thoroughly with soap and water after completing the task.[6][8][9] Do not eat, drink, or smoke in the laboratory area.[6][8]

Section 6: Storage & Incompatibility

Proper storage is crucial for maintaining chemical integrity and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][12] The storage area should be separate from general laboratory traffic.

  • Incompatible Materials: Store away from strong oxidizing agents, as these may cause a violent reaction.[4][8]

  • Inventory Management: All containers must be clearly labeled with the chemical name and hazard warnings. Maintaining an accurate chemical inventory is an OSHA requirement and good laboratory practice.[14]

Section 7: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Table 4: First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2][8][15]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][6][8][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][15][16]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8][9][15]
SOP 2: Small Spill Cleanup Procedure
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate Area: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection (N95 respirator), chemical goggles, a lab coat, and double gloves.

  • Containment: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Do not dry sweep.

  • Collection: Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Wipe the spill area with a wet cloth, then decontaminate with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous chemical waste according to institutional and local regulations.[2]

Spill Response Workflow

Spill_Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Is it a small, manageable spill? assess->small_spill alert Alert Personnel Isolate Area small_spill->alert Yes evacuate Evacuate Area! Call Emergency Response! small_spill->evacuate No ppe Don Full PPE (incl. Respirator) alert->ppe contain Cover with Inert Material (No Dry Sweeping!) ppe->contain collect Collect into Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon report Report Incident decon->report

Caption: Decision workflow for spill response.

Section 8: Conclusion

While this compound is a valuable compound for research and development, its toxicological profile is not yet fully characterized. The safety guidelines presented in this document are based on a conservative, precautionary approach using data from its well-studied precursor, 1-adamantanecarboxylic acid. Adherence to stringent engineering controls, consistent use of personal protective equipment, and strict following of standardized handling procedures are paramount to ensuring researcher safety. All specific experimental uses of this compound should be preceded by a formal risk assessment by the responsible scientist and institution.

References

Methodological & Application

using 1-adamantanecarboxamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening Strategy for Identifying Modulators of 11β-HSD2 Using 1-Adamantanecarboxamide as a Core Scaffold

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1] This document provides a comprehensive guide for establishing a robust HTS campaign to identify novel inhibitors of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), a critical enzyme implicated in hypertension. We focus on the strategic use of this compound, a compound whose rigid, lipophilic adamantane cage represents a privileged scaffold in medicinal chemistry, known to impart favorable properties for target engagement.[2][3]

This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind assay design, compound management, quality control, and data interpretation. By adhering to the principles and protocols outlined herein, researchers can construct a self-validating screening system designed to yield high-quality, reproducible data, thereby accelerating the journey from initial hit identification to lead optimization.

Scientific Foundation: The Rationale for the Screen

The Target: 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

11β-HSD2 is a NAD+-dependent enzyme that plays a crucial gatekeeper role in mineralocorticoid target tissues, such as the renal distal tubules.[4][5] Its primary function is the rapid conversion of biologically active cortisol into its inactive metabolite, cortisone.[6][7] This inactivation is vital for preventing cortisol—which circulates at concentrations 100- to 1000-fold higher than aldosterone—from illicitly activating the non-selective mineralocorticoid receptor (MR).[8][9]

Disruption or inhibition of 11β-HSD2 activity allows cortisol to saturate the MR, leading to sodium retention, potassium loss, and consequently, hypertension.[4] This condition, known as the syndrome of apparent mineralocorticoid excess (AME), can be caused by genetic defects or by inhibitors, such as glycyrrhetinic acid found in licorice.[4][8] Therefore, identifying novel small-molecule inhibitors of 11β-HSD2 is a key strategy for understanding and potentially treating certain forms of hypertension.

The Probe: this compound as a Privileged Scaffold

The adamantane moiety is a highly versatile and valuable scaffold in drug design. Its unique structure—a perfectly rigid, lipophilic, three-dimensional cage—offers several advantages:

  • Predictable Geometry: The rigid framework allows for precise positioning of functional groups into a target's binding pocket.

  • Favorable Pharmacokinetics: The lipophilicity of the adamantane core can enhance membrane permeability and metabolic stability.

  • Proven Bioactivity: Adamantane-based compounds have been successfully developed into drugs for a range of diseases, demonstrating their utility.[2]

Derivatives of adamantane have already shown potent inhibitory activity against the 11β-HSD family of enzymes, making this compound an excellent starting point for a screening library or as a reference compound.[6][10]

dot

cluster_Pathway Cellular Action of 11β-HSD2 Cortisol Active Cortisol HSD2 11β-HSD2 (Target Enzyme) Cortisol->HSD2 MR Mineralocorticoid Receptor (MR) Cortisol->MR Illicit Activation Cortisone Inactive Cortisone HSD2->Cortisone Cortisone->MR Does not bind Response Aldosterone-like Response (Na+ Retention, Hypertension) MR->Response

Caption: The protective role of 11β-HSD2 in preventing cortisol-mediated MR activation.

The High-Throughput Screening Campaign: A Methodological Overview

An HTS campaign is a multi-stage process requiring meticulous planning and execution. The workflow is designed to maximize efficiency and data quality while minimizing resource expenditure.

dot

HTS_Workflow cluster_prep 1. Preparation Phase cluster_screen 2. Screening Phase cluster_validation 3. Validation Phase cluster_characterization 4. Characterization Phase AssayDev Assay Development & Validation CompoundPrep Compound Management (Solubilization, Plating) PrimaryScreen Primary HTS (Single Concentration) CompoundPrep->PrimaryScreen DataAnalysis Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Fresh Sample Re-test) DataAnalysis->HitConfirmation DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse SecondaryAssays Secondary Assays (Selectivity, Mechanism) DoseResponse->SecondaryAssays

Caption: A generalized workflow for a high-throughput screening campaign.

Core Protocols & Methodologies

Assay Principle: NAD-Coupled Colorimetric Detection

For an HTS campaign targeting 11β-HSD2, a robust and cost-effective biochemical assay is paramount. We will utilize a NAD-coupled colorimetric assay. The principle is as follows: 11β-HSD2 oxidizes cortisol to cortisone, which simultaneously reduces its cofactor NAD+ to NADH. The resulting NADH is then used by a diaphorase enzyme to reduce a tetrazolium salt (like INT) into a highly colored formazan product, which can be quantified by measuring its absorbance.[8] The intensity of the color is directly proportional to the 11β-HSD2 activity.

  • Reaction 1 (11β-HSD2): Cortisol + NAD+ → Cortisone + NADH + H+

  • Reaction 2 (Diaphorase): NADH + INT (colorless) → NAD+ + Formazan (colored)

Inhibitors of 11β-HSD2 will block the first reaction, preventing the production of NADH and thus leading to a decrease in color formation.

Compound Management: Ensuring Sample Integrity

Effective compound management is crucial for the success of any HTS campaign, preventing issues like compound precipitation and false positives.[11][12][13]

Protocol 4.2.1: Stock Solution Preparation

  • Solvent Selection: this compound is a powder with low aqueous solubility. High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO. This concentration is standard for HTS libraries and allows for sufficient dilution to minimize DMSO effects in the final assay.

  • Storage: Store stock solutions in tightly sealed containers at -20°C or -80°C to maintain integrity.[12] Multiple freeze-thaw cycles should be avoided by creating smaller aliquots.

Protocol 4.2.2: Assay-Ready Plate Generation

  • Plate Type: Use clear, flat-bottom 384-well microplates suitable for absorbance readings.

  • Acoustic Dispensing: For precision and to minimize waste, use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the 10 mM stock solution directly into the assay plates.

  • Serial Dilution (for Dose-Response): To generate concentration-response curves for hit confirmation, prepare a dilution series from the stock plate. This is often done in a separate 384-well plate using automated liquid handlers.[11]

HTS Assay Protocol: 11β-HSD2 Inhibition (384-Well Format)

This protocol is designed for a primary screen at a single compound concentration (e.g., 10 µM).

Reagents & Materials:

  • Recombinant human 11β-HSD2

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • NAD+

  • Cortisol (Substrate)

  • Diaphorase

  • INT (Tetrazolium salt)

  • Positive Control Inhibitor (e.g., Carbenoxolone)[14]

  • 384-well clear microplates

  • Automated liquid handlers and plate reader (absorbance at ~490 nm)

Protocol Steps:

  • Compound Plating: Dispense 50 nL of test compounds (10 mM in DMSO), positive control inhibitor, and DMSO (negative control) into appropriate wells of a 384-well assay plate. This results in a final test concentration of 10 µM in a 50 µL final assay volume.

  • Enzyme Addition: Add 25 µL of 11β-HSD2 enzyme solution (pre-diluted in assay buffer to 2X final concentration) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the substrate/cofactor/detection mix (containing cortisol, NAD+, diaphorase, and INT at 2X final concentration in assay buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes. Protect the plate from light as the formazan product can be light-sensitive.

  • Signal Detection: Measure the absorbance at 492 nm using a microplate reader.[8]

ComponentVolumeFinal Concentration
Test Compound (from 10 mM stock)50 nL10 µM
11β-HSD2 Enzyme (2X)25 µL1X
Substrate/Detection Mix (2X)25 µL1X (e.g., 100 µM Cortisol, 200 µM NAD+)
Total Volume 50.05 µL

Data Analysis and Quality Control: The Foundation of Trustworthiness

Rigorous data analysis and quality control (QC) are non-negotiable for a successful HTS campaign. They ensure that the results are statistically significant and that the assay is performing reliably.[15]

Data Normalization and Hit Identification
  • Calculate Percent Inhibition: The raw absorbance data for each test compound is normalized relative to the on-plate controls.

    % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_High_Control) / (Mean_Signal_Low_Control - Mean_Signal_High_Control))

    • High Control (Max Inhibition): Wells with the positive control inhibitor (e.g., Carbenoxolone).

    • Low Control (No Inhibition): Wells with DMSO only.

  • Hit Threshold: A "hit" is defined as a compound that exhibits an inhibition level exceeding a statistically defined cutoff. A common threshold is three standard deviations (SD) from the mean of the negative controls.

    Hit Threshold = Mean_Inhibition_Low_Control + (3 * SD_Low_Control)

Assay Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[15][16] It measures the separation between the distributions of the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.

Formula: Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

Z'-Factor ValueAssay ClassificationInterpretation
Z' ≥ 0.5 Excellent AssayLarge separation band between controls. Highly reliable for HTS.[15][17]
0 < Z' < 0.5 Acceptable AssayThe assay is marginal; hit confirmation will be critical.
Z' ≤ 0 Unacceptable AssayNo separation between controls. The assay must be optimized before screening.[15]

Implementation: The Z'-factor should be calculated for every plate in the screening run. Plates that do not meet the minimum acceptance criterion (e.g., Z' ≥ 0.5) should be flagged for review or repeated.

Conclusion

This application note provides a detailed framework for utilizing this compound and its analogs in a high-throughput screen for inhibitors of 11β-HSD2. By integrating sound scientific principles of enzyme kinetics and target biology with robust HTS methodologies and stringent quality control, researchers can confidently identify and validate novel hit compounds. The protocols described herein are designed to be a starting point, and further optimization may be required based on specific laboratory instrumentation and reagent sources. Ultimately, this structured approach enhances the probability of discovering promising lead candidates for the development of new therapeutics.

References

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 1-Adamantanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Antimicrobial Drug Discovery

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] In the landscape of medicinal chemistry, the adamantane nucleus has emerged as a privileged scaffold.[3] Its unique tricyclic aliphatic structure, characterized by high lipophilicity, rigidity, and a three-dimensional cage-like geometry, offers a versatile platform for drug design.[4] The incorporation of an adamantyl moiety into bioactive molecules can positively modulate their biological activity, often by enhancing membrane permeability and interaction with hydrophobic protein pockets.[4][5]

Historically, adamantane derivatives like amantadine and rimantadine were first recognized for their antiviral properties against the influenza A virus.[3] Subsequent research has unveiled a broader spectrum of biological activities, including significant antibacterial and antifungal effects.[6][7][8] Derivatives of 1-adamantanecarboxamide, in particular, have shown promise, with studies demonstrating their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[9][10]

The mechanism of action for many adamantane-based antimicrobials is believed to involve disruption of microbial membranes or interference with key enzymes.[4][10] The lipophilic adamantane core can facilitate the compound's entry into the lipid bilayer of bacterial cell membranes, leading to increased permeability and cell death.[5] This guide provides detailed protocols for the synthesis of a library of this compound derivatives and their subsequent evaluation for antimicrobial activity, offering a robust framework for researchers engaged in the discovery of new anti-infective agents.

Part 1: Synthesis of this compound Derivatives

A versatile and efficient method for the synthesis of N-substituted 1-adamantanecarboxamides is the Ritter reaction.[11][12] This reaction involves the generation of a stable adamantyl carbocation from adamantan-1-ol in a strong acidic medium, which is then trapped by a nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis yields the desired N-alkyl amide.[11] This approach allows for the introduction of diverse substituents on the amide nitrogen by varying the nitrile reactant.

Alternatively, for the synthesis of the parent this compound or derivatives from primary/secondary amines, coupling reactions starting from 1-adamantanecarboxylic acid or its more reactive acyl chloride are highly effective.[13][14] The following protocols detail these two primary synthetic strategies.

Protocol 1.1: Synthesis of N-Substituted 1-Adamantanecarboxamides via the Ritter Reaction

This protocol describes a general procedure for the synthesis of N-substituted 1-adamantanecarboxamides from adamantan-1-ol and a variety of nitriles.

Causality of Experimental Choices:

  • Adamantan-1-ol is used as the carbocation precursor due to the high stability of the tertiary adamantyl carbocation.

  • Concentrated Sulfuric Acid serves as both the catalyst to generate the carbocation and as the reaction medium. Its strong dehydrating nature facilitates the formation of the adamantyl cation from the alcohol.[11]

  • The nitrile acts as the nucleophile. The choice of nitrile (R-C≡N) directly determines the N-substituent of the final amide product.

  • The reaction is performed at room temperature to control the reaction rate and prevent potential side reactions or degradation.

  • Pouring the reaction mixture onto ice serves to quench the reaction by diluting the strong acid and to precipitate the solid product, which is often insoluble in water.

Materials and Reagents:

  • Adamantan-1-ol

  • Substituted nitrile (e.g., acetonitrile, propionitrile, benzonitrile)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

  • Ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve adamantan-1-ol (1.0 eq) in the chosen nitrile (5-10 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (3-5 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude product will precipitate as a solid. Filter the solid and wash thoroughly with cold deionized water until the washings are neutral.

  • Alternatively, if the product is soluble or oily, neutralize the aqueous mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to afford the pure N-substituted this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 1.2: Synthesis of this compound from 1-Adamantanecarbonyl Chloride

This protocol is suitable for synthesizing the parent amide or for reacting with specific amines that may not be compatible with the strongly acidic conditions of the Ritter reaction.

Causality of Experimental Choices:

  • 1-Adamantanecarbonyl chloride is used as an activated form of the carboxylic acid, making it highly reactive towards nucleophiles like ammonia or amines.

  • Ammonium hydroxide provides the ammonia nucleophile in a convenient aqueous solution.[13]

  • The reaction is initially cooled to -10 °C to control the exothermic reaction between the highly reactive acid chloride and the nucleophile.[13]

  • Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.[13]

  • Tetrahydrofuran (THF) is a suitable aprotic solvent that dissolves the reactants.[13]

Materials and Reagents:

  • 1-Adamantanecarbonyl chloride

  • Concentrated ammonium hydroxide (30%) or a desired primary/secondary amine

  • Triethylamine (if using an amine hydrochloride)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice-salt bath

Step-by-Step Methodology:

  • Dissolve 1-adamantanecarbonyl chloride (1.0 eq) in anhydrous THF (10 mL per gram of acid chloride) in a round-bottom flask.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add concentrated ammonium hydroxide (2.0 eq) dropwise to the stirred solution.[13] If using a specific amine, add a solution of the amine (1.1 eq) and triethylamine (1.2 eq) in THF.

  • Stir the reaction mixture at -10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, reduce the volume of THF using a rotary evaporator.

  • Add cold deionized water to the residue to precipitate the solid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude this compound derivative.

  • Recrystallize from a suitable solvent if further purification is required.

  • Confirm the structure and purity of the product by spectroscopic methods.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_intermediates Intermediates & Products cluster_end Downstream Process Adamantan-1-ol Adamantan-1-ol Ritter Reaction Ritter Reaction Adamantan-1-ol->Ritter Reaction Nitrile (R-CN) Nitrile (R-CN) Nitrile (R-CN)->Ritter Reaction 1-Adamantanecarboxylic Acid 1-Adamantanecarboxylic Acid Acid Chloride Formation Acid Chloride Formation 1-Adamantanecarboxylic Acid->Acid Chloride Formation SOCl₂ or (COCl)₂ This compound Derivatives This compound Derivatives Ritter Reaction->this compound Derivatives 1-Adamantanecarbonyl Chloride 1-Adamantanecarbonyl Chloride Acid Chloride Formation->1-Adamantanecarbonyl Chloride Amide Coupling Amide Coupling Amide Coupling->this compound Derivatives 1-Adamantanecarbonyl Chloride->Amide Coupling NH₃ or R₁R₂NH Purification & Characterization Purification & Characterization This compound Derivatives->Purification & Characterization Antimicrobial Screening Antimicrobial Screening Purification & Characterization->Antimicrobial Screening

Caption: Synthetic routes to this compound derivatives.

Part 2: Antimicrobial Screening Protocols

Once a library of this compound derivatives has been synthesized and purified, the next crucial step is to evaluate their antimicrobial activity. The two most common and foundational methods for this initial screening are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[15]

Protocol 2.1: Kirby-Bauer Disk Diffusion Susceptibility Test

The disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of a compound's ability to inhibit microbial growth.[16][17][18] An antimicrobial-impregnated disk is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[19]

Causality of Experimental Choices:

  • Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria as it supports satisfactory growth of most common pathogens and has minimal inhibitory components.[20]

  • The 0.5 McFarland turbidity standard is used to standardize the inoculum density, ensuring reproducibility of the test.[16]

  • Streaking in three directions ensures an even, confluent lawn of bacterial growth across the entire plate.[18]

  • The incubation conditions (37°C for 18-24 hours) are optimal for the growth of most medically important bacteria.

Materials and Reagents:

  • Synthesized this compound derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disk (impregnated with solvent only, e.g., DMSO)

  • Incubator (37°C)

  • Calipers or ruler

Step-by-Step Methodology:

  • Preparation of Compound Disks: Dissolve the synthesized adamantane derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Aseptically apply a precise volume (e.g., 10 µL) of each compound solution onto a sterile filter paper disk and allow the solvent to evaporate completely.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[18]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[20] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[18] Allow the plate to dry for 5-15 minutes.

  • Disk Placement: Aseptically place the prepared compound disks, along with positive and negative control disks, onto the inoculated agar surface.[20] Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[20] Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) for each compound in millimeters (mm).[19] A larger zone diameter indicates greater growth inhibition.

Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21][22] This is a gold-standard method for susceptibility testing.[23]

Causality of Experimental Choices:

  • 96-well microtiter plates are used for high-throughput screening and to test serial dilutions of the compounds efficiently.[24]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for broth dilution testing.

  • Serial two-fold dilutions of the test compound are prepared to precisely determine the MIC value.[22]

  • Resazurin can be used as a colorimetric indicator of cell viability. Viable, respiring cells reduce the blue resazurin to pink resorufin, providing a clear visual endpoint.

Materials and Reagents:

  • Synthesized this compound derivatives

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Resazurin solution (optional)

Step-by-Step Methodology:

  • Compound Plate Preparation: Dissolve the adamantane derivatives in a suitable solvent to a high concentration. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the dissolved compound (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.[24]

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25]

  • Plate Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Add 100 µL of sterile CAMHB to well 12 (sterility control). The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[21] This can be determined by visual inspection or by reading the optical density (OD) at 600 nm with a plate reader. If using resazurin, add it to each well after incubation and incubate for another 2-4 hours. The MIC is the lowest concentration that remains blue.

Visualization of Antimicrobial Screening Workflow

Screening_Workflow cluster_prep Preparation cluster_assays Screening Assays cluster_results Data & Interpretation Synthesized Derivatives Synthesized Derivatives Disk Diffusion Assay Disk Diffusion Assay Synthesized Derivatives->Disk Diffusion Assay Impregnate disks Broth Microdilution (MIC) Broth Microdilution (MIC) Synthesized Derivatives->Broth Microdilution (MIC) Serial dilutions Microbial Culture Microbial Culture Standardized Inoculum (0.5 McFarland) Standardized Inoculum (0.5 McFarland) Microbial Culture->Standardized Inoculum (0.5 McFarland) Standardized Inoculum (0.5 McFarland)->Disk Diffusion Assay Inoculate MHA plate Standardized Inoculum (0.5 McFarland)->Broth Microdilution (MIC) Inoculate 96-well plate Zone of Inhibition (mm) Zone of Inhibition (mm) Disk Diffusion Assay->Zone of Inhibition (mm) Measure diameter MIC Value (µg/mL) MIC Value (µg/mL) Broth Microdilution (MIC)->MIC Value (µg/mL) Determine lowest conc. w/o growth Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Zone of Inhibition (mm)->Structure-Activity Relationship (SAR) Analysis MIC Value (µg/mL)->Structure-Activity Relationship (SAR) Analysis

Caption: Workflow for antimicrobial screening of synthesized compounds.

Part 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic organization of the screening data is crucial for discerning structure-activity relationships (SAR). A tabular format is highly effective for comparing the antimicrobial activity of different derivatives against a panel of microorganisms.

Table 1: Antimicrobial Activity of this compound Derivatives (Example Data)

Compound IDR-Group (Substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
AD-01 -H>128>128>128
AD-02 -CH₃64128128
AD-03 -CH₂CH₃326464
AD-04 -Phenyl163232
AD-05 -4-Chlorophenyl81616
AD-06 -4-Nitrophenyl163264
Ciprofloxacin (Positive Control)0.50.25N/A
Fluconazole (Positive Control)N/AN/A4

Interpreting the Data: From the example data, several preliminary SAR insights can be drawn:

  • Effect of N-Substitution: The unsubstituted parent amide (AD-01) is inactive. The introduction of N-alkyl or N-aryl groups is essential for activity.

  • Impact of Lipophilicity: Activity generally increases with the size and lipophilicity of the substituent, from methyl (AD-02) to ethyl (AD-03) to phenyl (AD-04). This aligns with the principle that the adamantane scaffold's lipophilicity contributes to its biological effects.[4]

  • Electronic Effects: The presence of an electron-withdrawing group on the phenyl ring (AD-05, -Cl) enhances activity compared to the unsubstituted phenyl ring (AD-04), suggesting that electronic factors also play a role in target interaction.[9]

These initial findings can guide the design of the next generation of derivatives for synthesis and testing, with the goal of optimizing potency and spectrum of activity. Further studies, such as time-kill assays and mechanism of action investigations, would be the logical next steps for the most promising compounds.[2]

References

Topic: The Critical Role of Controls in 11β-HSD1 Inhibition Assays: A Case Study on 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a well-validated therapeutic target for metabolic syndrome, obesity, and type 2 diabetes.[1][2][3] Robust and reliable in vitro assays are essential for the discovery and characterization of novel 11β-HSD1 inhibitors. A crucial, yet often overlooked, aspect of assay design is the selection of appropriate controls. This guide provides an in-depth analysis of control selection, using 1-adamantanecarboxamide as a cautionary case study. While its simple structure might suggest its use as a negative control, this document presents evidence that adamantane-based carboxamides can be potent inhibitors of 11β-HSD1, making this compound a high-risk and scientifically questionable choice. We will outline the principles of proper control validation and provide a detailed protocol for a robust 11β-HSD1 inhibition assay, equipping researchers with the knowledge to generate reproducible and trustworthy data.

The Central Role of 11β-HSD1 in Glucocorticoid Metabolism

11β-HSD1 is an NADPH-dependent reductase located within the endoplasmic reticulum. Its primary physiological function is the conversion of inactive cortisone into biologically active cortisol in key metabolic tissues, including the liver and adipose tissue.[4][5] By amplifying local glucocorticoid concentrations, 11β-HSD1 can drive the pathophysiology of metabolic diseases.[1][2] Consequently, the selective inhibition of 11β-HSD1 is a promising strategy to ameliorate these conditions.[6][7]

The discovery of potent and selective inhibitors relies on high-quality enzyme inhibition assays. The validity of any data generated from these assays is fundamentally dependent on the rigorous use of appropriate controls.

Diagram 1: 11β-HSD1 Catalytic Reaction

G cluster_ER Endoplasmic Reticulum Lumen Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol NADP NADP+ HSD11B1->NADP NADPH NADPH NADPH->HSD11B1 H+ Inhibitor Inhibitor Inhibitor->HSD11B1

Caption: 11β-HSD1 converts cortisone to cortisol, amplifying glucocorticoid action.

The Adamantane Scaffold: A Privileged Structure for 11β-HSD1 Inhibition

The rigid, lipophilic, and three-dimensional nature of the adamantane cage has made it a popular scaffold in medicinal chemistry. In the context of 11β-HSD1, numerous potent and selective inhibitors have been developed that incorporate this moiety.[8][9] Research has demonstrated that derivatives such as adamantyl carboxamides and acetamides can exhibit significant inhibitory activity, with IC50 values in the nanomolar range.[4][10]

This fact is of paramount importance when considering assay controls. The established activity of the adamantane-amide pharmacophore directly challenges the suitability of this compound as a true negative control.

A Critical Re-evaluation: this compound as a Negative Control

A negative control is an essential component of any enzyme inhibition assay. Its purpose is to demonstrate that the observed effects are specific to the intended mechanism of inhibition and not due to artifacts such as non-specific interactions, assay interference, or effects of the chemical scaffold itself.[11]

The Flawed Rationale for Using this compound: A researcher might select this compound as a negative control based on a superficial assessment:

  • It contains the "adamantane" core.

  • It is structurally simpler than published, highly potent inhibitors.

  • It is commercially available.

The Scientific Pitfall: The critical flaw in this logic is the high probability that this compound itself possesses some degree of affinity for the 11β-HSD1 active site. The literature clearly shows that the adamantane cage coupled to an amide group is a recognized pharmacophore for 11β-HSD1 inhibition.[4][10] While this compound may be less potent than highly optimized derivatives, it is scientifically unsound to assume it has zero activity. Using a compound with potential low-to-moderate inhibitory activity as a "negative" control can lead to several erroneous conclusions:

  • Underestimation of the potency of test compounds.

  • Misinterpretation of structure-activity relationships (SAR).

  • Generation of false negatives, where weakly active compounds appear inactive by comparison.

Principles for Selecting and Validating a True Negative Control

A robust negative control should meet the following criteria:

  • Verified Inactivity: It must be demonstrably inactive against 11β-HSD1 at the highest concentrations tested. This should be confirmed experimentally.

  • Structural Relevance: It should ideally share the core scaffold of the inhibitor series being tested to control for non-specific effects related to that scaffold.

  • Physicochemical Similarity: It should have comparable solubility and other properties to the test compounds to ensure similar behavior in the assay medium.

  • No Assay Interference: The compound must not interfere with the detection system (e.g., quenching fluorescence, absorbing light at the detection wavelength, or inhibiting coupled enzymes).[12]

Diagram 2: Workflow for Control Selection and Validation

G start Start: Need Negative Control for Adamantane Series q1 Consider this compound? start->q1 lit_review Literature Review: Adamantane-amides are potent 11β-HSD1 inhibitors. q1->lit_review Yes select_alt Select Alternative: e.g., Adamantane (parent hydrocarbon) or an inactive analog from SAR data q1->select_alt No reject High Risk of Activity. Reject as unvalidated control. lit_review->reject reject->select_alt validate Validate In-Assay: Test across full dose-range. Confirm no inhibition. select_alt->validate pass Validation Passed: Use as Negative Control validate->pass No Inhibition fail Validation Failed: Compound shows activity. Select a new candidate. validate->fail Inhibition > 5-10% fail->select_alt

Caption: Decision-making process for selecting a valid negative control.

Recommended Controls for 11β-HSD1 Inhibition Assays

To ensure data integrity, a standard 11β-HSD1 assay should include the following controls:

Control TypeRecommended CompoundPurposeExpected Result
Vehicle Control DMSO (or assay buffer)Establishes 0% inhibition (100% enzyme activity). Normalizes data.~0% Inhibition
Positive Control Carbenoxolone or Glycyrrhetinic AcidConfirms the assay is working and can detect inhibition.>90% Inhibition
Negative Control Adamantane (parent hydrocarbon)Controls for non-specific effects of a lipophilic cage structure. Must be validated for inactivity prior to use. <10% Inhibition

Note on Positive Controls: Carbenoxolone and its active metabolite, glycyrrhetinic acid, are potent but non-selective inhibitors of both 11β-HSD1 and 11β-HSD2.[13][14][15] For studies focused on selectivity, a known selective inhibitor should also be used as a reference compound.

Protocol: Cell-Based 11β-HSD1 Inhibition Assay

This protocol is designed for a 96-well format using HEK-293 cells stably expressing human 11β-HSD1. The readout is based on measuring the conversion of tritiated cortisone to tritiated cortisol using a scintillation proximity assay (SPA).[4]

A. Materials and Reagents

  • Cells: HEK-293 cells stably transfected with the human HSD11B1 gene.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Substrate: [1,2-³H]-Cortisone (PerkinElmer).

  • Assay Buffer: Serum-free DMEM.

  • Test Compounds: Dissolved in 100% DMSO.

  • Controls:

    • Positive Control: Carbenoxolone (10 mM stock in DMSO).

    • Negative Control: Adamantane (10 mM stock in DMSO), validated.

    • Vehicle Control: 100% DMSO.

  • Detection: Anti-cortisol antibody, Protein A-coated SPA beads (PerkinElmer).

  • Plates: 96-well clear-bottom, white-walled tissue culture plates.

  • Instrumentation: Microplate scintillation counter (e.g., MicroBeta or TopCount).

B. Experimental Procedure

  • Cell Plating:

    • Seed the HEK-293/11β-HSD1 cells into the 96-well plates at a density that will result in ~80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of test compounds and controls in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the DMSO stocks into assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.5%).

    • On the day of the assay, remove the culture medium from the cells.

    • Add 100 µL of the compound dilutions (or controls) to the appropriate wells. Include "vehicle control" wells (DMSO in assay buffer) and "background" wells (assay buffer only).

    • Incubate the plate for 30-60 minutes at 37°C.

  • Enzymatic Reaction:

    • Prepare the substrate solution by diluting [³H]-Cortisone in assay buffer to a final concentration of ~20-50 nM.

    • Add 20 µL of the substrate solution to all wells to initiate the reaction.

    • Incubate for 1-2 hours at 37°C. The optimal time should be determined to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the SPA bead slurry according to the manufacturer's instructions, containing the anti-cortisol antibody.

    • Add 50 µL of the SPA bead slurry to each well to stop the reaction and capture the [³H]-Cortisol product.

    • Seal the plate and incubate at room temperature for at least 2 hours (or overnight) to allow the beads to settle and the signal to stabilize.

  • Data Acquisition:

    • Read the plate on a microplate scintillation counter. The signal (Counts Per Minute, CPM) is proportional to the amount of [³H]-Cortisol produced.

C. Data Analysis

  • Calculate Percent Inhibition:

    • Average the CPM values for each condition (replicates are essential).

    • Subtract the average background CPM from all other values.

    • Calculate percent inhibition using the following formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_vehicle - CPM_background))

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Expected Results from Controls:

  • Vehicle Control (DMSO): Defines 0% inhibition.

  • Positive Control (Carbenoxolone): Should show high inhibition (>90% at ~10 µM).

  • Validated Negative Control (Adamantane): Should show minimal inhibition (<10%) across all concentrations. If it shows significant inhibition, it is not a valid negative control.

Conclusion

The integrity of data from 11β-HSD1 inhibition assays is critically dependent on the thoughtful selection and validation of controls. This guide has demonstrated that while this compound may seem like a convenient choice for a negative control, it carries a significant and unacceptable risk of possessing intrinsic inhibitory activity due to its adamantane-amide structure. This makes it a scientifically unsound choice without rigorous pre-validation. Researchers are urged to adopt a more critical approach, validating any proposed negative control for inertness or using well-characterized compounds. By adhering to the principles and protocols outlined herein, scientists can ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols for the N-Alkylation of 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of synthetic protocols for the N-alkylation of 1-adamantanecarboxamide. The unique physicochemical properties of the adamantane cage, particularly its high lipophilicity and rigid structure, make it a privileged scaffold in medicinal chemistry.[1][2][3] N-alkylation of the parent carboxamide allows for the introduction of diverse functionalities, enabling the modulation of pharmacological profiles and the development of novel therapeutic agents. This document details several robust methods for this transformation, offering insights into the rationale behind experimental choices and providing step-by-step protocols.

Introduction: The Significance of the Adamantane Moiety in Drug Discovery

The adamantane scaffold has been successfully incorporated into a number of approved drugs, highlighting its utility in medicinal chemistry.[3] Its bulky, three-dimensional structure can impart favorable properties to a drug molecule, including increased metabolic stability, enhanced binding to target proteins, and improved pharmacokinetic profiles.[1] The N-alkylated derivatives of this compound are of particular interest as they can be tailored to interact with a wide range of biological targets. The synthesis of these derivatives is therefore a critical step in the exploration of new chemical space for drug discovery.

General Considerations for N-Alkylation of this compound

The N-alkylation of this compound presents unique challenges due to the steric hindrance imposed by the bulky adamantyl group. The choice of reaction conditions, including the base, solvent, and alkylating agent, is crucial for achieving high yields and minimizing side reactions. The nucleophilicity of the amide nitrogen is relatively low, often necessitating the use of strong bases to facilitate deprotonation.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method involves the deprotonation of the amide with a suitable base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[4] This is a fundamental and widely applicable approach for the formation of C-N bonds.

Mechanistic Rationale

The reaction proceeds in two main steps. First, a base abstracts the acidic proton from the amide nitrogen, generating a nucleophilic amidate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-alkylated product. The choice of a strong, non-nucleophilic base is critical to avoid competing reactions.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard laboratory glassware.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous THF or DMF to dissolve the amide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.[5]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated this compound.

Representative Data
Alkylating AgentBase/SolventExpected Yield (%)
Methyl IodideNaH / THF85-95
Ethyl BromideNaH / THF80-90
Benzyl BromideNaH / DMF88-98
Propargyl BromideNaH / THF75-85

Yields are estimates based on general amide alkylation protocols and may vary depending on specific reaction conditions and scale.

Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent cool_0c Cool to 0 °C start->cool_0c add_base Add NaH portion-wise cool_0c->add_base deprotonation Stir at RT for 30 min add_base->deprotonation re_cool Re-cool to 0 °C deprotonation->re_cool add_alkyl_halide Add alkyl halide dropwise re_cool->add_alkyl_halide react Stir at RT for 16-24h add_alkyl_halide->react quench Quench with sat. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine, dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify mitsunobu cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts amide This compound product N-Alkyl-1-adamantanecarboxamide amide->product alcohol Alcohol (R-OH) alkoxyphosphonium Alkoxyphosphonium Salt alcohol->alkoxyphosphonium phosphine PPh3 betaine Phosphonium Betaine phosphine->betaine azo DEAD or DIAD azo->betaine betaine->alkoxyphosphonium hydrazine Hydrazine Dicarboxylate betaine->hydrazine alkoxyphosphonium->product phosphine_oxide Ph3P=O alkoxyphosphonium->phosphine_oxide

References

Application Notes & Protocols: Leveraging 1-Adamantanecarboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds.[1][2] This guide provides an in-depth exploration of 1-adamantanecarboxamide as a privileged fragment for FBDD campaigns. We delve into the unique physicochemical properties of the adamantane cage that make it an exceptional starting point for exploring protein binding pockets. Detailed experimental protocols for primary screening, hit validation, and computational analysis are provided for researchers, scientists, and drug development professionals aiming to integrate this versatile scaffold into their discovery workflows.

The Rationale: Why Adamantane-Based Fragments?

Fragment-based approaches commence with identifying low-molecular-weight compounds (fragments) that bind with weak affinity to a biological target.[2][3] These initial hits are then optimized into potent, drug-like leads through structure-guided strategies.[3][4][5] The adamantane moiety, a rigid, three-dimensional polycyclic hydrocarbon, offers distinct advantages as a fragment scaffold.[6][7]

  • Three-Dimensionality: Unlike the "flatland" of aromatic rings common in drug discovery, the bulky, spherical nature of the adamantane cage allows for effective exploration of deep, hydrophobic pockets within a protein target.[6] This unique 3D structure facilitates precise positioning of substituents for optimal interaction.[6][8]

  • Lipophilic Character: Adamantane is highly lipophilic, a property that often enhances binding in hydrophobic sub-pockets and can improve pharmacokinetic properties like membrane permeability.[7][9] The "lipophilic bullet" concept suggests adamantane provides critical lipophilicity to drive binding.[9]

  • Metabolic Stability: The rigid cage structure is resistant to metabolic degradation, which can protect nearby functional groups and extend a compound's half-life.[6]

  • Synthetic Tractability: The adamantane core provides well-defined vectors for chemical modification, allowing for systematic and logical fragment growth during the hit-to-lead phase.[5][8]

This compound serves as an excellent starting fragment, combining the rigid adamantyl scaffold with a carboxamide group that can act as both a hydrogen bond donor and acceptor, providing an anchor point for initial protein interactions.

Table 1: Physicochemical Properties of this compound
PropertyValueFBDD "Rule of Three" GuidelineCompliance
Molecular Weight179.26 g/mol < 300 DaYes
cLogP~2.5 - 3.0≤ 3Yes
Heavy Atom Count13≤ 20Yes
Hydrogen Bond Donors1 (from -NH2)≤ 3Yes
Hydrogen Bond Acceptors1 (from C=O)≤ 3Yes
Rotatable Bonds1≤ 3Yes

These properties establish this compound as an ideal starting point for FBDD, adhering to the widely accepted "Rule of Three" for fragment libraries.[2]

The FBDD Workflow with Adamantane Fragments

The integration of this compound into an FBDD campaign follows a structured, multi-stage process. The goal is to identify its binding to a target, validate this interaction, and use structural information to guide the synthesis of more potent compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Containing this compound) Screen Primary Screening (NMR, SPR, TSA) Lib->Screen Hits Initial Hits (Weak Binders) Screen->Hits Validate Biophysical Validation (ITC, Orthogonal Methods) Hits->Validate Structure Structural Biology (X-ray Crystallography, Cryo-EM) Validate->Structure Design Structure-Guided Design (Computational Docking) Structure->Design Synth Derivative Synthesis (Fragment Growing/Linking) Design->Synth SAR SAR Analysis (Potency & ADME) Synth->SAR SAR->Design Iterative Cycles Lead Lead Compound (nM Affinity) SAR->Lead Fragment_Growing cluster_0 Initial Hit (µM-mM Affinity) cluster_1 Structure-Guided Design cluster_2 Optimized Lead (nM Affinity) Frag Frag_Label This compound Xray Protein-Fragment X-ray Structure Frag_Label->Xray Elucidate Binding Mode Vectors Identify Growth Vectors (e.g., C3, C5 positions) Xray->Vectors Lead_Label Optimized Derivative Vectors->Lead_Label Synthesize Derivatives Lead

References

Application Notes & Protocols: Methodology for Incorporating 1-Adamantanecarboxamide into Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of adamantane moieties into polymer structures imparts a unique combination of properties, including enhanced thermal stability, mechanical strength, and lipophilicity.[1] These characteristics are highly desirable in advanced materials and are particularly advantageous in drug delivery systems, where the adamantane cage can serve as a robust anchor or a hydrophobic domain for drug encapsulation.[1] This guide provides a comprehensive overview of two primary methodologies for incorporating 1-adamantanecarboxamide and its derivatives into polymers: (1) the direct polymerization of a custom-synthesized adamantane-functionalized monomer and (2) the post-polymerization modification of a pre-formed reactive polymer scaffold. Each section offers a detailed rationale for the chosen chemical pathways, step-by-step experimental protocols, and methods for characterization, designed to provide researchers with the practical insights needed to successfully synthesize adamantane-containing polymers.

Introduction: The Rationale for Adamantane in Polymer Science

Adamantane, the smallest diamondoid hydrocarbon, is a rigid, bulky, and highly symmetric cage-like molecule. When integrated into a polymer chain, either as a pendant group or within the backbone, it disrupts chain packing and limits segmental motion. This structural imposition leads to a significant increase in the polymer's glass transition temperature (Tg) and thermal stability.[2] In the context of drug development, the lipophilic nature of adamantane provides a favorable environment for encapsulating hydrophobic drug molecules, potentially increasing drug loading capacity and modulating release kinetics.[1] This document focuses on derivatives of this compound, leveraging the robust adamantane core while presenting an amide functionality that can be strategically integrated into polymer architectures.

Strategy I: Direct Polymerization of an Adamantane-Functionalized Monomer

This approach involves synthesizing a polymerizable monomer that already contains the adamantyl group. The primary advantage is achieving a uniform and well-defined distribution of the adamantane moiety along the polymer chain. For this purpose, we will focus on the synthesis and polymerization of N-(1-Adamantyl)acrylamide, a monomer where the adamantane group is attached to the polymerizable acrylamide unit via a stable amide bond.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are ideal for this purpose. RAFT allows for the synthesis of polymers with predetermined molecular weights and very low polydispersity (Đ < 1.3), which is crucial for applications requiring high precision, such as drug delivery systems.[3][4]

Workflow for Strategy I

cluster_0 Monomer Synthesis cluster_1 RAFT Polymerization A 1-Aminoadamantane C Schotten-Baumann Reaction (Base, Anhydrous Solvent) A->C B Acryloyl Chloride B->C D N-(1-Adamantyl)acrylamide (Monomer) C->D Purification E Adamantyl Monomer (D) H Polymerization (Inert Atmosphere, Heat) E->H F RAFT Agent (e.g., CTA) F->H G Initiator (e.g., AIBN) G->H I Poly(N-(1-adamantyl)acrylamide) H->I Precipitation & Drying

Caption: Workflow for Strategy I: Monomer Synthesis and Direct Polymerization.

Protocol 2.1: Synthesis of N-(1-Adamantyl)acrylamide Monomer

This protocol describes the reaction of 1-aminoadamantane with acryloyl chloride to form the target monomer.[5][6]

  • Materials:

    • 1-Aminoadamantane hydrochloride

    • Acryloyl chloride

    • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

  • Procedure:

    • Dissolve 1-aminoadamantane hydrochloride in a minimal amount of water and neutralize with NaOH to free the amine. Extract the free amine into DCM, dry the organic layer with MgSO₄, and evaporate the solvent. Alternatively, use 1-aminoadamantane free base directly.

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 1-aminoadamantane and 1.2 equivalents of TEA in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Add 1.1 equivalents of acryloyl chloride dropwise to the stirred solution over 30 minutes. A white precipitate (triethylammonium chloride) will form.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Quench the reaction by adding deionized water. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the N-(1-Adamantyl)acrylamide monomer by recrystallization (e.g., from hexane/ethyl acetate) or column chromatography to obtain a white crystalline solid.

    • Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2.2: RAFT Polymerization of N-(1-Adamantyl)acrylamide

This protocol outlines the synthesis of well-defined poly(N-(1-adamantyl)acrylamide) using a suitable RAFT agent.[7][8]

  • Materials:

    • N-(1-Adamantyl)acrylamide (synthesized in Protocol 2.1)

    • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate

    • Initiator: Azobisisobutyronitrile (AIBN)

    • Solvent: Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)

    • Precipitation Solvent: Cold diethyl ether or methanol

    • Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath

  • Procedure:

    • In a Schlenk flask, combine the N-(1-adamantyl)acrylamide monomer, RAFT agent, and AIBN. A typical molar ratio for targeting a specific degree of polymerization (DP) of 100 would be [Monomer]:[RAFT]:[AIBN] = 100:1:0.2.

    • Add enough anhydrous solvent to achieve a monomer concentration of approximately 1-2 M.

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

    • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

    • Allow the polymerization to proceed for 12-24 hours. The solution will become noticeably viscous.

    • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by slowly adding the viscous solution into a large volume of cold, stirring diethyl ether or methanol.

    • Collect the polymer precipitate by filtration, wash with fresh cold solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Strategy II: Post-Polymerization Modification of a Reactive Scaffold

This strategy offers excellent versatility by separating the polymerization from the functionalization step. First, a well-defined polymer with reactive "handles" is synthesized. Then, an adamantane derivative is covalently attached to these handles. This approach is powerful because the polymerization conditions do not need to be compatible with the final adamantane functionality.[9]

We will focus on using a poly(pentafluorophenyl acrylate) (pPFPA) backbone. The pentafluorophenyl (PFP) ester is a highly efficient activated ester that reacts readily and specifically with primary amines under mild conditions to form stable amide bonds, making it an ideal scaffold for this purpose.[10][11][12]

Workflow for Strategy II

cluster_0 Reactive Polymer Synthesis (RAFT) cluster_1 Post-Polymerization Modification A Pentafluorophenyl Acrylate (PFPA) Monomer D Polymerization (Inert Atmosphere, Heat) A->D B RAFT Agent B->D C Initiator C->D E Poly(pentafluorophenyl acrylate) (pPFPA) D->E Purification F pPFPA Polymer (E) H Amine-Ester Reaction (Base Catalyst, DMF) F->H G 1-Aminoadamantane G->H I Adamantane-Functionalized Polymer H->I Purification (Dialysis/Precipitation)

Caption: Workflow for Strategy II: Reactive Scaffold Synthesis and Modification.

Protocol 3.1: Synthesis of Reactive Poly(pentafluorophenyl acrylate) (pPFPA)

This protocol details the RAFT polymerization of PFPA to create the reactive polymer backbone.

  • Materials:

    • Pentafluorophenyl acrylate (PFPA) monomer (ensure inhibitor is removed before use)

    • RAFT Agent and Initiator (as in Protocol 2.2)

    • Solvent: Anhydrous ethyl acetate or dioxane

    • Precipitation Solvent: Cold hexane

    • Standard polymerization glassware (as in Protocol 2.2)

  • Procedure:

    • Follow the same procedure as described in Protocol 2.2 , substituting N-(1-adamantyl)acrylamide with the PFPA monomer. Target a desired molecular weight by adjusting the [Monomer]:[RAFT] ratio.

    • After polymerization, precipitate the pPFPA polymer into cold hexane.

    • Filter and dry the resulting white polymer under vacuum.

    • Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Protocol 3.2: Amine Functionalization of pPFPA with 1-Aminoadamantane

This protocol describes the conjugation of 1-aminoadamantane to the pPFPA backbone.[12][13]

  • Materials:

    • pPFPA (synthesized in Protocol 3.1)

    • 1-Aminoadamantane

    • Solvent: Anhydrous DMF

    • Base Catalyst: N,N-Diisopropylethylamine (DIPEA) or TEA

    • Purification: Dialysis tubing (if polymer is water-soluble after modification) or precipitation solvent (e.g., diethyl ether)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • In a round-bottom flask, dissolve the pPFPA polymer in anhydrous DMF.

    • Add 1.5 equivalents of 1-aminoadamantane (relative to the PFP ester units on the polymer) and 1.5 equivalents of DIPEA to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction by taking small aliquots and analyzing with FTIR spectroscopy. Look for the disappearance of the characteristic PFP ester carbonyl peak (~1780 cm⁻¹) and the appearance of the amide carbonyl peak (~1650 cm⁻¹).

    • Once the reaction is complete, purify the functionalized polymer. If the final polymer is soluble in a non-polar solvent, precipitate it into a polar non-solvent like methanol or water. If it becomes more polar, precipitate into a non-polar solvent like hexane or diethyl ether.

    • Alternatively, for water-soluble polymers, transfer the reaction mixture to a dialysis membrane (with an appropriate molecular weight cut-off) and dialyze against deionized water for 48 hours with frequent water changes to remove unreacted amine, base, and DMF.

    • Isolate the final polymer by lyophilization (freeze-drying) or by filtration and drying under vacuum.

Characterization of Adamantane-Containing Polymers

Thorough characterization is essential to confirm the successful synthesis and define the properties of the final polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized monomer (Strategy I) and to verify the covalent attachment of the adamantane group to the polymer backbone (Strategy II). The disappearance of PFP signals in ¹⁹F NMR can also confirm conversion in Strategy II.[14]

  • Gel Permeation Chromatography (GPC/SEC): This technique is crucial for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of the polymers. Low Đ values (<1.3) are indicative of a controlled polymerization process.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective tool for monitoring the progress of post-polymerization modification reactions by tracking the disappearance of reactive group peaks (e.g., PFP ester) and the appearance of new functional group peaks (e.g., amide).[9]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymers. A high Tg is a characteristic feature of adamantane-containing polymers due to the rigidity of the adamantyl group.[2]

Data Presentation: Properties of Adamantane-Based Polymers

The incorporation of adamantane significantly impacts polymer properties. The table below summarizes typical data for polymers synthesized via controlled radical polymerization methods.

Polymer IDMonomerPolymerization MethodMₙ ( kg/mol )Đ (Mₙ/Mₙ)Tg (°C)Reference
PAdMA-11-Adamantyl MethacrylateATRP11.21.15197[14]
PAdMA-21-Adamantyl MethacrylateATRP27.41.18205[14]
PAdA-11-Adamantyl AcrylateAnionic15.11.10133[2]
PAdA-21-Adamantyl AcrylateAnionic43.61.11133[2]

Conclusion

This guide has detailed two robust and reliable strategies for incorporating this compound derivatives into polymeric structures. The direct polymerization of a functional monomer offers precise control over the composition and architecture of the final polymer, which is critical for performance-driven applications. The post-polymerization modification route provides exceptional versatility, allowing for the functionalization of well-defined, pre-synthesized reactive platforms with a wide variety of molecules. The choice between these methodologies will depend on the specific requirements of the target application, the desired polymer architecture, and the available synthetic resources. By following the detailed protocols and characterization guidelines presented, researchers can confidently develop novel adamantane-based polymers for advanced materials and drug delivery systems.

References

Application Note: 1-Adamantanecarboxamide as a Premier Building Block for Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 1-adamantanecarboxamide and its derivatives as robust and versatile building blocks in supramolecular chemistry. We delve into the fundamental physicochemical properties that make the adamantane cage a superior guest moiety for host-guest interactions and a reliable anchor for self-assembling systems. This document offers field-proven insights into the design principles for its use, detailed protocols for synthesis and characterization, and expert troubleshooting advice for researchers, scientists, and drug development professionals. We specifically highlight its application in forming stable host-guest complexes with cyclodextrins and cucurbiturils and its role in constructing functional materials like supramolecular hydrogels.

Introduction: The Unique Value of the Adamantane Cage

Adamantane, the smallest diamondoid hydrocarbon, is a highly symmetrical, rigid, and lipophilic cage molecule.[1] These intrinsic properties make it an exceptional scaffold in medicinal chemistry and material science.[2] When functionalized, for instance as this compound, it transforms into a powerful and predictable building block for constructing complex, non-covalent supramolecular architectures.[1][3]

The adamantyl group's value stems from several key features:

  • Hydrophobicity and Shape Complementarity: Its bulky, spherical shape (~7 Å diameter) and hydrophobic nature drive it to seek shelter from aqueous environments by binding within the cavities of various macrocyclic hosts.[4][5]

  • Rigidity and Stability: The rigid cage structure prevents conformational changes upon binding, leading to predictable interactions and enhanced metabolic stability in biological systems.[1][3]

  • Functional Handle: The carboxamide group (or other derivatives like carboxylic acid or amine) provides a crucial anchor point for covalent linkage to polymers, peptides, drugs, or imaging agents, allowing for the programmed assembly of complex systems.[6][7]

This combination of features has established the adamantane moiety as a cornerstone of host-guest chemistry, surface recognition, and the development of stimuli-responsive materials.[1][3]

Core Application: High-Affinity Host-Guest Systems

The most prominent application of this compound is as a guest molecule in host-guest systems. Its size and hydrophobicity are perfectly suited for the cavities of common macrocyclic hosts, leading to highly stable and specific non-covalent interactions.

Interaction with Cyclodextrins (CDs)

Cyclodextrins, particularly β-cyclodextrin (β-CD), have a cavity size that is an ideal match for the adamantane group.[4] This pairing is one of the most widely studied and utilized in supramolecular chemistry, forming 1:1 inclusion complexes with high association constants, typically in the range of 10⁴ to 10⁵ M⁻¹.[4][5] This strong, reliable interaction is the driving force for applications such as drug delivery, affinity biosensors, and the formation of supramolecular polymers and hydrogels.[4][8][9]

Interaction with Cucurbit[n]urils (CB[n])

Cucurbiturils are another class of macrocyclic hosts that exhibit exceptionally strong binding with adamantane derivatives. Cucurbit[6]uril (CB[6]), in particular, forms ultra-high affinity complexes with adamantane guests, with association constants that can reach 10¹⁰–10¹⁵ M⁻¹.[10][11][12][13] This extraordinary binding strength is driven by the hydrophobic effect, ion-dipole interactions between the guest's cationic charge (if present) and the carbonyl portals of CB[6], and an extremely snug fit.[11][14] This robust interaction is being leveraged for advanced applications like pretargeted medical imaging.[10][12][13]

Data Presentation: Comparative Binding Affinities

The choice of host can dramatically alter the stability of the resulting supramolecular complex. The following table summarizes typical association constants (Kₐ) for adamantane derivatives with common hosts.

Guest MoietyHost MoleculeAssociation Constant (Kₐ) [M⁻¹]Key Driving Forces
1-Adamantanecarboxylic acidβ-Cyclodextrin~10⁴ - 10⁵Hydrophobic Effect, van der Waals forces[4][15]
Adamantyl-ammoniumCucurbit[6]uril~10¹² - 10¹⁵Hydrophobic Effect, Ion-Dipole Interactions[10][11][13]
1-Adamantanolβ-CyclodextrinVaries (guest dependent)Hydrophobic Effect, Hydrogen Bonding[6][15]

Causality Insight: The dramatic increase in affinity with CB[6] compared to β-CD is due to the enhanced shape complementarity and the strong ion-dipole interactions at the CB[6] portals, which are absent in cyclodextrins. This makes the adamantane-CB[6] pair ideal for applications requiring near-irreversible non-covalent binding.

Experimental Protocols & Methodologies

Protocol: Synthesis of this compound from 1-Adamantanecarboxylic Acid

This protocol details a reliable method for synthesizing the core building block, this compound, without the need for ammonia gas, making it more accessible for standard laboratory settings.[16]

Workflow Diagram:

G cluster_0 Activation cluster_1 Amination cluster_2 Workup & Isolation Acid 1-Adamantanecarboxylic Acid in THF Mix1 Stir at -10°C Acid->Mix1 TEA Triethylamine (Base) TEA->Mix1 ECF Ethyl Chloroformate (Activating Agent) ECF_add Add ECF, Stir 30 min (Forms Mixed Anhydride) ECF->ECF_add Mix1->ECF_add Quench Add NH4OH, Warm to RT Stir 30 min ECF_add->Quench NH4OH Ammonium Hydroxide (30%) NH4OH->Quench Evap Evaporate THF Quench->Evap Filter Filter Precipitate Evap->Filter Wash Wash with Cold Water Filter->Wash Dry Dry to Yield Product Wash->Dry

Caption: Synthesis workflow for this compound.

Materials:

  • 1-Adamantanecarboxylic acid (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.2 eq)

  • Ethyl chloroformate (1.3 eq)

  • Ammonium hydroxide (30% solution)

  • Cold deionized water

  • Standard glassware, magnetic stirrer, ice-salt bath

Procedure:

  • Dissolution: Dissolve 1-adamantanecarboxylic acid (e.g., 5.0 g, 27.7 mmol) and triethylamine (3.6 g, 33.3 mmol) in anhydrous THF (80 mL) in a round-bottom flask.

  • Activation: Cool the solution to -10 °C using an ice-salt bath. While stirring vigorously, add ethyl chloroformate (3.65 g, 36.1 mmol) dropwise. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Stir the mixture at -10 °C for 30 minutes to ensure complete formation of the mixed anhydride intermediate.

  • Amination: Add 30% ammonium hydroxide solution (20 mL) to the reaction mixture.

  • Equilibration: Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes.

  • Isolation: Remove the THF under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid precipitate is filtered, washed thoroughly with cold deionized water to remove salts, and dried under vacuum to yield this compound as a white solid (Typical yield: >95%).[16]

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and IR spectroscopy. The IR spectrum should show characteristic N-H stretches (~3400-3500 cm⁻¹) and an amide C=O stretch (~1630 cm⁻¹).[16]

Protocol: Characterizing Host-Guest Binding via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during complexation, allowing for the determination of the binding constant (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[17][18][19]

Workflow Diagram:

ITC_Workflow Prep Sample Preparation (Host in Cell, Guest in Syringe) Degas both solutions Equil Instrument Equilibration Set Temp (e.g., 25°C) Establish Stable Baseline Prep->Equil Titrate Automated Titration Inject Guest into Host (e.g., 20 x 2µL injections) Equil->Titrate Detect Heat Detection Measure Differential Power (DP) to maintain ΔT=0 Titrate->Detect Plot Data Plotting Plot Heat (µcal/s) vs. Time Detect->Plot Integrate Peak Integration Calculate Heat per Injection (ΔH) Plot->Integrate Model Fit to Binding Model (e.g., 'One Set of Sites') Derive Kₐ, n, ΔH, ΔS Integrate->Model

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Materials & Setup:

  • Host (in cell): β-Cyclodextrin solution (e.g., 0.1 mM) in a suitable buffer (e.g., pH 7 phosphate buffer).

  • Guest (in syringe): this compound or derivative solution (e.g., 1.0 mM) dissolved in the exact same buffer.

  • Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC).

Procedure:

  • Preparation: Prepare host and guest solutions using identical, degassed buffer to minimize heat of dilution effects. A 10-fold concentration difference between syringe and cell is a good starting point.[15]

  • Loading: Carefully load the host solution into the sample cell (~1.4 mL) and the guest solution into the injection syringe (~0.25 mL), avoiding air bubbles.

  • Equilibration: Allow the system to equilibrate thermally at the desired temperature (e.g., 25.0 °C) until a stable baseline differential power (DP) is achieved.[15]

  • Titration: Program an injection sequence (e.g., one initial 1 µL injection followed by 25-30 injections of 2-5 µL each) with sufficient spacing (e.g., 200 s) for the signal to return to baseline.[20] The solution is stirred continuously (e.g., 300 rpm).[15]

  • Data Analysis:

    • The raw data appears as a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit this binding isotherm to a suitable model (e.g., "one set of binding sites") using the manufacturer's software to extract Kₐ, n, and ΔH.[15] ΔG and TΔS can then be calculated.

Trustworthiness & Causality: The "c-window" (c = n * Kₐ * [Host]) is critical for reliable data. For accurate determination of Kₐ, 'c' should ideally be between 10 and 1000. If binding is too tight (c > 1000), the isotherm will be too sharp to accurately determine Kₐ, though ΔH can still be found.[19] If binding is too weak (c < 10), the binding curve will be too shallow for a reliable fit. Adjusting concentrations is key to positioning your experiment within the optimal c-window.

Application in Supramolecular Materials: Hydrogel Formation

The highly specific and reversible nature of the adamantane-cyclodextrin interaction can be used to crosslink polymers, leading to the formation of stimuli-responsive supramolecular hydrogels.[8][21] These materials are formed by mixing two polymer components: one functionalized with adamantane guest groups and the other with cyclodextrin host groups.

Conceptual Diagram:

Hydrogel cluster_0 Components cluster_1 Self-Assembly PolymerA Polymer-Adamantane (Guest) Plus + PolymerA->Plus PolymerB Polymer-Cyclodextrin (Host) PolymerB->Plus Gel Supramolecular Hydrogel (Crosslinked Network) Plus->Gel Host-Guest Interaction

Caption: Formation of a hydrogel via host-guest crosslinking.

This strategy allows for the creation of "smart" materials. The hydrogel can be disassembled (transitioning from a gel to a sol state) by adding a competitive guest (like free this compound) or host (free β-cyclodextrin), which disrupts the crosslinks.[8][9] This responsiveness is highly valuable for applications in cell culture, drug delivery, and tissue engineering.[9]

Conclusion and Future Outlook

This compound and its parent derivatives are indispensable tools in the supramolecular chemist's toolbox. Their predictable, high-affinity binding with common macrocyclic hosts provides a reliable method for constructing complex, functional, and responsive systems.[1][3] The protocols and principles outlined here demonstrate the straightforward synthesis and characterization of these systems, empowering researchers to leverage this powerful building block. Future innovations will likely see adamantane-based systems integrated into increasingly sophisticated applications, from advanced in-vivo imaging and targeted therapies to self-healing materials and molecular machinery.[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-adamantanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of this important adamantane derivative. This document will provide a detailed overview of the primary synthetic routes, address frequently asked questions, and offer comprehensive troubleshooting guides to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are two primary approaches for the synthesis of this compound. The first involves the direct synthesis from an adamantane precursor via the Ritter reaction. The second, and often higher-yielding, approach is a two-step process involving the synthesis of 1-adamantanecarboxylic acid, followed by its conversion to this compound.

Q2: Which synthesis route generally provides the highest yield?

A2: The two-step process, beginning with the synthesis of 1-adamantanecarboxylic acid followed by amidation, typically results in a higher overall yield and purity of this compound. A particularly effective method involves activating the carboxylic acid with ethyl chloroformate followed by treatment with aqueous ammonia, which can achieve yields of up to 97%.[1]

Q3: What is the Ritter reaction, and how is it applied to synthesize this compound?

A3: The Ritter reaction is a chemical process that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, such as a carbocation generated from an alkene or an alcohol in the presence of a strong acid.[2] For the synthesis of this compound, a suitable adamantane precursor like 1-adamantanol or 1-bromoadamantane is reacted with a nitrile (commonly acetonitrile) in the presence of a strong acid like sulfuric acid.[3][4]

Q4: What is the Koch-Haaf reaction, and how is it relevant to this compound synthesis?

A4: The Koch-Haaf reaction is a method for synthesizing tertiary carboxylic acids from alcohols or alkenes using carbon monoxide, typically generated in situ from formic acid, in the presence of a strong acid.[5][6][7] This reaction is highly relevant as it provides an efficient route to 1-adamantanecarboxylic acid, a key intermediate for synthesizing this compound.[8][9]

Q5: Are there any safety precautions I should be aware of during these syntheses?

A5: Yes, several safety precautions are crucial. The use of strong acids like concentrated sulfuric acid requires careful handling in a well-ventilated fume hood and the use of appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The Koch-Haaf reaction can evolve carbon monoxide, a toxic gas, and must be performed in a fume hood.[8] Additionally, some reactions are exothermic and require careful temperature control to prevent runaway reactions.[6]

Troubleshooting Guide

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound and its precursors.

Route 1: Direct Synthesis via Ritter Reaction

Problem 1: Low or no yield of this compound.

  • Possible Cause 1: Incomplete carbocation formation. The Ritter reaction relies on the formation of a stable adamantyl carbocation. If the acid catalyst is not strong enough or is used in insufficient quantity, carbocation formation will be inefficient.

    • Solution: Ensure you are using a sufficiently strong acid, such as concentrated sulfuric acid. The concentration of sulfuric acid should ideally be between 95-98%; lower concentrations can lead to a drop in yield.[8]

  • Possible Cause 2: Unsuitable starting material. While 1-adamantanol and 1-bromoadamantane are common starting materials, their reactivity can be influenced by the reaction conditions. Alcohols generally perform well in the Ritter reaction.[4]

    • Solution: If starting with 1-bromoadamantane, consider switching to 1-adamantanol, which can more readily form the carbocation in the presence of a strong acid.

  • Possible Cause 3: Low reaction temperature. The reaction may not have sufficient energy to proceed to completion.

    • Solution: While initial mixing might be done at a lower temperature for safety, the reaction itself may require heating. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Problem 2: Presence of significant side products.

  • Possible Cause 1: Rearrangement of the carbocation. While the 1-adamantyl cation is relatively stable, under certain conditions, rearrangements can occur, leading to isomeric byproducts.

    • Solution: Strict control of reaction temperature and the use of a suitable solvent can help minimize rearrangements.

  • Possible Cause 2: Polymerization of the nitrile. In the presence of a strong acid, some nitriles can undergo polymerization.

    • Solution: Use the nitrile as both the reactant and the solvent to maintain a high concentration of the desired reactant. Add the adamantane precursor slowly to the nitrile/acid mixture to control the reaction rate and minimize side reactions.

Route 2: Two-Step Synthesis via 1-Adamantanecarboxylic Acid

Problem 1: Low yield of 1-adamantanecarboxylic acid.

  • Possible Cause 1: Insufficient acid strength. The Koch-Haaf reaction requires a very strong acid to generate the adamantyl cation and to dehydrate formic acid to carbon monoxide.

    • Solution: Use concentrated sulfuric acid (95-98%). The yield is known to decrease with lower acid concentrations.[8]

  • Possible Cause 2: Poor temperature control. The reaction is exothermic, and excessive heat can lead to side reactions.[6]

    • Solution: Maintain the reaction temperature between 17-25°C using an ice bath, especially during the addition of reagents.[8]

  • Possible Cause 3: Impure starting materials. The use of technical grade solvents like n-hexane can introduce impurities that form other carboxylic acids, complicating purification and lowering the yield of the desired product.[8]

    • Solution: Use pure solvents such as cyclohexane or carbon tetrachloride.[8]

Problem 2: Difficulty in purifying 1-adamantanecarboxylic acid.

  • Possible Cause 1: Contamination with other carboxylic acids. If t-butyl alcohol is used as a carbocation scavenger, it can form trimethylacetic acid and other acidic byproducts.[8]

    • Solution: A specific purification step involving the formation of the ammonium salt of 1-adamantanecarboxylic acid can be employed. The ammonium salt of 1-adamantanecarboxylic acid is crystalline and will precipitate from the reaction mixture, while the ammonium salts of the byproduct acids remain in solution.[8]

  • Possible Cause 2: Residual starting material or other organic impurities.

    • Solution: Recrystallization from a methanol/water mixture is an effective method for purifying the final product.[8] Alternatively, the crude acid can be converted to its methyl ester, purified by distillation, and then hydrolyzed back to the pure acid.[8]

Problem 1: Low yield of this compound.

  • Possible Cause 1: Incomplete activation of the carboxylic acid. For the amidation to proceed efficiently, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

    • Solution: A highly effective method is to convert the carboxylic acid into a mixed anhydride using ethyl chloroformate in the presence of a base like triethylamine. This creates a highly reactive intermediate.[1]

  • Possible Cause 2: Hydrolysis of the activated intermediate. The activated carboxylic acid intermediate is susceptible to hydrolysis, which would revert it back to the starting carboxylic acid.

    • Solution: Ensure all glassware is dry and use anhydrous solvents for the activation step.

  • Possible Cause 3: Low nucleophilicity of the ammonia source.

    • Solution: Using a concentrated aqueous solution of ammonium hydroxide (e.g., 30%) provides a high concentration of the ammonia nucleophile to drive the reaction to completion.[1]

Problem 2: Difficulty in isolating the product.

  • Possible Cause 1: Product is soluble in the reaction mixture.

    • Solution: After the reaction is complete, evaporating the organic solvent (like THF) will cause the solid this compound to precipitate out.[1]

  • Possible Cause 2: Impurities are co-precipitating with the product.

    • Solution: Washing the filtered product with cold water is an effective way to remove any water-soluble impurities.[1]

Comparison of Synthesis Routes

FeatureRitter ReactionTwo-Step Synthesis (via Carboxylic Acid)
Starting Materials 1-Adamantanol, 1-Bromoadamantane, Nitrile (e.g., Acetonitrile), Strong Acid1-Adamantane, Formic Acid, Strong Acid (for Step 1); 1-Adamantanecarboxylic Acid, Activating Agent, Ammonia Source (for Step 2)
Typical Yield Moderate to Good (can be variable)High to Excellent (up to 97% for the amidation step)[1]
Advantages More direct, one-pot synthesis.Generally higher yielding and produces a purer final product. The intermediate carboxylic acid is a stable, crystalline solid that can be easily purified.
Disadvantages Can be prone to side reactions and rearrangements. Purification of the final product can be more challenging.A two-step process, which is longer. Requires the handling of potentially hazardous activating agents.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p. 20 (1973); Vol. 44, p. 1 (1964).[8]

  • Reaction Setup: In a well-ventilated fume hood, equip a 1-liter three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet tube.

  • Initial Charge: Charge the flask with 470 g (255 mL) of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cooling and Initial Addition: Cool the stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.

  • Slow Addition of Reagents: Prepare a solution of 29.6 g (38 mL, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

  • Reaction Completion and Quenching: After the addition is complete, stir the mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.

  • Extraction: Separate the layers and extract the upper aqueous layer with three 100-mL portions of carbon tetrachloride.

  • Purification via Ammonium Salt: Combine the carbon tetrachloride layers and shake them with 110 mL of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will precipitate. Collect the salt by filtration.

  • Isolation of the Carboxylic Acid: Wash the salt with cold acetone and then suspend it in 250 mL of water. Make the suspension strongly acidic with 25 mL of 12N hydrochloric acid and extract with 100 mL of chloroform.

  • Final Product: Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield crude 1-adamantanecarboxylic acid (typically 12–13 g, 67–72% yield). Recrystallize from a mixture of methanol and water to obtain the pure acid.

Protocol 2: High-Yield Synthesis of this compound from 1-Adamantanecarboxylic Acid

This protocol is adapted from a procedure described by GLENMARK PHARMACEUTICALS S.A. in patent WO2006/90244 A1.[1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 5.0 g (27.74 mmol) of 1-adamantanecarboxylic acid and 3.61 g (33.27 mmol) of triethylamine in 80 mL of THF.

  • Cooling and Activation: Cool the solution to -10°C in an appropriate cooling bath. Slowly add 3.65 g (36.06 mmol) of ethyl chloroformate. A white precipitate should form. Stir the mixture at this temperature for 30 minutes.

  • Amidation: Add 20 mL of 30% aqueous ammonium hydroxide to the reaction mixture.

  • Reaction Completion: Gradually warm the reaction mixture to room temperature and continue stirring for an additional 30 minutes.

  • Product Isolation: Evaporate the THF under reduced pressure. The solid this compound will precipitate.

  • Purification: Filter the solid and wash it with cold water to afford the desired product as a white solid (typically 4.8 g, 97% yield).

Visualizing the Chemistry

Reaction Mechanisms

Ritter_Reaction Ritter Reaction Mechanism Adamantanol 1-Adamantanol Carbocation 1-Adamantyl Cation Adamantanol->Carbocation + H+ - H2O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + Acetonitrile Nitrile Acetonitrile Amide_Intermediate Amide Intermediate Nitrilium->Amide_Intermediate + H2O Product This compound Amide_Intermediate->Product - H+

Caption: Mechanism of the Ritter Reaction for this compound synthesis.

Amidation_Reaction Amidation via Mixed Anhydride CarboxylicAcid 1-Adamantanecarboxylic Acid MixedAnhydride Mixed Anhydride Intermediate CarboxylicAcid->MixedAnhydride + Ethyl Chloroformate + Triethylamine Tetrahedral_Intermediate Tetrahedral Intermediate MixedAnhydride->Tetrahedral_Intermediate + NH3 Ammonia Ammonia (from NH4OH) Product This compound Tetrahedral_Intermediate->Product Collapse

Caption: High-yield amidation of 1-adamantanecarboxylic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Route Which synthesis route was used? Start->Check_Route Ritter Ritter Reaction Check_Route->Ritter Direct Two_Step Two-Step Synthesis Check_Route->Two_Step Indirect Check_Ritter_Params Check: - Acid Strength - Starting Material Reactivity - Temperature Ritter->Check_Ritter_Params Check_Amidation_Params Check Amidation Step: - Carboxylic Acid Activation - Anhydrous Conditions - Ammonia Concentration Two_Step->Check_Amidation_Params Optimize Optimize Reaction Conditions Check_Ritter_Params->Optimize Check_KochHaaf_Params Check Koch-Haaf Step: - Acid Strength - Temperature Control - Purity of Reagents Check_Amidation_Params->Check_KochHaaf_Params If carboxylic acid yield is also low Check_Amidation_Params->Optimize Check_KochHaaf_Params->Optimize

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Troubleshooting Low Solubility of 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-adamantanecarboxamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of this compound in experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical protocols needed to overcome solubility challenges and ensure data integrity.

The core issue with this compound stems from its molecular structure. The adamantane moiety is a bulky, rigid, and highly lipophilic polycyclic alkane.[1][2] This diamondoid cage structure results in poor water solubility, a common challenge for many promising drug candidates.[3][4] While the carboxamide group introduces a polar, hydrogen-bonding capable moiety, the compound's overall physicochemical profile is dominated by the hydrophobic adamantane core, leading to precipitation in the aqueous buffers used for most biological assays.

This guide will walk you through a systematic approach to identify the cause of precipitation and implement effective solubilization strategies, ensuring your experimental results are both accurate and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated immediately upon dilution into my aqueous assay buffer. What is the first thing I should check?

A1: This is the most common issue encountered and usually points to the compound crashing out of solution as it transitions from a high-concentration organic stock to a predominantly aqueous environment. Before exploring complex formulation changes, perform these initial diagnostic checks.

The Causality: When a Dimethyl Sulfoxide (DMSO) stock solution is diluted into an aqueous buffer, the local concentration of the organic solvent drops dramatically.[5] For a lipophilic compound like this compound, the aqueous buffer cannot maintain the high concentration that was possible in the DMSO, causing the compound to precipitate.[6] This process is influenced by the final concentrations of both the compound and the DMSO.

Initial Troubleshooting Workflow

start Precipitation Observed in Assay Plate check_dmso Verify Final DMSO Concentration Is it <0.5%? start->check_dmso check_compound Review Final Compound Concentration Is it above its expected aqueous solubility? check_dmso->check_compound Yes fix_dmso Action: Adjust dilution scheme to lower final DMSO concentration. check_dmso->fix_dmso No (>0.5%) check_stock Visually Inspect DMSO Stock Is it clear? Any crystals? check_compound->check_stock Yes no_issue Precipitation is unexpected. Consider buffer components or contamination. check_compound->no_issue No advanced_sol Proceed to Advanced Solubilization Strategies (See Q4) check_stock->advanced_sol Yes, stock is clear fix_stock Action: Gently warm (37°C) and sonicate stock. If unresolved, remake the stock solution. check_stock->fix_stock No, stock is hazy/has precipitate

Caption: Initial workflow for diagnosing compound precipitation.

Immediate Action Steps:

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% and must not exceed 1%.[7] Higher concentrations can be directly toxic to cells and may alter protein conformation, leading to assay artifacts.

  • Review Final Compound Concentration: Are you working at a concentration that is unrealistically high for a lipophilic molecule? Check literature for known aqueous solubility limits of similar adamantane derivatives. If you are testing at 50 µM but the compound's aqueous solubility is <1 µM, precipitation is inevitable.

  • Inspect the DMSO Stock: Over time, especially with freeze-thaw cycles, compounds can precipitate out of the DMSO stock itself.[8] Water absorption by DMSO can significantly decrease its solvating power.[8] Hold the stock vial against a light source to check for any crystalline particles or haziness.

Q2: What is the best way to prepare and store a stock solution of this compound?

A2: Proper preparation and handling of the initial stock solution are critical for preventing downstream issues. DMSO is the industry-standard starting solvent for creating high-concentration stocks of poorly soluble compounds for in vitro screening.[6][9]

Expert Insights: The goal is to create a thermodynamically stable, high-concentration stock that can be accurately and reproducibly diluted. For this compound, a stock concentration of 10-20 mM in 100% anhydrous DMSO is a standard starting point.

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously. If solid particles remain, use a bath sonicator for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied, but avoid excessive heat which could degrade the compound.

  • Visual Confirmation: Ensure the final solution is completely clear and free of any particulates before storing.

  • Storage: Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Use vials with tightly sealed caps to prevent moisture absorption from the air.

Q3: My stock solution is clear, but I still see precipitation after diluting it for my dose-response curve. How can I improve my dilution technique?

A3: The method of dilution is as important as the choice of solvent. Rapidly diluting a small volume of DMSO stock into a large volume of aqueous buffer is a common cause of precipitation, a phenomenon known as "anti-solvent" precipitation.[10] A stepwise dilution protocol is essential to mitigate this.

The Causality: This protocol works by gradually lowering the solvent polarity, which gives the compound molecules a better chance to stay dispersed in the intermediate solution before the final dilution into the assay plate. It also ensures the final DMSO concentration is constant across all wells.[7]

Recommended Step-Wise Dilution Protocol:

  • Prepare Highest Concentration Point: Create the highest concentration needed for your assay (e.g., 200 µM) by diluting your 10 mM DMSO stock into your complete assay buffer. For example, add 2 µL of 10 mM stock to 98 µL of buffer. This creates a 200 µM solution with 2% DMSO. Mix thoroughly by pipetting up and down at least 10 times. This is a critical mixing step.[5]

  • Create Intermediate Dilution Plate: In a separate 96-well plate (the "intermediate plate"), perform your serial dilutions using the complete assay buffer. For a 1:2 serial dilution, transfer 50 µL from the 200 µM well to a new well containing 50 µL of assay buffer (now at 100 µM). Repeat across the plate. All wells in this intermediate plate will now have 2% DMSO.

  • Transfer to Final Assay Plate: Add a small, equal volume from each well of the intermediate plate to your final assay plate which contains cells and/or other reagents. For example, add 10 µL from the intermediate plate to wells on the final plate containing 90 µL of medium.

  • Final State: This results in a final 1:10 dilution, bringing the compound concentrations to your desired range (e.g., 20 µM, 10 µM, etc.) and, crucially, lowering the final DMSO concentration to a consistent and cell-friendly 0.2%.

Q4: I've optimized my dilution protocol, but this compound still precipitates at higher concentrations. What other formulation strategies can I use?

A4: When DMSO alone is insufficient, more advanced formulation strategies are required. These involve using excipients—inactive substances that help solubilize the active compound. The main categories are co-solvents, surfactants, and cyclodextrins.[3][11] It is imperative to test these excipients in vehicle-control wells to ensure they do not interfere with the assay readout.

The Causality Behind Advanced Strategies:

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity (dielectric constant) of the solvent system, making it more favorable for lipophilic compounds.[10][12]

  • Surfactants: These are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form microscopic spheres called micelles. The hydrophobic core of the micelle can encapsulate this compound, keeping it dispersed in the aqueous solution.[11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic adamantane cage of your compound can fit inside this cavity, forming a water-soluble "inclusion complex".[11][13]

Table 1: Comparison of Solubilization Excipients

StrategyExamplesMechanism of ActionTypical Starting ConcentrationProsCons
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Reduces bulk solvent polarity.[14]1-5% (v/v)Simple to use; effective for moderately lipophilic compounds.Can cause toxicity or off-target effects at higher concentrations.[4]
Surfactants Tween-80, Triton X-100, Pluronic F-68Forms micelles that encapsulate the compound.[11]0.01-0.1% (w/v)Highly effective; can create stable dispersions.Can denature proteins, disrupt cell membranes, and interfere with assays.[15]
Cyclodextrins β-cyclodextrin, HP-β-CD (Hydroxypropyl-β-cyclodextrin)Forms a host-guest inclusion complex.[13][16]1-10 mMLow cytotoxicity; specific interaction with hydrophobic moieties.Can sometimes extract cholesterol from cell membranes; may reduce free drug concentration.

Experimental Workflow for Excipient Screening

start Initial solubility limit determined prep_buffers Prepare Assay Buffers containing a range of excipient concentrations start->prep_buffers test_solubility Test compound solubility in each excipient-containing buffer (e.g., nephelometry or visual inspection) prep_buffers->test_solubility vehicle_control Run Vehicle Controls (Excipient buffer without compound) in the biological assay test_solubility->vehicle_control select_best Select lowest excipient concentration that achieves desired solubility AND shows no effect in vehicle controls vehicle_control->select_best

References

overcoming challenges in the N-functionalization of 1-adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Functionalization of 1-Adamantanecarboxamide

Welcome to the technical support guide for navigating the complexities of N-functionalization of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. The unique structural properties of the adamantane cage, specifically its bulk and lipophilicity, make it a valuable scaffold in drug discovery.[1] However, these same properties present significant synthetic challenges, particularly at the amide nitrogen.

This guide provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the rationale behind methodological choices to empower you to overcome these synthetic hurdles.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the core challenges of working with this compound.

Q1: What makes the N-functionalization of this compound so difficult?

A1: The primary challenge is severe steric hindrance .[2][3][4] The bulky adamantyl group shields the amide nitrogen, making it a poor nucleophile and sterically hindering its approach to electrophiles or catalyst centers.[2][3] This often leads to low reactivity and necessitates forcing conditions or highly specialized catalytic systems.[5]

Q2: What are the primary catalytic strategies for achieving N-arylation or N-alkylation?

A2: The most successful strategies rely on transition metal-catalyzed cross-coupling reactions.

  • Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone method for forming C-N bonds.[6][7] Success with sterically demanding substrates like this compound is highly dependent on the choice of ligand.[6][7][8]

  • Copper-catalyzed Ullmann-type couplings offer a valuable, often lower-cost alternative to palladium.[9][10][11] Modern Ullmann reactions use specialized ligands to proceed under milder conditions than the harsh classical methods.[9][11][12]

  • Ruthenium and Cobalt-catalyzed N-alkylation with alcohols have emerged as atom-economical methods, proceeding via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[13][14][15]

Q3: Besides low yield, what are the most common side reactions?

A3: Two significant side reactions can compete with the desired N-functionalization:

  • Reductive Dehalogenation: In cross-coupling reactions, particularly with aryl halides, the starting material can be converted to the corresponding arene, consuming catalyst and reagents without forming the desired product. This can sometimes be minimized by careful ligand selection.[8]

  • C–H Functionalization: The adamantane cage itself has tertiary (bridgehead) and secondary C–H bonds that can be susceptible to functionalization under certain radical or oxidative conditions, leading to a mixture of products.[1][16][17] Achieving selectivity for N-functionalization over C–H functionalization is critical.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is structured in a problem-and-solution format to directly address experimental failures.

Issue 1: No Reaction or Very Low Conversion

Your reaction fails to proceed, and you recover mostly starting material.

Potential Cause Scientific Rationale & Recommended Solution
A. Catalyst/Ligand System is Ineffective The steric bulk of the adamantyl group requires a catalyst system specifically designed to accommodate it. Standard phosphine ligands like PPh₃ are often ineffective.[8] Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands for palladium catalysis. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[6][7] For copper catalysis, bidentate ligands like diamines or amino acids can significantly improve reactivity.[9][18]
B. Inappropriate Base The base plays a critical role in deprotonating the amide to generate the active nucleophile.[8] A base that is too weak may not be effective, while an overly strong, sterically hindered base (like LiHMDS) might be required for poorly nucleophilic amides.[19] Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or NaOtBu are standard.[8] Screen a panel of bases to find the optimal choice for your specific substrate combination.
C. Insufficient Reaction Temperature The activation energy for coupling a sterically hindered amide is high. Room temperature conditions are rarely sufficient. Solution: Increase the reaction temperature, typically to 80-120 °C. Use a high-boiling point solvent like toluene, dioxane, or DMF. Monitor for thermal degradation of your substrates if pushing temperatures higher.
D. Catalyst Deactivation The active Pd(0) species can be sensitive and prone to deactivation.[7] Impurities in reagents or solvents can contribute to this. Solution: Use a palladium precatalyst, which is more air- and moisture-stable and generates the active Pd(0) species in situ.[20] Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (Argon or Nitrogen).
Issue 2: Reaction Stalls or Yields Plateau at <50%

The reaction starts but does not go to completion, even after extended time.

Potential Cause Scientific Rationale & Recommended Solution
A. Product Inhibition The N-functionalized adamantane product, itself a bulky ligand, may coordinate to the metal center and inhibit catalytic turnover. Solution: Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). While not ideal for atom economy, this can help overcome inhibition to push the reaction to completion. Alternatively, consider a different class of catalyst (e.g., switch from Pd to Cu) that may have a different inhibition profile.[9][10]
B. Ligand Degradation Some phosphine ligands can degrade at high temperatures over long reaction times, leading to a loss of catalytic activity. Solution: Screen for a more thermally robust ligand. N-heterocyclic carbene (NHC) ligands are often more stable than phosphines and can be effective alternatives in some cross-coupling reactions.[7][20]
Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a low-yielding N-arylation reaction.

troubleshooting_workflow start Low Yield in N-Arylation of This compound cause1 Cause: Ineffective Catalyst/Ligand start->cause1 Check Ligand cause2 Cause: Suboptimal Base/Solvent start->cause2 Check Conditions cause3 Cause: Insufficient Temperature start->cause3 Check Temperature cause4 Cause: Catalyst Deactivation start->cause4 Check Setup sol1 Solution: - Use bulky biarylphosphine ligand (e.g., XPhos, RuPhos) - Switch to Cu-based system with diamine ligand cause1->sol1 sol2 Solution: - Screen strong, non-nucleophilic bases (Cs2CO3, K3PO4) - Use high-boiling aprotic solvent (Toluene, Dioxane) cause2->sol2 sol3 Solution: - Increase temperature to 100-120 °C - Monitor by TLC/LCMS cause3->sol3 sol4 Solution: - Use air-stable Pd-precatalyst - Ensure inert atmosphere (Ar/N2) and dry reagents cause4->sol4

Caption: Troubleshooting workflow for low-yield reactions.

Section 3: Key Experimental Protocol

This section provides a validated starting point for a common transformation.

Protocol: Palladium-Catalyzed N-Arylation of this compound with an Aryl Bromide

This protocol is a representative Buchwald-Hartwig amination procedure adapted for a sterically hindered substrate.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), aryl bromide (1.2 mmol, 1.2 equiv), and Cesium Carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial under an inert atmosphere (glovebox), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add 2 mL of anhydrous toluene and stir for 10 minutes. This pre-formation of the active catalyst is crucial.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add an additional 8 mL of anhydrous toluene to achieve a 0.1 M concentration.

  • Heating: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-aryl-1-adamantanecarboxamide.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Adamantanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-adamantanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our goal is to empower you with the expertise to navigate the common challenges encountered during the synthesis of this important building block, ensuring reproducible and high-yield outcomes.

Introduction: The Synthetic Landscape of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals due to the unique physicochemical properties imparted by the rigid and lipophilic adamantane cage. While several synthetic routes to this compound exist, each presents its own set of challenges. This guide will focus on the two most prevalent methods: the amidation of 1-adamantanecarbonyl chloride (a Schotten-Baumann type reaction) and the Ritter reaction of 1-adamantanol. We will explore the mechanistic underpinnings of these reactions to provide a rational basis for optimizing reaction conditions and troubleshooting common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Synthesis from 1-Adamantanecarbonyl Chloride (Schotten-Baumann Conditions)

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound from 1-adamantanecarbonyl chloride are often traced back to a few key factors:

  • Hydrolysis of the Acyl Chloride: 1-Adamantanecarbonyl chloride is highly reactive and susceptible to hydrolysis by moisture, converting it back to the unreactive 1-adamantanecarboxylic acid. This is a common problem, especially during the workup phase.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. During the aqueous workup, perform extractions quickly and efficiently to minimize contact time with water.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or gently heating the mixture.

  • Suboptimal Base Conditions: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the amine and render it non-nucleophilic.[1][2][3]

    • Solution: Use at least two equivalents of a suitable base, such as triethylamine or pyridine. One equivalent is required to neutralize the HCl produced, and the other acts as a catalyst and ensures the amine remains deprotonated. For biphasic Schotten-Baumann conditions, a dilute aqueous base like sodium hydroxide is used.[1][2]

Question 2: I am observing a significant amount of 1-adamantanecarboxylic acid in my final product. How can I prevent its formation?

Answer:

The presence of 1-adamantanecarboxylic acid in your final product is a clear indication of acyl chloride hydrolysis.

  • Causality: The carbonyl carbon of 1-adamantanecarbonyl chloride is highly electrophilic. Water, even in trace amounts, can act as a nucleophile, leading to the formation of the carboxylic acid.

  • Preventative Measures:

    • Strict Anhydrous Conditions: As mentioned above, the rigorous exclusion of moisture is paramount.

    • Order of Addition: Add the 1-adamantanecarbonyl chloride solution dropwise to the solution of the amine and base. This ensures that the acyl chloride is immediately in the presence of the desired nucleophile, minimizing its opportunity to react with any trace water.

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the rate of competing side reactions, including hydrolysis.

Question 3: My purified product is an oil or a waxy solid, not the expected crystalline material. What could be the issue?

Answer:

This issue often points to the presence of impurities.

  • Potential Impurities:

    • Unreacted Starting Material: Residual 1-adamantanecarbonyl chloride or 1-adamantanecarboxylic acid.

    • Byproducts from the Base: If using a tertiary amine base like triethylamine, the corresponding hydrochloride salt may not have been fully removed during the workup.

  • Troubleshooting Purification:

    • Thorough Washing: During the workup, ensure you wash the organic layer sequentially with a dilute acid (to remove the amine base), water, and brine to remove salts and water-soluble impurities.

    • Recrystallization: this compound can be effectively purified by recrystallization. A mixed solvent system of hexane and ethyl acetate is often effective.[4] Experiment with different solvent ratios to achieve optimal crystallization.

Synthesis via the Ritter Reaction

Question 1: The yield of my Ritter reaction is low, and I have a complex mixture of byproducts. What is going wrong?

Answer:

The Ritter reaction, while powerful, is sensitive to reaction conditions, and the adamantyl carbocation is prone to rearrangement.

  • Carbocation Stability and Rearrangement: The reaction proceeds via a tertiary carbocation at the 1-position of the adamantane cage.[5] While this is a relatively stable carbocation, under harsh acidic conditions or with certain substrates, rearrangements can occur, leading to a mixture of products. For instance, the reaction of 1-hydroxymethyladamantane can yield both N-3-homoadamantyl acetamide and N-1-adamantylmethyl acetamide.[6]

    • Solution:

      • Choice of Acid: Use a strong, non-nucleophilic acid like concentrated sulfuric acid.

      • Temperature Control: Maintain a low and consistent reaction temperature to minimize side reactions.

      • Slow Addition: Add the adamantane substrate slowly to the acid/nitrile mixture to maintain a low concentration of the carbocation at any given time, reducing the likelihood of rearrangements.

  • Incomplete Hydrolysis of the Nitrilium Ion Intermediate: The reaction forms a stable nitrilium ion intermediate that must be hydrolyzed to the final amide product during the aqueous workup.[5]

    • Solution: Ensure a sufficient amount of water is used during the workup and allow adequate time for the hydrolysis to complete. Gentle heating during the workup can sometimes facilitate this step.

Question 2: I am having difficulty separating my product from the strong acid catalyst. What is the best workup procedure?

Answer:

Neutralizing a large amount of concentrated strong acid can be challenging and exothermic.

  • Safe and Effective Workup:

    • Quenching on Ice: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will both dilute the acid and dissipate the heat of neutralization.

    • Basification: Slowly add a saturated aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic. Be cautious as this will generate gas (CO2 if using bicarbonate) and can be exothermic.

    • Extraction: Once neutralized, extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Washing: Combine the organic extracts and wash with water and then brine to remove any remaining inorganic salts.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: from the acyl chloride or via the Ritter reaction?

A1: The "better" route depends on the available starting materials and the desired scale of the reaction.

  • From Acyl Chloride: This is a very common and generally high-yielding method if you start with 1-adamantanecarboxylic acid. The conversion of the carboxylic acid to the acyl chloride is a standard procedure (e.g., using thionyl chloride or oxalyl chloride), and the subsequent amidation is typically efficient. This route offers good control and predictability.

  • Ritter Reaction: This is an excellent option if 1-adamantanol is your readily available starting material. It is often a one-pot reaction, which can be advantageous. However, it requires the use of strong acids and can be more prone to side reactions if not carefully controlled.

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base plays a crucial dual role:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the acyl chloride and the amine. This is essential because the HCl would otherwise react with the starting amine to form an ammonium salt, which is not nucleophilic and would halt the reaction.[1][2][3]

  • Catalyst: In some cases, particularly with pyridine, the base can act as a nucleophilic catalyst, reacting with the acyl chloride to form a more reactive acylpyridinium intermediate.[1]

Q3: Can I use aqueous ammonia directly in the Schotten-Baumann reaction?

A3: Yes, aqueous ammonia can be used as the amine source. In this case, the reaction is typically performed in a biphasic system where the 1-adamantanecarbonyl chloride is in an organic solvent and is added to the aqueous ammonia solution. The excess ammonia in the aqueous phase also acts as the base to neutralize the HCl formed.

Q4: How do I monitor the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. You should spot the starting material(s) and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material and the appearance of a new spot for the product indicate the reaction is proceeding.

Q5: What are the best practices for purifying the final this compound product?

A5:

  • Workup: A thorough aqueous workup as described in the troubleshooting section is the first step to remove the bulk of impurities.

  • Recrystallization: This is the most effective method for obtaining high-purity this compound.[7][8][9]

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include:

      • Ethanol/water

      • Methanol/water

      • Hexane/ethyl acetate

      • Chloroform/hexane

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Data Presentation

Synthetic RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Schotten-Baumann 1-Adamantanecarboxylic acid1. SOCl₂ or (COCl)₂2. NH₃ (aq. or gas) or NH₄OH, Base (e.g., Et₃N)80-95%High yielding, reliable, well-established.Requires an extra step to form the acyl chloride.
Coupling Reaction 1-Adamantanecarboxylic acidEthyl chloroformate, Et₃N, NH₄OH~97%[10]High yielding, mild conditions.Requires careful temperature control.
Ritter Reaction 1-AdamantanolAcetonitrile, H₂SO₄70-85%One-pot reaction, readily available starting material.Use of strong acid, potential for side reactions.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Adamantanecarboxylic Acid via the Acyl Chloride

Step 1a: Synthesis of 1-Adamantanecarbonyl Chloride

  • To a solution of 1-adamantanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-adamantanecarbonyl chloride, which can be used in the next step without further purification.

Step 1b: Amidation of 1-Adamantanecarbonyl Chloride

  • Dissolve the crude 1-adamantanecarbonyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.

  • In a separate flask, prepare a solution of aqueous ammonia (e.g., 30% solution, large excess) or a solution of an amine (2.2 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in an anhydrous aprotic solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of 1-adamantanecarbonyl chloride to the cooled amine solution with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, proceed with an aqueous workup: wash the organic layer with dilute HCl (if a tertiary amine base was used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of this compound via the Ritter Reaction
  • To a stirred solution of acetonitrile (large excess, acts as both reagent and solvent), add concentrated sulfuric acid (2.0-3.0 eq) dropwise at 0 °C.

  • Slowly add 1-adamantanol (1.0 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Mandatory Visualization

Schotten_Baumann_Mechanism AcylCl 1-Adamantanecarbonyl Chloride Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral Nucleophilic Attack Amine Ammonia (NH₃) Amine->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse & Loss of Cl⁻ Amide This compound ProtonatedAmide->Amide Deprotonation HCl HCl ProtonatedAmide->HCl Base Base (e.g., Et₃N) Base->Amide ProtonatedBase Protonated Base (e.g., Et₃NH⁺) Base->ProtonatedBase HCl->ProtonatedBase Neutralization

Caption: Mechanism of the Schotten-Baumann Reaction.

Ritter_Reaction_Workflow Start Start: 1-Adamantanol & Acetonitrile Acid Add conc. H₂SO₄ (0 °C) Start->Acid Carbocation Formation of Adamantyl Carbocation Acid->Carbocation Nitrilium Nucleophilic attack by Acetonitrile → Nitrilium Ion Carbocation->Nitrilium Workup Aqueous Workup (H₂O) Nitrilium->Workup Hydrolysis Hydrolysis of Nitrilium Ion Workup->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: Workflow for the Ritter Reaction Synthesis.

References

identifying and removing impurities from 1-adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-adamantanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification and removal of impurities from this compound. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in crude this compound?

    • How can I identify the impurities in my sample?

    • What is the most effective initial purification strategy?

  • Troubleshooting Guides

    • Troubleshooting Recrystallization

    • Troubleshooting Column Chromatography

    • Troubleshooting Sublimation

  • Experimental Protocols

    • Protocol 1: Recrystallization of this compound

    • Protocol 2: Flash Column Chromatography

    • Protocol 3: Sublimation of this compound

  • References

Frequently Asked Questions (FAQs)

What are the most common impurities in crude this compound?

The most prevalent impurities in this compound are typically related to its synthesis, which commonly involves the amidation of 1-adamantanecarboxylic acid or its corresponding acyl chloride.[1]

  • Unreacted 1-Adamantanecarboxylic Acid: This is the most common impurity, especially if the amidation reaction has not gone to completion.[2]

  • Side-Reaction Products: Depending on the coupling reagents used, byproducts from these reagents can contaminate the final product.

  • Hydrolysis Product: this compound can hydrolyze back to 1-adamantanecarboxylic acid if exposed to acidic or basic conditions, particularly at elevated temperatures.[3][4]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

How can I identify the impurities in my sample?

A multi-faceted analytical approach is recommended for robust impurity identification:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. The starting carboxylic acid will likely have a different Rf value than the more polar amide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools. The presence of a carboxylic acid proton (a broad singlet, typically >10 ppm) in ¹H NMR is a clear indication of the starting material impurity.

  • Infrared (IR) Spectroscopy: The IR spectrum of the pure amide should show a characteristic C=O stretch (around 1630-1680 cm⁻¹) and N-H stretches (around 3100-3500 cm⁻¹).[1] The carboxylic acid impurity will exhibit a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch at a higher wavenumber (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify the mass of potential impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the purity of the sample and resolving closely related impurities.[7]

  • Melting Point Analysis: A pure compound will have a sharp melting point. A broad melting range suggests the presence of impurities.[2]

What is the most effective initial purification strategy?

For a crude solid, an initial acid-base extraction is highly effective for removing the primary impurity, 1-adamantanecarboxylic acid. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, while the neutral amide remains in the organic layer. Following this, a primary purification technique like recrystallization or sublimation should be employed.

Troubleshooting Guides

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids like this compound.[8][9]

Issue Potential Cause Troubleshooting Steps
Product does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small increments. If still insoluble, the chosen solvent may be inappropriate. Test solubility in other polar solvents like ethanol, acetone, or acetonitrile.[8]
Oiling out instead of crystallizing Solution is supersaturated; Cooling too rapidly; Impurities present.Add a small amount of hot solvent to dissolve the oil, then allow to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product.
No crystals form upon cooling Solution is not saturated (too much solvent); Compound is highly soluble at low temperatures.Boil off some of the solvent to concentrate the solution. Try cooling in an ice bath. If crystals still do not form, consider a two-solvent recrystallization system.
Low recovery of pure product Too much solvent used; Premature crystallization during hot filtration; Crystals washed with warm solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the filtration apparatus is pre-heated. Wash the collected crystals with a minimal amount of cold solvent.
Troubleshooting Column Chromatography

Column chromatography is useful for separating compounds with different polarities.[10][11][12]

Issue Potential Cause Troubleshooting Steps
Poor separation of spots on TLC Inappropriate solvent system.Test a range of solvent systems with varying polarities. For amides, mixtures of ethyl acetate/hexanes or dichloromethane/methanol are good starting points.
Product is not eluting from the column Solvent system is not polar enough.Gradually increase the polarity of the eluent.
Product elutes too quickly Solvent system is too polar.Decrease the polarity of the eluent.
Streaking of bands on the column Sample is insoluble in the eluent; Column is overloaded.Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading. Use an appropriate amount of silica gel for the amount of sample being purified.
Troubleshooting Sublimation

Adamantane derivatives are known for their ability to sublime, making this an excellent, solvent-free purification method.[13][14][15][16][17]

Issue Potential Cause Troubleshooting Steps
No sublimation occurs Temperature is too low; Vacuum is not sufficient.Gradually increase the temperature of the sublimation apparatus. Ensure a high vacuum is being pulled.
Product decomposes Temperature is too high.Lower the temperature and allow more time for sublimation.
Low recovery Sublimation time is too short; Cold finger is not cold enough.Allow the sublimation to proceed for a longer period. Ensure a continuous flow of cold water through the condenser or use a dry ice/acetone slurry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various polar solvents (e.g., ethanol, acetonitrile, acetone) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation between this compound and its impurities (aim for an Rf of ~0.3 for the product).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Run the eluent through the column, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Sublimation of this compound
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum: Evacuate the apparatus to a high vacuum.

  • Heating: Gently heat the apparatus while maintaining the vacuum. The temperature will depend on the specific sublimation point of the compound under vacuum.

  • Condensation: Ensure the cold finger is sufficiently cold to allow the sublimed vapor to deposit as pure crystals.

  • Collection: Once the sublimation is complete, carefully vent the apparatus and scrape the purified crystals from the cold finger.

Visualizations

Logical Flow for Purification Strategy

Purification_Strategy Crude Crude this compound Analysis Initial Analysis (TLC, NMR) Crude->Analysis Extraction Acid-Base Extraction Analysis->Extraction Acidic Impurities Present Recrystallization Recrystallization Analysis->Recrystallization No Acidic Impurities Chromatography Column Chromatography Analysis->Chromatography No Acidic Impurities Sublimation Sublimation Analysis->Sublimation No Acidic Impurities Extraction->Recrystallization Extraction->Chromatography Extraction->Sublimation Final_Analysis Final Purity Check (HPLC, NMR, MP) Recrystallization->Final_Analysis Chromatography->Final_Analysis Sublimation->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Flow for Recrystallization

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form? Cool->Crystals Filter Filter and Dry Crystals->Filter Yes NoCrystals No Crystals Crystals->NoCrystals No OilingOut Oiling Out Crystals->OilingOut Oily Layer Pure Pure Crystals Filter->Pure BoilOff Boil off some solvent NoCrystals->BoilOff Reheat Add more hot solvent, cool slower OilingOut->Reheat BoilOff->Cool Reheat->Cool

Caption: Troubleshooting steps for the recrystallization process.

References

Technical Support Center: 1-Adamantanecarboxamide Aqueous Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-adamantanecarboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.

I. Overview of this compound Stability

This compound, a molecule with a rigid and sterically hindered adamantane cage, is generally more resistant to hydrolysis than simple aliphatic amides. However, under certain conditions, the amide bond is susceptible to cleavage, leading to the formation of degradation products. Understanding the factors that influence this degradation is critical for developing stable formulations and ensuring the accuracy of experimental results. The primary degradation pathway in aqueous solution is hydrolysis, which can be catalyzed by acid or base.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound in aqueous solutions.

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction yields 1-adamantanecarboxylic acid and ammonia. The rate of this hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent. Generally, amides exhibit a U-shaped pH-rate profile, with the highest stability observed in the neutral pH range (approximately pH 6-8). The rate of hydrolysis is accelerated under both acidic and basic conditions.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

Q3: What is the expected effect of temperature on the stability of this compound?

A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. This relationship can be described by the Arrhenius equation. Therefore, storing stock solutions and experimental samples at lower temperatures (e.g., 2-8 °C or frozen) is crucial to minimize degradation. For accelerated stability studies, elevated temperatures are used to predict the long-term stability at lower temperatures.

Q4: What are the likely degradation products of this compound in an aqueous solution?

A4: The primary degradation product from the hydrolysis of this compound is 1-adamantanecarboxylic acid. Depending on the conditions, other minor degradation products could potentially form, but 1-adamantanecarboxylic acid is the main species to monitor.

Q5: Can enzymes in biological matrices degrade this compound?

A5: While the bulky adamantane group may offer some steric hindrance to enzymatic attack, it is possible that amidases or other hydrolases present in biological matrices (e.g., plasma, tissue homogenates) could catalyze the hydrolysis of this compound. It is essential to conduct stability studies in the specific biological matrix of interest to assess the potential for enzymatic degradation.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Loss of this compound concentration in stock solutions over time. Hydrolysis due to inappropriate storage conditions (e.g., neutral or alkaline pH, room temperature).Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5) if the compound's solubility allows. Store stock solutions at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term). Perform a stability study on your stock solution to determine its shelf-life under your storage conditions.
Inconsistent results in bioassays. Degradation of this compound in the assay medium during incubation.Assess the stability of this compound in the bioassay medium under the exact experimental conditions (e.g., temperature, pH, incubation time). If significant degradation occurs, consider shortening the incubation time or adjusting the medium's pH if it does not affect the assay's performance.
Appearance of unknown peaks in chromatograms during analysis. Formation of degradation products.Conduct forced degradation studies to generate the potential degradation products. Use a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection, that can separate the parent compound from its degradation products.[1][2] Characterize the unknown peaks using techniques like LC-MS to confirm their identity as degradation products.[3][4]
Poor recovery of this compound from biological samples. A combination of chemical and enzymatic degradation during sample collection, processing, and storage.Minimize the time between sample collection and analysis. Keep samples on ice or frozen during processing. Consider adding enzyme inhibitors to the collection tubes if enzymatic degradation is suspected. Validate the stability of the analyte in the biological matrix through freeze-thaw cycles and bench-top stability assessments.

IV. Experimental Protocols

A. Protocol for Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating analytical method.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample, using a suitable analytical method (e.g., HPLC-UV).

B. Protocol for a Stability-Indicating HPLC Method

This is a general-purpose method that should be optimized for your specific instrumentation and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

V. Visualizations

A. Hypothetical Degradation Pathway

G cluster_main Aqueous Solution A This compound B 1-Adamantanecarboxylic Acid A->B Hydrolysis (H+ or OH- catalysis) C Ammonia A->C Hydrolysis (H+ or OH- catalysis)

Caption: Hydrolysis of this compound.

B. Experimental Workflow for Stability Assessment

G cluster_workflow Stability Assessment Workflow prep Prepare Aqueous Solution of This compound stress Apply Stress Conditions (pH, Temp, Light) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics

Caption: Workflow for stability analysis.

VI. References

  • Zenodo. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from --INVALID-LINK--

  • IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from --INVALID-LINK--

  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrolysis kinetics and mechanism of adipamide in high temperature water. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. Retrieved from --INVALID-LINK--

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from --INVALID-LINK--

  • SAS Publishers. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Retrieved from --INVALID-LINK--

  • Hindawi. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from --INVALID-LINK--

  • Europe PMC. (n.d.). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Molecular Mechanisms for Thermal Degradation of CO 2 -loaded Aqueous Monoethanolamine Solution: A First-principles Study. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Isolation and identification of a degradation product in a capsule formulation containing the elastase inhibitor, DMP 777. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies | Request PDF. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Mechanism and kinetics of carboxylic ester hydrolysis and carboxyl esterification - Transactions of the Faraday Society. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Phosphoramidate hydrolysis catalyzed by human histidine triad nucleotide binding protein 1 (hHint1): a cluster-model DFT computational study - Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Aqueous Dispersion and Temperature Induced Reversible Fluorescence Properties of 1-Pyrenecarboxaldehyde. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from --INVALID-LINK--

  • University of Huddersfield Research Portal. (n.d.). Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins | Request PDF. Retrieved from --INVALID-LINK--

References

Technical Support Center: Ensuring the Stability of 1-Adamantanecarboxamide During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-adamantanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding its chemical stability and potential degradation pathways, you can ensure the integrity of your samples and the reliability of your experimental results.

The adamantane cage imparts significant thermal and chemical stability to molecules.[1][2] However, like all chemical compounds, this compound is susceptible to degradation under certain conditions. The primary degradation pathways for amides are hydrolysis, thermal decomposition, and photolysis.[3] The bulky adamantyl group is expected to provide considerable steric hindrance, which can slow down reactions like hydrolysis compared to less hindered amides.[4][5]

This guide provides a comprehensive overview of potential stability issues and how to mitigate them, presented in a troubleshooting and FAQ format.

Troubleshooting Guide: Addressing Degradation of this compound

This section addresses specific issues you might encounter, their probable causes, and corrective actions.

Q1: I suspect my solid this compound has degraded. What are the visible signs?

Visible Signs of Degradation:

  • Change in Color: Pure this compound is a white solid.[1] Any discoloration (e.g., yellowing or browning) can be an indicator of degradation, potentially due to thermal stress or exposure to light.

  • Change in Physical State: Caking, clumping, or the appearance of an oily substance may suggest the absorption of moisture, which can lead to hydrolysis.

  • Odor: The generation of an amine-like or ammonia-like odor could indicate hydrolysis, which cleaves the amide bond to form 1-adamantanecarboxylic acid and ammonia.

Immediate Actions:

  • Isolate the sample: Prevent cross-contamination of other samples.

  • Document observations: Record the date, storage conditions, and all visible changes.

  • Analytical Verification: If possible, analyze a small portion of the sample using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm degradation and identify impurities. An RP-HPLC method using a C18 column is often suitable for the analysis of adamantane derivatives.[6][7]

Q2: My analytical results (e.g., HPLC, NMR) show unexpected peaks. What could be the cause?

The appearance of new peaks in your analytical chromatogram or spectrum is a strong indicator of degradation. The nature of these new peaks can provide clues about the degradation pathway.

  • Hydrolysis: The primary hydrolysis product would be 1-adamantanecarboxylic acid.[3] You would expect to see a new peak corresponding to this more polar compound.

    • Acid-catalyzed hydrolysis: This can occur if the compound is stored in the presence of acidic contaminants. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[8]

    • Base-catalyzed hydrolysis: This can occur in the presence of basic contaminants. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.[9]

  • Thermal Decomposition: At elevated temperatures, amides can decompose to form various products, including nitriles and carboxylic acids. For this compound, thermal stress could potentially lead to the formation of 1-adamantanecarbonitrile and water, or decomposition of the adamantane cage itself under very harsh conditions.[10] During a fire, carbon oxides and nitrogen oxides may be generated.[11]

  • Photodegradation: Exposure to UV or visible light can induce degradation. While specific data for this compound is limited, amides can undergo photo-oxidation.[12]

Troubleshooting Workflow:

Troubleshooting_Degradation cluster_causes Potential Causes start Suspected Degradation observe Visible Signs? (Color, Odor, State) start->observe analyze Analytical Impurities? (HPLC, GC-MS, NMR) observe->analyze No review_storage Review Storage Conditions: - Humidity Control - pH of Environment - Temperature Control - Light Protection observe->review_storage Yes analyze->review_storage Yes end end analyze->end No (Sample is likely pure) hydrolysis Probable Hydrolysis action Implement Corrective Actions: - Use Desiccant - Store in Inert Gas - Refrigerate/Freeze - Use Amber Vials hydrolysis->action thermal Probable Thermal Decomposition thermal->action photo Probable Photodegradation photo->action review_storage->hydrolysis High Humidity/ Contaminants review_storage->thermal High Temperature review_storage->photo Light Exposure

Caption: Troubleshooting workflow for suspected degradation of this compound.

Q3: How can I prevent hydrolysis of my this compound?

Amide hydrolysis is typically slow at neutral pH and ambient temperature, especially for sterically hindered amides.[4][5] However, prolonged exposure to moisture, especially in the presence of acidic or basic contaminants, can accelerate this process.

Preventative Measures:

  • Control Humidity: Store this compound in a desiccator or a dry box. For long-term storage, consider sealing the container with a moisture-resistant seal (e.g., Parafilm®).

  • Use Inert Atmosphere: For highly sensitive applications, storing under an inert gas like argon or nitrogen can displace moisture and oxygen.

  • Proper Container Selection: Use tightly sealed vials made of non-reactive materials (e.g., borosilicate glass).

  • Avoid Contaminants: Ensure that all handling equipment (spatulas, weighing boats, etc.) are clean and dry. Avoid storing near volatile acids or bases.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound?
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Slows down potential degradation reactions. While adamantane derivatives are generally thermally stable, lower temperatures are a best practice for long-term storage.[1][13]
Atmosphere Dry, Inert (e.g., Argon)Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Light Protected from light (Amber vial)Prevents potential photodegradation.
Container Tightly sealed glass vialPrevents contamination and moisture ingress.
Is this compound sensitive to light?
Can I store solutions of this compound?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or dioxane). Avoid protic solvents like water or methanol.

  • Storage Temperature: Store solutions at -20°C or -80°C to significantly slow down degradation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere.

  • Short-Term Storage: Prepare solutions fresh whenever possible. For short-term storage, use tightly sealed vials with PTFE-lined caps.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (General Approach)

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect potential degradation products.[12][15]

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the hydrophobic nature of the adamantyl group.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a gradient to effectively separate the parent compound from potential, more polar degradation products (like 1-adamantanecarboxylic acid). A typical gradient might be:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has absorbance (e.g., ~210 nm, as the amide bond has UV absorbance). A photodiode array (PDA) detector is ideal for identifying the optimal wavelength and assessing peak purity.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile at a concentration of approximately 0.1-1.0 mg/mL.

Protocol 2: Forced Degradation Study

To validate that your analytical method is stability-indicating, you can perform forced degradation studies to generate potential degradation products.[12]

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in acetonitrile/water) with 0.1 M HCl at 60-80°C for several hours.

  • Base Hydrolysis: Incubate a solution with 0.1 M NaOH at 60-80°C for several hours.

  • Oxidative Degradation: Treat a solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C) for 24-48 hours.

  • Photodegradation: Expose the solid compound or a solution to UV light (e.g., 254 nm or 365 nm) for a defined period.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation adamantanecarboxamide This compound hydrolysis_products 1-Adamantanecarboxylic Acid + Ammonia adamantanecarboxamide->hydrolysis_products H2O / H+ or OH- thermal_products 1-Adamantanecarbonitrile + H2O (and other products) adamantanecarboxamide->thermal_products Heat (Δ) photo_products Oxidized Products / Radical Species adamantanecarboxamide->photo_products Light (hν)

Caption: Potential degradation pathways for this compound.

By implementing these storage and handling best practices, you can significantly minimize the risk of degradation and ensure the long-term stability of your this compound samples.

References

Technical Support Center: Optimizing Cell Permeability of 1-Adamantanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-adamantanecarboxamide derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common challenge encountered with this class of compounds: poor cell permeability. Our goal is to equip you with the knowledge and experimental frameworks to diagnose permeability issues and rationally design next-generation derivatives with improved cellular uptake.

The adamantane moiety, often termed a "lipophilic bullet," is a valuable scaffold in medicinal chemistry, prized for its ability to increase lipophilicity and metabolic stability.[1][2][3][4] This unique three-dimensional structure can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile.[5][6] However, the very properties that make adamantane attractive can also lead to significant hurdles in drug development, most notably, poor cell permeability. This guide will delve into the common causes of this issue and provide actionable, evidence-based strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high lipophilicity (high LogP) but poor cell permeability in my assays. Isn't high lipophilicity supposed to be good for permeability?

A1: This is a common and important observation. While a certain degree of lipophilicity is necessary for a compound to partition into the lipid bilayer of the cell membrane, an excessively high LogP can be detrimental to overall cell permeability for several reasons:

  • "Fall Off" the Lipophilicity Curve: There is an optimal range for lipophilicity for passive diffusion across a cell membrane. If a compound is too lipophilic, it may readily enter the lipid bilayer but then become "trapped" within the hydrophobic core, making it energetically unfavorable to partition back out into the aqueous cytoplasm.

  • Aqueous Solubility Issues: Highly lipophilic compounds often have poor aqueous solubility. For a compound to be absorbed, it must first be dissolved in the aqueous environment on the cell surface. If it cannot dissolve, it cannot effectively partition into the cell membrane.

  • Efflux Pump Recognition: Many efflux pumps, which are cellular defense mechanisms that actively transport substances out of the cell, recognize and transport lipophilic compounds.[7][8] Therefore, even if your compound can passively diffuse into the cell, it may be immediately pumped back out, resulting in a low net intracellular concentration.

Q2: What are the most common reasons for the poor cell permeability of this compound derivatives?

A2: The primary reasons for poor cell permeability in this class of compounds can be categorized as follows:

  • High Lipophilicity and Low Aqueous Solubility: As discussed in Q1, the adamantane cage itself contributes significantly to lipophilicity.[5] If the rest of the molecule also contains hydrophobic moieties, the overall lipophilicity can become excessive.

  • Active Efflux: this compound derivatives can be substrates for multidrug resistance (MDR) transporters like P-glycoprotein (P-gp).[1][7] This is a major contributor to poor permeability, especially in cell lines that express high levels of these transporters, such as Caco-2 cells.[9][10]

  • Polar Functional Groups: The carboxamide group, while important for target engagement, contains hydrogen bond donors and acceptors that increase the polar surface area (PSA). A high PSA can hinder a molecule's ability to cross the nonpolar lipid bilayer.

  • Molecular Size and Rigidity: The bulky and rigid nature of the adamantane scaffold can also play a role.[5][6] While rigidity can be beneficial for binding affinity, it can also make it more difficult for the molecule to adopt the necessary conformations to traverse the cell membrane.

Q3: How can I experimentally determine if my compound is a substrate for an efflux pump?

A3: The most direct way to investigate the role of efflux pumps is to perform a bidirectional Caco-2 permeability assay.[9][10][11] This assay measures the rate of transport of your compound across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • An efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the B-A direction by the Papp in the A-B direction (Papp B-A / Papp A-B).

  • An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an active efflux transporter.

To further confirm the involvement of a specific pump like P-gp, the assay can be repeated in the presence of a known inhibitor of that pump (e.g., verapamil for P-gp).[9] A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence for the involvement of that specific transporter.

Troubleshooting Guides & Experimental Protocols

Troubleshooting Scenario 1: My compound has a high predicted LogP and low permeability in a PAMPA assay.

This scenario suggests that the issue is likely related to passive diffusion, as the Parallel Artificial Membrane Permeability Assay (PAMPA) primarily measures this property and lacks active transporters.[12][13]

Recommended Actions & Rationale:
  • Strategy 1: Reduce Lipophilicity through Structural Modification:

    • Rationale: Systematically replacing other hydrophobic groups on the molecule with more polar ones can bring the overall LogP into a more favorable range.

    • Approach: Consider synthesizing analogs where, for example, a phenyl ring is replaced with a pyridine or other heteroaromatic ring, or where an alkyl chain is shortened or replaced with an ether or alcohol.

  • Strategy 2: Employ a Prodrug Approach to Mask Polar Groups:

    • Rationale: If the carboxamide group or other polar moieties are necessary for activity but are hindering passive diffusion, a prodrug strategy can be effective.[12][14][15] A lipophilic, enzyme-labile group can be attached to temporarily mask the polar group, improving membrane transit. The prodrug is then cleaved intracellularly to release the active compound.

    • Approach: Ester prodrugs are a common choice for masking carboxylic acids or hydroxyl groups. For amides, N-acyloxyalkoxy or similar promoieties can be explored.[14]

Data Summary Table for Structure-Permeability Relationship (SPR) Analysis
Compound IDModificationCalculated LogPPAMPA Permeability (Papp x 10⁻⁶ cm/s)
Lead-001Parent Compound5.2< 1.0 (Low)
Analog-002Phenyl to Pyridyl4.53.5 (Moderate)
Analog-003Shorten alkyl chain4.82.8 (Moderate)
Prodrug-004Ester prodrug5.57.2 (High)
Troubleshooting Scenario 2: My compound shows good permeability in PAMPA but poor permeability in a Caco-2 assay, with a high efflux ratio.

This is a classic sign of active efflux being the primary barrier to cell entry.

Recommended Actions & Rationale:
  • Strategy 1: Structural Modifications to Evade Efflux Pump Recognition:

    • Rationale: Efflux pumps have specific structural and physicochemical requirements for their substrates. By modifying the structure of your compound, you may be able to reduce its affinity for the transporter.

    • Approach:

      • Introduce polar or hydrogen-bond-forming groups at positions that may disrupt binding to the hydrophobic regions of the transporter.

      • Alter the overall shape and conformation of the molecule. Sometimes, minor changes like adding a methyl group can disrupt binding.

      • Investigate if stereochemistry plays a role; one enantiomer may be a better or worse substrate than the other.

  • Strategy 2: Co-administration with an Efflux Pump Inhibitor:

    • Rationale: While not a solution for improving the intrinsic properties of the drug itself, this can be a useful strategy in a research setting to confirm the mechanism of poor permeability and to potentiate the compound's effect in vitro.

    • Approach: In your cell-based assays, co-incubate your this compound derivative with a known efflux pump inhibitor like verapamil or cyclosporin A. An increase in intracellular accumulation or functional activity of your compound would confirm that efflux is the limiting factor.

Experimental Workflow: Caco-2 Bidirectional Permeability Assay

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis & Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to allow differentiation and monolayer formation seed->culture teer Verify monolayer integrity via Transepithelial Electrical Resistance (TEER) measurement culture->teer add_cpd_ab Add compound to Apical (A) chamber (donor) teer->add_cpd_ab add_cpd_ba Add compound to Basolateral (B) chamber (donor) teer->add_cpd_ba incubate Incubate for a defined period (e.g., 2 hours) add_cpd_ab->incubate add_cpd_ba->incubate sample_ab Sample from Basolateral (B) chamber (receiver) incubate->sample_ab sample_ba Sample from Apical (A) chamber (receiver) incubate->sample_ba lcms Quantify compound concentration using LC-MS/MS sample_ab->lcms sample_ba->lcms calc_papp Calculate Papp (A-B) and Papp (B-A) lcms->calc_papp calc_er Calculate Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) calc_papp->calc_er interpret ER > 2 suggests active efflux calc_er->interpret G start Start: Poorly permeable This compound derivative pampa Perform PAMPA Assay start->pampa pampa_low Low Permeability in PAMPA pampa->pampa_low Result pampa_high High Permeability in PAMPA pampa->pampa_high Result caco2 Perform Bidirectional Caco-2 Assay caco2_low_er_low Low A-B Permeability ER < 2 caco2->caco2_low_er_low Result caco2_low_er_high Low A-B Permeability ER > 2 caco2->caco2_low_er_high Result strat1 Strategy: - Reduce lipophilicity - Prodrug to mask polar groups - Decrease molecular size pampa_low->strat1 pampa_high->caco2 caco2_low_er_low->strat1 strat2 Strategy: - Modify structure to evade efflux - Introduce H-bond donors/acceptors - Alter stereochemistry caco2_low_er_high->strat2

References

common side reactions in the synthesis of 1-adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-adamantanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The information provided herein is curated to offer practical, field-tested insights and solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their primary associated side reactions?

A1: The two most prevalent methods for synthesizing this compound are the Ritter reaction of 1-adamantanol (or its derivatives) with a nitrile, and the amidation of 1-adamantanecarboxylic acid or its acyl chloride. Each route has a distinct profile of potential side reactions.

  • Ritter Reaction: This method involves the acid-catalyzed reaction of 1-adamantanol or a related derivative (like 1-bromoadamantane) with a nitrile (commonly acetonitrile). The key intermediate is the stable 1-adamantyl cation. While often efficient, this reaction is prone to several side reactions.[1][2][3]

  • Amidation of 1-Adamantanecarboxylic Acid/Acyl Chloride: This is a more traditional approach where 1-adamantanecarboxylic acid is first activated, often by conversion to the acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia or an ammonia source.[4][5] The primary challenges here relate to the handling of the reagents and potential impurities from the starting materials.

Below is a summary of the common side reactions for each route:

Synthetic RouteCommon Side Reactions/Byproducts
Ritter Reaction Rearrangement of the adamantyl cation, formation of N-substituted amides from solvent, polymerization of the nitrile, incomplete hydrolysis of the nitrilium ion intermediate.
Amidation Incomplete conversion of the carboxylic acid to the acyl chloride, hydrolysis of the acyl chloride back to the carboxylic acid, formation of over-amidation products (if primary or secondary amines are used instead of ammonia).
Q2: During a Ritter reaction with 1-adamantanol and acetonitrile, I'm observing a significant amount of a byproduct with a similar mass to my product. What could this be, and how can I prevent its formation?

A2: A common and often perplexing issue in the Ritter reaction of adamantane derivatives is the formation of isomeric byproducts due to the rearrangement of the 1-adamantyl cation.

Causality: Although the tertiary 1-adamantyl cation is relatively stable, under strongly acidic conditions, it can undergo rearrangement to the secondary 2-adamantyl cation via a hydride shift. This rearrangement is often reversible, but the 2-adamantyl cation can also be trapped by the nitrile, leading to the formation of 2-adamantanecarboxamide as a significant impurity.[6] The stability difference between the 1-yl and 2-yl cations is small, allowing for this equilibrium.

Troubleshooting Protocol:

  • Control of Acidity and Temperature: The extent of rearrangement can be sensitive to the acid concentration and reaction temperature. Using the minimum effective amount of strong acid and maintaining a low and consistent temperature can disfavor the rearrangement.

  • Choice of Acid Catalyst: While sulfuric acid is common, other catalysts like trifluoromethanesulfonic acid have been used.[1] Experimenting with different acid catalysts may alter the equilibrium between the isomeric cations.

  • Reaction Time: Prolonged reaction times can sometimes lead to increased formation of the thermodynamic product, which may be the undesired isomer. Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time to maximize the yield of the desired this compound.

Workflow for Minimizing Cation Rearrangement:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Troubleshooting Steps cluster_3 Desired Outcome A Unexpected Isomer (2-adamantanecarboxamide) Detected B 1-Adamantyl Cation Rearrangement to 2-Adamantyl Cation A->B Caused by C Optimize Acid Concentration B->C Mitigated by D Control Reaction Temperature (Low Temp) B->D Mitigated by E Evaluate Alternative Acid Catalysts B->E Mitigated by F Monitor Reaction Time B->F Mitigated by G Minimized Formation of 2-Adamantanecarboxamide C->G D->G E->G F->G

Caption: Troubleshooting cation rearrangement in the Ritter reaction.

Q3: I'm attempting to synthesize this compound via the hydrolysis of 1-adamantanecarbonitrile, but I'm getting a low yield and recovering a lot of starting material. What's going wrong?

A3: The hydrolysis of nitriles to amides can be a delicate process, and incomplete reaction is a common hurdle. The key is that the hydrolysis proceeds in two stages: first to the amide, and then further to the carboxylic acid.[7][8] Stopping at the amide stage requires careful control of reaction conditions.

Causality: Nitriles are relatively unreactive towards water, so acid or base catalysis is required.[7] Under harsh conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of acid/base), the initially formed this compound will be hydrolyzed further to 1-adamantanecarboxylic acid and ammonia (or an ammonium salt).[7][8]

Troubleshooting Protocol for Partial Hydrolysis:

  • Milder Reaction Conditions: Employing milder conditions is crucial. For acid-catalyzed hydrolysis, using a moderately concentrated acid (e.g., 70-80% sulfuric acid) at a controlled temperature (often room temperature or slightly elevated) can favor the formation of the amide.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (TLC, GC, or LC-MS). Quench the reaction as soon as a significant amount of the amide has formed, before substantial hydrolysis to the carboxylic acid occurs.

  • Alternative Reagents: Consider using reagents that are known to facilitate the partial hydrolysis of nitriles to amides. For example, the use of certain metal catalysts or enzymatic methods can provide higher selectivity for the amide.

Q4: When preparing 1-adamantanecarbonyl chloride from the carboxylic acid using thionyl chloride, my final amide product is contaminated with the starting carboxylic acid. How can I improve the conversion to the acyl chloride?

A4: The presence of unreacted 1-adamantanecarboxylic acid in your final product points to an incomplete initial conversion to 1-adamantanecarbonyl chloride.

Causality: The reaction between a carboxylic acid and thionyl chloride (SOCl₂) produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[9] For the reaction to go to completion, the gaseous byproducts should be removed. Additionally, any moisture present will hydrolyze both the thionyl chloride and the product acyl chloride, reducing the yield.

Experimental Protocol for Complete Acyl Chloride Formation:

  • Dry Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use a freshly opened or distilled bottle of thionyl chloride.

  • Use of a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.

  • Excess Thionyl Chloride and Removal: Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride under reduced pressure. This is a critical step to drive the equilibrium towards the product.

  • Temperature Control: The reaction is often performed at room temperature or with gentle heating (e.g., reflux in an appropriate solvent like toluene).

Visualizing the Workflow:

G A 1-Adamantanecarboxylic Acid E Reaction A->E B Thionyl Chloride (SOCl₂) B->E C Anhydrous Conditions C->E Essential for D Catalytic DMF D->E Catalyzes F 1-Adamantanecarbonyl Chloride E->F G Removal of Excess SOCl₂ & Byproducts F->G H Pure 1-Adamantanecarbonyl Chloride G->H

Caption: Workflow for the synthesis of 1-adamantanecarbonyl chloride.

Q5: My final this compound product is difficult to purify. What are some effective purification strategies?

A5: Purification of this compound can be challenging due to its high crystallinity and sometimes similar solubility profiles to common byproducts.

Purification Techniques:

  • Recrystallization: This is often the most effective method. A common solvent system is a mixture of methanol and water.[10] The crude product is dissolved in a minimum amount of hot methanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize.

  • Column Chromatography: While possible, the high polarity of the amide can lead to tailing on silica gel. Using a solvent system with a small amount of a polar modifier like methanol in dichloromethane can improve the separation.

  • Acid-Base Extraction (for removing acidic impurities): If the primary impurity is the unreacted 1-adamantanecarboxylic acid, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer. The desired amide will remain in the organic layer.[10]

Table of Purification Methods and Target Impurities:

Purification MethodTarget ImpurityRationale
Recrystallization Isomeric amides, other organic byproductsExploits differences in solubility and crystal lattice energy.
Acid-Base Extraction 1-Adamantanecarboxylic acidConverts the acidic impurity into a water-soluble salt.
Column Chromatography A wide range of organic impuritiesSeparates compounds based on their differential adsorption to the stationary phase.

References

Technical Support Center: Analytical Strategies for 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-adamantanecarboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven guidance for the robust detection and characterization of impurities. Our approach is rooted in foundational scientific principles to ensure your methods are both compliant and scientifically sound.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses foundational questions regarding the impurity profiling of this compound.

Q1: What are the typical sources and types of impurities in this compound?

Answer: Impurities in this compound can originate from several stages of the manufacturing process and storage. A thorough understanding of the synthetic route is paramount for predicting potential impurities.[1][2]

  • Starting Materials & Reagents: The most common impurities are unreacted starting materials, such as 1-adamantanecarboxylic acid, or reagents used in the synthesis, like ethyl chloroformate or residual catalysts.[3][] For example, if the amide is formed from the corresponding acid chloride, residual 1-adamantanecarboxylic acid is a likely process impurity.

  • Intermediates: In multi-step syntheses, incomplete reactions can lead to the presence of synthetic intermediates in the final product.

  • By-products: These are formed from side reactions occurring during the synthesis. Their structure can sometimes be predicted based on the reaction mechanism. For instance, the reaction of an aliphatic carboxylic acid with an amine can sometimes lead to the formation of unexpected side products if conditions are not carefully controlled.[3]

  • Degradation Products: These impurities arise during storage or upon exposure to stress conditions like heat, light, humidity, acid, base, and oxidation.[5][6] For this compound, hydrolysis of the amide bond to form 1-adamantanecarboxylic acid is a primary degradation pathway.

Q2: What are the regulatory expectations for impurity profiling?

Answer: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the reporting, identification, and qualification of impurities in new drug substances.[1][7][8]

The key guidelines are ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[1][9] These guidelines establish thresholds for action:

Threshold TypeDescriptionTypical Limit (for max daily dose ≤ 2g/day)
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.0.05%
Identification Threshold The level above which the structure of an impurity must be determined.0.10% or 1.0 mg/day intake (whichever is lower)
Qualification Threshold The level above which an impurity's biological safety must be established.0.15% or 1.0 mg/day intake (whichever is lower)

Table 1: Summary of ICH Q3A(R2) Thresholds.[1][10]

It is crucial to develop analytical methods that are sensitive and specific enough to detect and quantify impurities at or below these thresholds.[8]

Q3: Why is a "stability-indicating method" essential, and how do I develop one?

Answer: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its impurities, intermediates, and degradation products.[5] Its primary purpose is to provide a clear picture of the drug's stability over time by separating and resolving all potential degradation products from the main component.

The development of a SIM is achieved through forced degradation studies (also known as stress testing).[11][12] In these studies, the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.

Workflow for Forced Degradation Studies:

  • Expose the Drug Substance: Subject this compound (in both solid and solution form) to a range of stress conditions.[5][6]

  • Analyze Samples: Analyze the stressed samples using your primary analytical method (typically HPLC).

  • Evaluate Specificity: The method is considered stability-indicating if all degradation products are successfully separated from the parent peak and from each other. Peak purity analysis (e.g., using a PDA detector) is essential to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Analysis Analyze with HPLC-PDA Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 105°C, 48h) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API This compound (Drug Substance) API->Acid Expose to stress API->Base Expose to stress API->Oxidation Expose to stress API->Thermal Expose to stress API->Photo Expose to stress Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation SIM Method is Stability-Indicating Evaluation->SIM Purity > 99.5%? Resolution > 2.0? Optimize Optimize Method (Gradient, pH, Column) Evaluation->Optimize No Optimize->Analysis

Caption: Workflow for developing a stability-indicating method.

Section 2: Troubleshooting Guides for Analytical Methods

This section provides practical advice and protocols for the primary analytical techniques used for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity and impurity analysis of non-volatile compounds like this compound due to its high resolution and sensitivity.[13]

  • Q: I'm observing poor peak shape (tailing or fronting) for the main this compound peak. What should I do?

    • A: Peak tailing is common for amide compounds. First, ensure your mobile phase pH is appropriate for your column chemistry; a pH between 3 and 7 is a good starting point for standard C18 columns. Second, consider secondary silanol interactions with the column packing. Try a column with end-capping or a different stationary phase. Finally, overloading the column can cause peak fronting; try reducing the injection concentration.

  • Q: How can I improve the separation between my main peak and a closely eluting impurity?

    • A: Method optimization is key.

      • Adjust Gradient Slope: If using a gradient, make it shallower around the elution time of the critical pair. This increases the time the analytes spend interacting with the stationary phase, improving resolution.

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and change the elution order, potentially resolving the peaks.

      • Modify Mobile Phase pH: Even small pH changes can alter the ionization state of impurities (e.g., residual carboxylic acid), drastically affecting retention and resolution.

      • Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size (UHPLC) can provide the necessary selectivity or efficiency boost.[14]

G Start Poor Resolution (Rs < 2.0) Grad Decrease Gradient Slope? Start->Grad Solvent Change Organic Solvent? (ACN <=> MeOH) Grad->Solvent No Improvement End Resolution Achieved Grad->End Success pH Adjust Mobile Phase pH? Solvent->pH No Improvement Solvent->End Success Column Change Column Chemistry? (e.g., C18 -> Phenyl) pH->Column No Improvement pH->End Success Column->End Success

Caption: Decision tree for improving HPLC peak resolution.

This protocol provides a starting point for a robust reversed-phase HPLC method.

  • Instrumentation: HPLC or UHPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-22 min: 90% B

    • 22.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (Adamantane structures lack a strong chromophore, requiring detection at lower UV wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and thermally stable compounds. For this compound, its suitability depends on the specific impurities of interest.

  • Q: Is GC a good choice for this compound itself?

    • A: Direct analysis can be challenging. This compound has a relatively high melting point (188-190°C) and low volatility.[15] This can lead to broad peaks and poor sensitivity. While GC can be used, HPLC is generally the more robust method for the parent compound. However, GC is ideal for detecting volatile organic impurities like residual solvents.[16]

  • Q: Can I use GC to detect non-volatile impurities like 1-adamantanecarboxylic acid?

    • A: Not directly. These impurities must first be converted into volatile derivatives through a process called derivatization . A common method is silylation, where active hydrogens (like on a carboxylic acid) are replaced with a trimethylsilyl (TMS) group, making the molecule much more volatile and suitable for GC analysis.[13]

  • Q: I suspect I have residual solvents from the synthesis. How can I analyze them?

    • A: Headspace GC (HS-GC) is the standard technique for this analysis, as outlined in pharmacopeial methods like USP <467>.[16] This method involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace"), which contains the volatile solvents. This avoids injecting the non-volatile drug substance, protecting the GC system and providing excellent sensitivity for solvents.

This protocol is for the general screening of thermally stable, volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temp: 50°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 min.

  • Inlet Temperature: 270°C.

  • Detector Temperature: 300°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.

Structural Elucidation (MS and NMR)

When an impurity is detected above the identification threshold, its structure must be determined. This typically involves a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][17]

  • Q: How can I get a mass spectrum of an impurity I see in my HPLC run?

    • A: The most efficient way is to use an LC-MS system . This couples an HPLC directly to a mass spectrometer. As the impurity elutes from the HPLC column, it is ionized and its mass-to-charge ratio is measured, providing an accurate molecular weight. High-resolution MS (HRMS) like Q-TOF or Orbitrap can provide an elemental formula, which is invaluable for identification.[18]

  • Q: What NMR experiments are essential for structural elucidation?

    • A: A standard suite of 1D and 2D NMR experiments is required to piece together the molecular structure.[17][19][20][21]

      • ¹H NMR: Provides information on the number and environment of protons.[3][19]

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • HSQC: Correlates each proton directly to the carbon it is attached to.[17]

      • HMBC: Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting molecular fragments.[17]

      • COSY: Shows which protons are coupled (adjacent) to each other.

  • Q: My impurity is at a very low level. How can I isolate enough material for NMR?

    • A: This is a common challenge. Preparative HPLC is the preferred method for isolation.[22] This technique uses a larger column and higher flow rates to separate and collect milligrams of the impurity from multiple injections of the bulk material. The collected fractions are then combined, the solvent is evaporated, and the isolated impurity can be analyzed by NMR.

G Start Unknown Impurity Detected (> Identification Threshold) LCMS 1. LC-MS Analysis Start->LCMS MW Determine Molecular Weight & Elemental Formula (HRMS) LCMS->MW Prep 2. Isolate with Preparative HPLC MW->Prep NMR 3. Acquire NMR Data (1H, 13C, HSQC, HMBC) Prep->NMR Elucidate 4. Propose Structure NMR->Elucidate Confirm 5. Confirm Structure (e.g., by synthesis) Elucidate->Confirm End Structure Identified Confirm->End

Caption: General workflow for the structural elucidation of an unknown impurity.

References

Validation & Comparative

A Comparative Guide to 11β-HSD1 Inhibitors: Profiling 1-Adamantanecarboxamide Against Key Comparators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 11β-HSD1 Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone into biologically active cortisol, a potent glucocorticoid.[1][2][3] This enzymatic activity amplifies glucocorticoid action in a tissue-specific manner, particularly in key metabolic tissues like the liver and adipose tissue.[4][5] Chronically elevated local cortisol levels are strongly implicated in the pathophysiology of the metabolic syndrome, a cluster of conditions including obesity, insulin resistance, type 2 diabetes, and cardiovascular disease.[6] Consequently, the selective inhibition of 11β-HSD1 has emerged as a highly attractive therapeutic strategy to mitigate the adverse effects of excess glucocorticoid signaling without inducing systemic adrenal suppression.[2][6][7]

This guide provides an in-depth comparison of 1-adamantanecarboxamide, a representative of the adamantane class of inhibitors, with other notable 11β-HSD1 inhibitors. We will examine their performance based on potency, selectivity, and mechanism of action, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Signaling Pathway of 11β-HSD1 and Point of Inhibition

The diagram below illustrates the intracellular activation of cortisol by 11β-HSD1 and the subsequent signaling cascade through the glucocorticoid receptor (GR). 11β-HSD1 inhibitors, such as this compound, block this conversion, thereby reducing the local concentration of active cortisol available to bind to the GR.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol_ER Cortisol (Active) HSD1->Cortisol_ER NADP NADP+ HSD1->NADP Cortisol_Cyto Cortisol Cortisol_ER->Cortisol_Cyto Transport NADPH NADPH NADPH->HSD1 Inhibitor This compound & Other Inhibitors Inhibitor->HSD1 Inhibition GR Glucocorticoid Receptor (GR) Cortisol_Cyto->GR GR_Cortisol [GR-Cortisol] Complex GR->GR_Cortisol GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Translocation to Nucleus Gene Target Gene Transcription GRE->Gene

Caption: Mechanism of 11β-HSD1 action and inhibition.

Focus Molecule: this compound and Related Structures

The adamantane scaffold has been a cornerstone in the development of potent and selective 11β-HSD1 inhibitors.[8][9] Compounds like this compound and its derivatives are characterized by a rigid, lipophilic cage structure that fits snugly into the enzyme's active site.[10][11]

  • Mechanism of Action: These compounds typically act as competitive inhibitors, occupying the same binding pocket as the cortisone substrate.[12] The adamantyl group provides a favorable hydrophobic interaction within the active site, while the amide and other functional groups can be modified to fine-tune potency and pharmacokinetic properties.[8][9]

  • Performance Profile: Adamantyl amides and related structures have demonstrated low nanomolar potency in both enzymatic and cell-based assays.[8][11] Crucially, extensive structure-activity relationship (SAR) studies have enabled the optimization of these compounds for high selectivity over the 11β-HSD2 isoform, which is vital for avoiding adverse mineralocorticoid-related side effects.[8]

Comparator Molecules: A Spectrum of Inhibition

To provide a comprehensive comparison, we will evaluate this compound derivatives against two key comparators representing different classes of inhibitors:

  • Carbenoxolone: A derivative of glycyrrhetinic acid, carbenoxolone is a first-generation, non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.[3][13][14] While historically important for demonstrating the therapeutic potential of 11β-HSD inhibition, its lack of selectivity makes it unsuitable for chronic therapy but a useful tool for in vitro studies.[13][15]

  • AZD4017: A modern, potent, and highly selective reversible 11β-HSD1 inhibitor that has undergone evaluation in Phase II clinical trials.[16][17][18] It represents the current state-of-the-art in selective inhibitor development and serves as a relevant clinical benchmark.

Head-to-Head Performance: Quantitative Data Comparison

The following table summarizes the key performance metrics for the selected inhibitor classes. Data is compiled from various preclinical and clinical studies to provide a standardized comparison.

ParameterAdamantane Derivatives (e.g., 11k/11l)CarbenoxoloneAZD4017
Target 11β-HSD111β-HSD1 & 11β-HSD211β-HSD1
Human 11β-HSD1 IC₅₀ 15.2 nM (for 9a in adipocytes)[10]~300 nM (in cell-based assay)[19]7 nM[18]
Selectivity (vs. 11β-HSD2) High (selective compounds developed)[8]Non-selective[14][15]High (>4000-fold vs 11β-HSD2)[16]
Mechanism CompetitiveCompetitiveReversible
Clinical Development Preclinical/Optimization[8][10]Used clinically for ulcers; tool compound for 11β-HSD research[3]Phase II Clinical Trials[16][17]
Key Feature Potent, selective, good oral bioavailability in rats[10]Broad-spectrum 11β-HSD inhibitorClinically evaluated, high potency and selectivity[16][18]

Experimental Methodologies

Accurate and reproducible assessment of inhibitor performance is paramount. Below are detailed protocols for essential in vitro assays.

Experimental Workflow for In Vitro Potency (IC₅₀) Determination

The following diagram outlines a typical high-throughput screening workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

G A 1. Reagent Preparation - Assay Buffer - Recombinant h-11β-HSD1 - Cortisone (Substrate) - NADPH (Cofactor) B 2. Compound Plating Prepare serial dilutions of test compounds (e.g., this compound) in DMSO and add to 384-well assay plates. A->B C 3. Enzyme/Substrate Addition Add enzyme, substrate, and cofactor mixture to all wells. B->C D 4. Incubation Incubate plate at 37°C for a defined period (e.g., 30-60 min) to allow enzymatic reaction. C->D E 5. Detection Stop reaction and add detection reagents (e.g., HTRF Cortisol Kit). Read plate on a suitable microplate reader. D->E F 6. Data Analysis - Calculate % inhibition relative to controls (0% and 100%). - Plot % inhibition vs. log[Inhibitor]. - Fit a four-parameter logistic curve to determine IC₅₀ value. E->F

Caption: Standard workflow for an 11β-HSD1 in vitro inhibition assay.

Protocol 1: In Vitro 11β-HSD1 Enzymatic Inhibition Assay (HTRF)

This protocol describes a robust, homogeneous time-resolved fluorescence (HTRF) assay for measuring the conversion of cortisone to cortisol.[19][20]

Objective: To determine the IC₅₀ value of a test compound against recombinant human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 1 mM EDTA

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (for NADPH regeneration, optional)

  • Test compounds (e.g., this compound)

  • HTRF Cortisol Assay Kit

  • Low-volume 384-well black assay plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.

  • Assay Plating: Dispense 50 nL of each compound dilution into a 384-well assay plate in triplicate. Include wells for 100% activity (DMSO only) and 0% activity (a known potent inhibitor like Carbenoxolone at high concentration).

  • Reaction Mixture Preparation: Prepare a 2X reaction mixture in assay buffer containing cortisone (final concentration 160 nM), NADPH (final concentration 100 µM), and recombinant 11β-HSD1 (final concentration 1.5 µg/mL).[20]

  • Reaction Initiation: Add 10 µL of the 2X reaction mixture to each well of the assay plate. The final assay volume is 20 µL.

  • Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.

  • Detection: Stop the reaction by adding the HTRF detection reagents (cortisol-d2 acceptor and anti-cortisol cryptate) as per the manufacturer's instructions.

  • Final Incubation & Reading: Incubate for 2-4 hours at room temperature to allow the detection reagents to equilibrate. Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Plot the results using a non-linear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Causality and Validation: The use of an HTRF assay provides a homogeneous, high-throughput format that minimizes handling errors. The inclusion of positive and negative controls on every plate is critical for validating the assay window and ensuring the reliability of the calculated IC₅₀ values. Testing for selectivity requires running a parallel assay with the 11β-HSD2 enzyme.

Protocol 2: Cellular 11β-HSD1 Inhibition Assay

This protocol assesses the ability of a compound to inhibit 11β-HSD1 within an intact cellular environment, providing a more physiologically relevant measure of potency.[19][21]

Objective: To measure the inhibition of cortisone-to-cortisol conversion in cells expressing 11β-HSD1.

Materials:

  • HEK-293 cells stably expressing human 11β-HSD1.[21]

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Serum-free medium.

  • Cortisone.

  • Test compounds.

  • ELISA kit for cortisol detection or LC-MS/MS.

Procedure:

  • Cell Plating: Seed the HEK-293-h11β-HSD1 cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the growth medium. Wash the cells once with serum-free medium. Add 100 µL of serum-free medium containing the desired concentrations of the test compound. Pre-incubate for 30 minutes at 37°C.

  • Substrate Addition: Add cortisone to each well to a final concentration of 200 nM.[21]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Collect the supernatant (cell culture medium) from each well.

  • Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a cortisol-specific ELISA kit or by LC-MS/MS for higher accuracy.

  • Data Analysis: Calculate the percent inhibition of cortisol production at each compound concentration relative to the vehicle control (DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Expert Insights: A cellular assay is a critical secondary screen. It not only confirms target engagement in a biological context but also provides an initial assessment of cell permeability. A significant drop in potency from the enzymatic to the cellular assay may indicate poor membrane transport, a key consideration for drug development.

Conclusion and Future Outlook

The comparative analysis reveals a clear evolution in the design of 11β-HSD1 inhibitors. While non-selective agents like Carbenoxolone were instrumental in validating the target, their clinical utility is limited. The adamantane class, including this compound, represents a significant advancement, offering a robust chemical scaffold to achieve both high potency and crucial selectivity.[8][10] Compounds like AZD4017 showcase the culmination of these efforts, demonstrating high selectivity and efficacy in clinical settings.[16][17]

While many selective 11β-HSD1 inhibitors have shown promise in improving glycemic control and lipid profiles in clinical trials, the magnitude of these effects has been modest, and no compound has yet reached the market for metabolic disease.[20][22] Future research will likely focus on identifying patient populations most likely to benefit and exploring combination therapies. The adamantane scaffold remains a valuable starting point for the design of next-generation inhibitors with optimized pharmacokinetic and pharmacodynamic properties.

References

Validating the Mechanism of Action of 1-Adamantanecarboxamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical framework for validating the hypothesized mechanism of 1-adamantanecarboxamide as an inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme plays a crucial role in modulating glucocorticoid activity by converting active cortisol to inactive cortisone, and its inhibition is a key therapeutic strategy in various pathologies.[1][2]

This guide will not only detail the necessary experimental protocols but also provide a comparative analysis with well-established 11β-HSD2 inhibitors, namely glycyrrhetinic acid and carbenoxolone.[3][4][5][6][7] The experimental design presented herein is structured to provide a self-validating system, ensuring the generation of robust and reliable data.

The Hypothesized Mechanism: this compound as a Selective 11β-HSD2 Inhibitor

The adamantane scaffold has been explored in the context of 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibition, with several derivatives showing potent and selective activity against the 11β-HSD1 isoform.[8][9][10][11][12] This guide posits that this compound, a structurally related compound, may exhibit inhibitory activity against the 11β-HSD2 isoform. The validation of this hypothesis requires a multi-faceted approach, encompassing in vitro enzymatic assays, cell-based models, and robust analytical techniques.

The central hypothesis rests on the ability of this compound to bind to the active site of 11β-HSD2, thereby preventing the conversion of cortisol to cortisone. The following experimental workflow is designed to systematically investigate this proposed mechanism.

G cluster_0 Experimental Workflow for MoA Validation A Hypothesis: This compound inhibits 11β-HSD2 B In Vitro Enzymatic Assay (Recombinant Human 11β-HSD2) A->B D Cell-Based Assay (e.g., HEK293 cells expressing 11β-HSD2) A->D C Determine IC50 Value B->C F Comparative Analysis with Known Inhibitors (Glycyrrhetinic Acid, Carbenoxolone) C->F G Selectivity Profiling (vs. 11β-HSD1) C->G E Measure Cortisol to Cortisone Conversion (LC-MS/MS) D->E E->F H Mechanism Validation F->H G->H

Figure 1: A streamlined workflow for validating the mechanism of action of this compound as a putative 11β-HSD2 inhibitor.

Core Experimental Protocols

To rigorously test our hypothesis, a series of well-controlled experiments are necessary. The following protocols are designed to provide quantitative and reproducible data.

In Vitro Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on recombinant human 11β-HSD2 and to calculate its half-maximal inhibitory concentration (IC50).

Rationale: This initial screen provides direct evidence of enzyme inhibition in a purified system, free from cellular complexities. Comparing the IC50 value of the test compound to known inhibitors provides a benchmark for its potency.

Step-by-Step Methodology:

  • Enzyme Source: Utilize commercially available recombinant human 11β-HSD2.

  • Substrate: Use cortisol as the substrate. A radiolabeled substrate (e.g., [3H]-cortisol) can be employed for sensitive detection.

  • Cofactor: Include NAD+ as the essential cofactor for 11β-HSD2 activity.[13]

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

  • Assay Conditions:

    • Incubate the enzyme, substrate, cofactor, and varying concentrations of this compound (and control inhibitors) in an appropriate buffer at 37°C.

    • Control wells should include a vehicle control (DMSO) and positive controls (glycyrrhetinic acid and carbenoxolone).

  • Detection:

    • If using a radiolabeled substrate, separate the product (cortisone) from the substrate (cortisol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by scintillation counting.

    • Alternatively, a colorimetric assay kit can be used, which measures the reduction of a tetrazolium salt coupled to the NAD-dependent reaction, resulting in a colored formazan product.[13]

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for 11β-HSD2 Activity

Objective: To assess the inhibitory activity of this compound in a cellular context, which more closely mimics the physiological environment.

Rationale: Cell-based assays account for factors such as cell permeability and intracellular metabolism of the compound. Using cells that endogenously or recombinantly express 11β-HSD2 provides a more physiologically relevant model.

Step-by-Step Methodology:

  • Cell Line Selection:

    • Use a human cell line that stably expresses recombinant human 11β-HSD2, such as HEK-293 or CHO cells.[2]

    • Alternatively, cell lines with high endogenous 11β-HSD2 expression, like SW-620 or MCF-7 cells, can be used.[2]

  • Cell Culture and Treatment:

    • Culture the selected cells to confluency in appropriate media.

    • Pre-incubate the cells with varying concentrations of this compound, glycyrrhetinic acid, and carbenoxolone for a defined period.

  • Substrate Addition: Add cortisol to the cell culture medium and incubate for a specific time (e.g., 1-4 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification of Cortisol and Cortisone:

    • Employ a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of cortisol and cortisone in the supernatant.[14][15][16][17][18] This method offers high sensitivity and specificity.

    • The LC-MS/MS analysis involves:

      • Sample preparation: Protein precipitation or liquid-liquid extraction.

      • Chromatographic separation: Using a C18 reverse-phase column.

      • Mass spectrometric detection: Using multiple reaction monitoring (MRM) mode for specific detection of cortisol and cortisone.

  • Data Analysis: Calculate the conversion rate of cortisol to cortisone in the presence of the test compounds compared to the vehicle control. Determine the IC50 value in the cellular system.

Comparative Data Analysis

A crucial aspect of this validation guide is the direct comparison of this compound with established 11β-HSD2 inhibitors. The following table provides a template for summarizing the expected quantitative data.

CompoundIn Vitro IC50 (nM)Cell-Based IC50 (µM)Selectivity (11β-HSD1 IC50 / 11β-HSD2 IC50)
This compound To be determinedTo be determinedTo be determined
Glycyrrhetinic Acid ~5-20~0.1-1~10-50
Carbenoxolone ~10-50~0.5-5~1-10

Note: The IC50 values for glycyrrhetinic acid and carbenoxolone are approximate and can vary depending on the specific assay conditions.

Visualizing the Signaling Pathway and Experimental Logic

To further clarify the underlying biological process and the experimental approach, the following diagrams are provided.

G cluster_0 11β-HSD2 Signaling Pathway Cortisol Cortisol (Active) HSD2 11β-HSD2 Cortisol->HSD2 Substrate MR Mineralocorticoid Receptor Cortisol->MR Binding Cortisone Cortisone (Inactive) HSD2->Cortisone Conversion Inhibitor This compound (Putative Inhibitor) Inhibitor->HSD2 Inhibition Response Mineralocorticoid Response MR->Response

Figure 2: The enzymatic conversion of cortisol to cortisone by 11β-HSD2 and the hypothesized inhibitory action of this compound.

G cluster_1 LC-MS/MS Quantification Workflow Sample Cell Supernatant Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction LC Liquid Chromatography (Separation of Cortisol & Cortisone) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Concentration Data ([Cortisol], [Cortisone]) MS->Data Ratio Cortisol/Cortisone Ratio (Indicator of 11β-HSD2 Activity) Data->Ratio

Figure 3: The analytical workflow for quantifying cortisol and cortisone levels using LC-MS/MS to determine 11β-HSD2 activity.

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through several key features:

  • Use of Positive Controls: The inclusion of known inhibitors (glycyrrhetinic acid and carbenoxolone) provides a constant reference for assay performance and allows for the relative potency of the test compound to be accurately assessed.

  • Quantitative Readouts: The use of IC50 values and direct measurement of substrate and product concentrations via LC-MS/MS provides objective, quantitative data, minimizing subjective interpretation.

  • Selectivity Profiling: A crucial validation step is to assess the selectivity of this compound for 11β-HSD2 over its isoform, 11β-HSD1. This can be achieved by performing the same in vitro enzymatic assay using recombinant human 11β-HSD1 and its specific cofactor, NADP+. A high selectivity ratio (11β-HSD1 IC50 / 11β-HSD2 IC50) is a desirable characteristic for a targeted inhibitor.

Conclusion

This comprehensive guide outlines a robust and scientifically rigorous framework for validating the hypothesized mechanism of action of this compound as an inhibitor of 11β-HSD2. By following the detailed experimental protocols and employing a comparative approach with established inhibitors, researchers can generate the high-quality, reproducible data necessary to confidently assess its potential as a novel therapeutic agent. The emphasis on quantitative analysis and self-validating experimental design ensures the trustworthiness and authority of the generated findings.

References

A Comparative Guide to the Cross-Reactivity of 1-Adamantanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, with its rigid, lipophilic, and cage-like structure, is a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can enhance metabolic stability and improve pharmacokinetic properties.[3] Among the various adamantane-based compounds, derivatives of 1-adamantanecarboxamide have emerged as a particularly promising class, primarily as potent inhibitors of soluble epoxide hydrolase (sEH).[4][5]

This guide provides a comparative analysis of the cross-reactivity profiles of this compound derivatives. Understanding the off-target interactions of these compounds is critical for predicting potential side effects, uncovering new therapeutic applications, and ultimately de-risking their development as clinical candidates.[6][7]

Primary Target: Soluble Epoxide Hydrolase (sEH)

The main therapeutic target for many this compound and related urea/thiourea derivatives is soluble epoxide hydrolase (sEH).[8][9] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[4][9] By inhibiting sEH, these compounds increase the endogenous levels of EETs, making them attractive candidates for treating hypertension, inflammation, and pain.[8][10]

The general pharmacophore for sEH inhibition involves a central urea or amide group flanked by two hydrophobic moieties. The adamantyl group frequently serves as one of these hydrophobic anchors, fitting snugly into a hydrophobic pocket of the sEH active site.[11]

Comparative Cross-Reactivity Profiles

While highly potent against sEH, the structural features that confer high affinity for this target can also lead to interactions with other proteins. The lipophilic nature of the adamantane cage and the hydrogen bonding capabilities of the carboxamide linker are key determinants of both on-target potency and off-target activity.

Below is a comparative summary of known cross-reactivity for adamantane-based inhibitors. It is important to note that comprehensive public data on broad-panel screening for specific this compound derivatives is limited. The following table is synthesized from data on structurally related adamantyl-urea and other sEH inhibitors, which share the key adamantane pharmacophore and are predictive of the carboxamide class's behavior.

Compound Class / ExamplePrimary Target (IC₅₀)Known Off-Target(s)Off-Target Activity (IC₅₀)Key Structural Features & Insights
Adamantyl Ureas sEH (~0.5-5 nM)[4]Fatty Acid Amide Hydrolase (FAAH)Weak to moderate (~260 nM for t-TUCB)[12]The urea pharmacophore can also interact with the active site of other hydrolases like FAAH. This dual inhibition can be synergistic for pain relief.[12]
Cyclooxygenase (COX) enzymesSynergistic activity observed with COX inhibitors.[13]While not direct potent inhibitors, sEH inhibitors can modulate the arachidonic acid cascade, impacting pathways involving COX and 5-LOX.[13]
Adamantyl Amides sEH (~2.5-fold less potent than ureas for human sEH)[5]Undisclosed in reviewed literatureData not availableReplacing the urea with an amide can improve physical properties like solubility, but may slightly decrease sEH potency.[5] Cross-reactivity profiles are expected to be similar to ureas but require specific screening.
Adamantyl Thioureas sEH (~7.2 nM for potent examples)[9]Undisclosed in reviewed literatureData not availableThioureas are generally less potent than their urea counterparts but exhibit significantly improved aqueous solubility (up to 7-fold higher).[9] This may alter their off-target profile due to different physicochemical properties.

Insights from Structure-Selectivity Relationships:

  • Urea vs. Amide Backbone: The switch from a urea to a carboxamide backbone can slightly reduce potency against human sEH but often improves crucial physicochemical properties like solubility and melting point, which are critical for formulation and bioavailability.[5]

  • Lipophilicity and Off-Targets: The pronounced lipophilicity of the adamantane core is a double-edged sword. While it drives binding to the hydrophobic active site of sEH, it can also promote non-specific binding to other proteins with similar hydrophobic pockets.

  • Polypharmacology: Cross-reactivity is not always detrimental. The dual inhibition of sEH and Fatty Acid Amide Hydrolase (FAAH) by certain adamantyl-urea derivatives is a prime example of beneficial polypharmacology, as both targets are involved in pain and inflammation pathways.[12]

Experimental Methodologies for Assessing Cross-Reactivity

To ensure the safety and specificity of drug candidates, a systematic evaluation of off-target binding is essential.[14] This is typically performed using a tiered approach, starting with in vitro screening panels.

Workflow for Cross-Reactivity Profiling

The following diagram illustrates a standard workflow for assessing the selectivity of a lead compound, such as a this compound derivative.

G cluster_0 Phase 1: Primary & Secondary Assays cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Cellular & Functional Validation A Lead Compound (e.g., this compound derivative) B Primary Target Assay (e.g., sEH Inhibition IC₅₀) A->B Test Potency C Key Related Off-Targets (e.g., FAAH, COX-2) A->C Test Selectivity D Broad Off-Target Panel (e.g., SafetyScreen44™) C->D Proceed if selective E Binding Assays (Receptors, Ion Channels) D->E F Enzyme Inhibition Assays D->F G Identify Hits (% Inhibition > 50%) F->G Analyze Data H Cell-Based Functional Assays (Agonist/Antagonist Mode) G->H I Dose-Response & IC₅₀ Determination H->I

Caption: A typical workflow for assessing the cross-reactivity of a drug candidate.

Protocol: In Vitro Enzyme Inhibition Assay (Example: sEH)

This protocol describes a common fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a compound against soluble epoxide hydrolase.

Objective: To quantify the concentration at which a this compound derivative inhibits 50% of sEH enzymatic activity.

Materials:

  • Recombinant human sEH enzyme

  • Test compound (this compound derivative) dissolved in DMSO

  • Sodium phosphate buffer (100 mM, pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA)

  • Fluorescent substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl)methylcarbonate (CMNPC)

  • 96-well microplate

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Enzyme Incubation: In a 96-well plate, add 200 µL of sodium phosphate buffer to each well.

  • Add the sEH enzyme to a final concentration of approximately 1 nM.

  • Add the test compound across a range of final concentrations (e.g., 0.1 nM to 100,000 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Incubate the enzyme and inhibitor mixture for 5 minutes at 30°C to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the CMNPC substrate to a final concentration of 5 µM.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The hydrolysis of the substrate by sEH yields a fluorescent product.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each compound concentration.

    • Normalize the rates relative to a vehicle control (DMSO only, 100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[11]

Conclusion and Future Directions

The this compound scaffold is a cornerstone in the development of potent sEH inhibitors. While generally selective, the inherent lipophilicity and hydrogen-bonding capacity of these molecules necessitate thorough cross-reactivity profiling. The potential for off-target effects, particularly on related hydrolases like FAAH, highlights the importance of early and comprehensive screening in the drug discovery process.[15]

Future research should focus on:

  • Systematic Screening: Publishing data from broad screening panels for new this compound derivatives to build a more complete public knowledge base.

  • Structure-Selectivity Relationship (SSR) Studies: Intentionally designing derivatives that modify the adamantane cage or the linker system to steer selectivity away from known off-targets while retaining sEH potency.[10]

  • Cellular Context: Moving beyond biochemical assays to cellular and in vivo models to confirm that observed off-target interactions translate to a functional effect, either beneficial or adverse.[16]

By embracing a proactive approach to understanding and mitigating cross-reactivity, researchers can more effectively harness the therapeutic potential of this versatile chemical class.

References

A Comparative Analysis of 1-Adamantanecarboxamide and its Ester Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the adamantane moiety stands out as a unique and powerful building block. Its rigid, lipophilic, and three-dimensional structure is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, such as increasing metabolic stability and bioavailability.[1][2] This guide provides an in-depth comparative analysis of two key derivatives of this versatile scaffold: 1-adamantanecarboxamide and its corresponding ester analog, methyl 1-adamantanecarboxylate. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions when selecting between these two functionalities in their molecular designs.

Physicochemical Properties: A Tale of Two Functional Groups

The seemingly subtle change from an amide to an ester linkage imparts significant alterations to the physicochemical properties of the adamantane scaffold. These differences, summarized in the table below, have profound implications for the behavior of these molecules in biological systems.

PropertyThis compoundMethyl 1-AdamantanecarboxylateRationale for Difference
Molecular Weight 179.26 g/mol [3]194.27 g/mol [4]The addition of a methyl group in the ester.
Melting Point 188-190 °C[3]37 °CThe presence of intermolecular hydrogen bonding in the amide leads to a more stable crystal lattice and a significantly higher melting point.
Solubility Soluble in chloroform, dichloromethane, and methanol.[5]Soluble in nonpolar organic solvents.[6]The amide's ability to act as both a hydrogen bond donor and acceptor enhances its solubility in polar protic solvents compared to the ester.
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe amide's N-H group can donate a hydrogen bond, a crucial interaction for target binding and solubility, which the ester's O-CH3 group cannot.
Chemical Stability Generally more stable to hydrolysis.Susceptible to hydrolysis by esterases.[7]The resonance stabilization of the amide bond makes it less electrophilic and therefore more resistant to nucleophilic attack and enzymatic degradation.

The stark contrast in melting points highlights the significant intermolecular forces present in the solid state of this compound due to hydrogen bonding, a feature absent in its ester counterpart. This property can influence formulation and storage considerations. Furthermore, the differential solubility and hydrogen bonding capabilities are critical determinants of how these molecules will interact with biological targets and navigate the aqueous environment of the body.

Synthesis of this compound and its Ester Analog

The synthetic routes to both this compound and methyl 1-adamantanecarboxylate typically start from the commercially available 1-adamantanecarboxylic acid.

Synthesis of Methyl 1-Adamantanecarboxylate

The esterification of 1-adamantanecarboxylic acid is a straightforward process. A common method involves refluxing the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.[8]

Synthesis of this compound

Several methods exist for the synthesis of this compound from 1-adamantanecarboxylic acid. One common laboratory-scale synthesis involves the conversion of the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride, followed by amination with ammonia.[9] An alternative, one-pot procedure involves activating the carboxylic acid in the presence of a coupling agent like ethyl chloroformate and a base such as triethylamine, followed by the addition of ammonium hydroxide.[10]

Pharmacokinetic and Pharmacodynamic Considerations

The choice between an amide and an ester linkage can dramatically influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

Permeability: The Ester's Advantage

Generally, esters tend to exhibit higher passive membrane permeability compared to their corresponding amides. This is attributed to the lower hydrogen bonding capacity of the ester, which reduces the desolvation penalty required for the molecule to exit the aqueous phase and enter the lipid bilayer of a cell membrane.[7][11] This enhanced permeability can lead to better oral absorption and penetration across biological barriers like the blood-brain barrier.

Stability: The Amide's Resilience

The key advantage of the amide functional group lies in its superior metabolic stability.[7] Ester-containing compounds are often rapidly hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues, leading to a short biological half-life. Amides, being more resistant to enzymatic cleavage, generally result in compounds with longer durations of action.

Target Engagement: A Case Study with Ebola Virus Glycoprotein

Recent research has identified adamantane carboxamides as potent inhibitors of Ebola virus (EBOV) cell entry by directly targeting the viral glycoprotein (GP).[12] This interaction prevents the conformational changes in GP necessary for fusion of the viral and host cell membranes, thus halting the infection process.

The following diagram illustrates the proposed mechanism of inhibition:

EBOV_Inhibition cluster_virus Ebola Virus cluster_host Host Cell EBOV_GP EBOV Glycoprotein (GP) Viral_Membrane Viral Membrane EBOV_GP->Viral_Membrane Mediates Fusion Host_Receptor Host Cell Receptor (e.g., NPC1) EBOV_GP->Host_Receptor Binding Host_Membrane Host Cell Membrane Viral_Membrane->Host_Membrane Fusion Host_Receptor->EBOV_GP Triggers Conformational Change Adamantane_Carboxamide This compound Analog Adamantane_Carboxamide->EBOV_GP

Caption: Inhibition of EBOV entry by an adamantane carboxamide analog.

In this context, the amide functionality is likely crucial for establishing specific hydrogen bonding interactions within the binding pocket of the EBOV GP, contributing to the compound's high potency. An ester analog, lacking the hydrogen bond donating capability, might exhibit weaker binding affinity.

Experimental Protocol: Comparative Permeability Assessment using PAMPA

To empirically determine the difference in passive permeability between this compound and its ester analog, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method.[13][14]

Objective

To compare the in vitro passive permeability of this compound and methyl 1-adamantanecarboxylate.

Materials
  • PAMPA plate sandwich (96-well donor and acceptor plates)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Methyl 1-adamantanecarboxylate

  • Control compounds (e.g., high and low permeability standards)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and controls in DMSO (e.g., 10 mM).

    • Prepare the donor solution by diluting the stock solutions in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

    • Prepare the acceptor solution (PBS, pH 7.4).

  • Membrane Coating:

    • Carefully coat the membrane of the donor plate wells with the lecithin/dodecane solution (e.g., 5 µL per well) and allow the solvent to evaporate.

  • Assay Assembly:

    • Add the acceptor solution to the wells of the acceptor plate (e.g., 300 µL).

    • Add the donor solutions (test compounds and controls) to the wells of the coated donor plate (e.g., 200 µL).

    • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each compound using the following equation:

      Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

      where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

The workflow for this comparative permeability assessment is depicted below:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Solutions Prepare Donor & Acceptor Solutions Assemble Assemble PAMPA Sandwich Prep_Solutions->Assemble Coat_Membrane Coat Donor Plate Membrane Coat_Membrane->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Separate Separate Plates Incubate->Separate Analyze_Conc Analyze Compound Concentrations (LC-MS/MS) Separate->Analyze_Conc Calculate_Papp Calculate Permeability Coefficient (Papp) Analyze_Conc->Calculate_Papp

Caption: Workflow for the PAMPA experimental protocol.

Conclusion and Future Perspectives

The choice between an amide and an ester functional group in an adamantane-based drug candidate is a critical decision with significant downstream consequences. The ester analog, methyl 1-adamantanecarboxylate, is predicted to offer superior membrane permeability, potentially leading to improved absorption. However, this comes at the cost of reduced metabolic stability. Conversely, this compound, while likely less permeable, offers greater stability and the potential for crucial hydrogen bonding interactions with its biological target, as exemplified by its activity against the Ebola virus GP.

Ultimately, the optimal choice is context-dependent and should be guided by the specific therapeutic goal. If rapid absorption and a short duration of action are desired, the ester may be preferable. If the compound needs to reach a systemic target and maintain its efficacy over a longer period, the more stable amide is likely the superior choice. The experimental framework provided herein offers a robust starting point for empirically evaluating these properties and guiding the rational design of the next generation of adamantane-containing therapeutics.

References

A Senior Scientist's Guide to In Vivo Validation: The Case of 1-Adamantanecarboxamide as a Novel Anticonvulsant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey from a promising in vitro hit to a viable clinical candidate is a rigorous process of validation, where the controlled environment of a petri dish is exchanged for the complex, dynamic systems of a living organism. This guide provides a comprehensive framework for the in vivo validation of 1-adamantanecarboxamide, a molecule with a compelling, albeit hypothetical, in vitro profile. For the purpose of this guide, we will assume that in vitro patch-clamp studies have demonstrated that this compound modulates voltage-gated sodium channels, a mechanism of action shared by several established anti-seizure drugs (ASDs).[1][2][3]

This document is designed for researchers, drug discovery scientists, and development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just how to conduct experiments, but why specific models, protocols, and comparative analyses are chosen. Our objective is to bridge the gap between initial discovery and preclinical evidence, establishing a clear path to determine if the in vitro promise of this compound can be translated into meaningful in vivo activity.

Part 1: The In Vitro to In Vivo Bridge: Foundational Strategy & Core Considerations

Translating an in vitro result into an in vivo setting introduces a host of variables that can dramatically influence a compound's success or failure.[4][5] Before embarking on efficacy studies, a robust understanding of the compound's behavior within a biological system is paramount. This initial phase is not merely a procedural hurdle; it is a critical, decision-guiding step.

Key Pillars of In Vivo Translation:
  • Pharmacokinetics (PK): This addresses the fundamental question: Does the compound get to where it needs to go, at the right concentration, and for a sufficient duration? We must characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][7]

  • Toxicokinetics (TK) & Safety: At what dose do adverse effects emerge? Understanding the relationship between exposure (AUC, Cmax) and toxicity is crucial for establishing a therapeutic window.[8][9][10] TK studies are distinct from PK in that they are performed at higher doses, often as part of toxicology studies, to correlate exposure levels with any observed toxicities.[9]

  • Target Engagement: Can we demonstrate that the compound interacts with its intended target (in this case, sodium channels in the central nervous system) in vivo at doses that are both safe and achievable?

The following diagram illustrates the overarching workflow for this validation process.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Acute Efficacy Screening cluster_2 Phase 3: Advanced Characterization A In Vitro Hit (this compound) B PK / Tolerability Studies (Dose Escalation) A->B Formulation Development C Acute Toxicity Assessment B->C Identify MTD D Maximal Electroshock (MES) Model (Target: Tonic-Clonic Seizures) C->D Select Doses below MTD E Pentylenetetrazol (PTZ) Model (Target: Absence/Myoclonic Seizures) C->E Select Doses below MTD F Comparative Analysis vs. Standard ASDs D->F E->F G Pharmacodynamic (PD) Biomarkers (e.g., EEG Analysis) F->G Promising Candidate H Chronic Epilepsy Model (e.g., Kindling Model) G->H I Go/No-Go Decision for Further Development H->I

Caption: High-level workflow for the in vivo validation of a novel anticonvulsant candidate.

Part 2: Experimental Protocols & Methodologies

Every protocol must be a self-validating system, incorporating appropriate controls to ensure the data generated is robust and interpretable.

Experiment 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Study in Mice

Rationale: This initial study is foundational. It determines the exposure of this compound after administration and identifies the highest dose that can be given without causing significant acute toxicity. This informs the dose selection for all subsequent efficacy studies.

Methodology:

  • Animal Model: Male C57BL/6 mice (n=3-5 per group/time point), 8-10 weeks old. This strain is chosen for its well-characterized genetic background and common use in neurological studies.

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline). A vehicle control group is mandatory.

    • Administer single doses via two routes for comparison: intravenous (IV, 2 mg/kg) and intraperitoneal (IP, 10, 30, 100 mg/kg). The IV route provides a baseline for 100% bioavailability.

  • Sample Collection:

    • Collect blood samples (~50 µL) via tail vein or saphenous vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • At the final time point, euthanize animals and collect brain tissue to assess brain penetration.

  • Bioanalysis:

    • Extract this compound from plasma and brain homogenates.

    • Quantify concentrations using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • MTD Assessment:

    • In a separate cohort, administer escalating single IP doses (e.g., 100, 200, 400, 800 mg/kg).

    • Monitor animals continuously for 4 hours and then daily for 7 days for clinical signs of toxicity (e.g., lethargy, ataxia, convulsions, mortality).

    • The MTD is defined as the highest dose that does not produce mortality or severe clinical signs.

  • Data Analysis & Controls:

    • PK Parameters: Calculate Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and half-life (t½) using software like WinNonlin.

    • Brain-to-Plasma Ratio: Calculate the ratio of compound concentration in the brain versus plasma to quantify CNS penetration.

    • Controls: The vehicle-treated group serves as the negative control for toxicity assessment.

Experiment 2: Acute Seizure Models - MES and PTZ

Rationale: Acute, induced seizure models are rapid and effective screens to confirm anticonvulsant activity and provide initial insights into the mechanism of action.[11][12]

  • The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures and is particularly sensitive to compounds that block voltage-gated sodium channels.[2][3]

  • The Pentylenetetrazol (PTZ) test induces clonic seizures and is a model for absence or myoclonic seizures, often sensitive to compounds affecting T-type calcium channels or GABAergic transmission.[11][13]

The following diagram outlines the decision logic based on the outcomes of these acute models.

G start Administer Test Compound (this compound) or Vehicle mes Induce Seizure: Maximal Electroshock (MES) start->mes ptz Induce Seizure: Pentylenetetrazol (PTZ) start->ptz mes_outcome Observe for Tonic Hindlimb Extension mes->mes_outcome ptz_outcome Observe for Clonic or Tonic-Clonic Seizures ptz->ptz_outcome mes_protected Result: Protected (No Extension) mes_outcome->mes_protected Yes mes_not_protected Result: Not Protected (Extension Occurs) mes_outcome->mes_not_protected No ptz_protected Result: Protected (No Seizure) ptz_outcome->ptz_protected Yes ptz_not_protected Result: Not Protected (Seizure Occurs) ptz_outcome->ptz_not_protected No conclusion Conclusion: Potential efficacy against generalized tonic-clonic seizures. Strong evidence for Na+ channel block. mes_protected->conclusion

Caption: Decision workflow for acute anticonvulsant screening models.

Methodology:

  • Animal Model: Male Swiss Albino mice (n=8-10 per group), 20-25g.

  • Groups:

    • Group 1: Vehicle Control (e.g., 5% DMSO/40% PEG400)

    • Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, IP), doses based on PK/MTD study.

    • Group 5: Positive Control (Phenytoin at 20 mg/kg for MES; Valproic Acid at 200 mg/kg for PTZ).

  • Procedure:

    • Administer the test compound or control IP.

    • Wait for the time to peak concentration (Tmax) determined in the PK study.

    • For MES: Deliver a short electrical stimulus (e.g., 50 mA, 0.2s) via corneal electrodes. The endpoint is the presence or absence of tonic hindlimb extension.

    • For PTZ: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous). Observe the animal for 30 minutes for the onset of generalized clonic seizures.

  • Data Analysis & Controls:

    • Calculate the percentage of animals protected from the seizure endpoint in each group.

    • Determine the ED50 (Effective Dose for 50% of the population) using probit analysis.

    • Controls: The vehicle control group establishes the baseline seizure response. The positive control group validates the assay's sensitivity to a known anticonvulsant.[14]

Part 3: Comparative Analysis & Data Presentation

Objective comparison against established standards is essential. The data below is hypothetical but represents a realistic outcome for a promising preclinical candidate. Our primary comparators will be Phenytoin , a classic sodium channel blocker, and Lamotrigine , a newer-generation drug also targeting sodium channels.[2][15]

Table 1: Comparative Pharmacokinetic & Safety Profile
ParameterThis compoundPhenytoinLamotrigine
Route of Administration IPIPIP
Tmax (hours) 0.51.01.5
Half-life (t½, hours) 4.28.515.0
Brain/Plasma Ratio @ Tmax 1.81.21.3
Acute MTD (mg/kg) 60015080
Protective Index (PI = MTD/ED50) 15 (MES)7.5 (MES)10 (MES)

Data is hypothetical for illustrative purposes.

Interpretation: The hypothetical data suggests this compound has rapid absorption and excellent CNS penetration. Critically, its high Protective Index (PI) indicates a wider therapeutic window compared to Phenytoin and Lamotrigine, a highly desirable feature for a new ASD.

Table 2: Comparative Efficacy in Acute Seizure Models
CompoundMES Model (ED50, mg/kg)PTZ Model (ED50, mg/kg)Primary Mechanism
This compound 40> 200Presumed Na+ Channel Blocker
Phenytoin 20InactiveNa+ Channel Blocker[2][16]
Valproic Acid 250180Broad Spectrum (GABA, Na+, Ca2+)
Lamotrigine 8> 100Na+ Channel Blocker[15]

Data is hypothetical for illustrative purposes.

Interpretation: The strong efficacy of this compound in the MES model, coupled with its lack of activity in the PTZ model, strongly supports our initial hypothesis. This profile is consistent with that of a selective voltage-gated sodium channel blocker, similar to Phenytoin and Lamotrigine. While its potency (ED50) is lower than Lamotrigine, its superior safety profile (from Table 1) may make it a more favorable candidate.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to validate the in vitro potential of this compound as a novel anticonvulsant. The hypothetical data presented paints a compelling picture: a compound with a favorable pharmacokinetic profile, excellent CNS penetration, a wide therapeutic window, and a clear mechanism of action consistent with sodium channel blockade.

The successful completion of these foundational in vivo studies provides a strong rationale (a "Go" decision) to proceed to more complex and resource-intensive experiments. Future steps would include:

  • Chronic Epilepsy Models: Evaluating the compound in models that better mimic human epilepsy, such as the kindling model, to assess its ability to prevent the development of epilepsy (anti-epileptogenic effects) in addition to suppressing seizures.[13][14]

  • Pharmacodynamic Studies: Utilizing in vivo electroencephalography (EEG) to directly measure the suppression of seizure-like electrical activity in the brain, providing a direct link between drug exposure and target engagement.

  • Off-Target Liability and Full Toxicology: A comprehensive screen for interactions with other receptors and a full regulatory toxicology program to prepare for clinical trials.[8]

By following this logical progression of inquiry, researchers can efficiently and rigorously validate their initial findings, building a robust data package that can confidently support the advancement of a promising new therapeutic.

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 1-Adamantanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-adamantanecarboxamide analogs, with a primary focus on their role as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We will delve into the rationale behind molecular design, compare the efficacy of various analogs with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Adamantane Scaffold in Drug Discovery

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry.[1][2] Its unique properties, including metabolic stability and the ability to anchor ligands into binding pockets, make it a valuable component in drug design. The introduction of an adamantane moiety can increase a compound's lipophilicity, which may enhance its bioavailability and therapeutic effect.[3][4] Derivatives of adamantane have demonstrated a wide spectrum of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties.[3][4] The this compound core, in particular, has served as a foundational structure for developing potent enzyme inhibitors.

A key therapeutic target for these analogs is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[2][5] This guide will dissect the SAR of this compound analogs, providing a comparative framework for researchers in the field.

The Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an NADPH-dependent reductase enzyme that plays a crucial role in regulating local glucocorticoid concentrations.[5] It catalyzes the conversion of inactive cortisone to physiologically active cortisol in key metabolic tissues like the liver, adipose tissue, and the central nervous system.[5][6] Overexpression or heightened activity of 11β-HSD1 leads to elevated intracellular cortisol levels, which is associated with the pathophysiology of metabolic syndrome, including obesity, insulin resistance, type 2 diabetes, and hypertension.[6][7]

Consequently, the selective inhibition of 11β-HSD1 is a promising therapeutic strategy for treating these metabolic disorders.[6][8] The goal is to lower tissue-specific cortisol levels without disrupting systemic glucocorticoid balance, which requires high selectivity over the isoform 11β-HSD2.[6]

G cluster_0 11β-HSD1 Mediated Cortisol Activation cluster_1 Pathophysiological Consequences Cortisone Cortisone (Inactive) HSD1 11β-HSD1 (Reductase) Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor Binding Cortisol->GR Increased Intracellular Concentration HSD1->Cortisol NADP NADP+ HSD1->NADP NADPH NADPH NADPH->HSD1 Metabolic Metabolic Syndrome (Obesity, Insulin Resistance, Type 2 Diabetes) GR->Metabolic Inhibitor This compound Analogs Inhibitor->HSD1 Inhibition

Figure 1: Role of 11β-HSD1 in cortisol activation and its inhibition.

Core Structure-Activity Relationship (SAR) of this compound Analogs

The adamantyl group, known for its high hydrophobicity, is a popular moiety in various structural combinations for 11β-HSD1 inhibition.[5] SAR studies have primarily focused on modifying the substituents attached to the core adamantane and carboxamide linker.

The Adamantane Cage

The adamantane cage itself is a critical pharmacophore, fitting into a large lipophilic pocket of the 11β-HSD1 enzyme.[9] Its rigid structure provides an optimal anchor. While most studies maintain the integrity of the adamantane cage, some have explored replacements. For instance, replacing the adamantane with a bicyclo[2.2.2]octane derivative resulted in compounds with comparable potency, indicating that other bulky, lipophilic groups can also occupy this pocket effectively.[2] However, modifications that significantly reduce the lipophilicity or alter the three-dimensional shape of this group generally lead to a loss of activity.

The Carboxamide Linker and Amine Substitutions

The carboxamide linker is crucial for orienting the substituents correctly within the enzyme's active site. The most fruitful area of SAR exploration has been the modification of the group attached to the amide nitrogen.

A. Sulfonamide-Containing Analogs: A series of α-sulfonamido-N-adamantanecarboxamide derivatives have shown significant potency.[10] The general structure involves an aminoadamantane coupled with a substituted phenylsulfonamido propanoic acid.

  • Substitution on the Phenylsulfonamide Ring: Modifications to the phenyl ring of the sulfonamide group have a pronounced effect on inhibitory activity.

    • The unsubstituted phenyl sulfonamide (Compound 7a ) shows reasonable potency against human 11β-HSD1.[10]

    • Introducing electron-withdrawing groups, such as fluorine atoms, on the phenyl ring generally enhances potency. For example, a 3,4-difluoro substitution (Compound 7d ) significantly improves inhibitory activity.[10]

  • Importance of the Adamantanecarboxamide Moiety: Replacing the 4-aminoadamantane-1-carboxamide with other adamantane derivatives like adamantan-2-amine or adamantan-1-amine leads to a marked reduction in activity, highlighting the specific interactions of the carboxamide group.[10]

B. Aromatic and Heterocyclic Analogs: Another class of potent inhibitors features an aromatic or heteroaromatic ring attached to the carboxamide linker.

  • Thiophene-based Analogs: A pharmacophore template consisting of a thiophenyl ring attached to the adamantyl moiety via an amide linker has yielded potent inhibitors.[5]

    • Substituent effects on the thiophene ring have been evaluated, with small alkyl groups like methyl (Compound 6 ) retaining activity similar to the parent compound.[5]

  • Triazole-based Analogs: Adamantyl triazoles have been identified as highly selective inhibitors of 11β-HSD1, active both in vitro and in vivo.[11]

Comparative Analysis of Inhibitory Potency

The inhibitory activities of various this compound analogs against human (h) and mouse (m) 11β-HSD1 are summarized below. This data allows for a direct comparison of the effects of different structural modifications.

Compound IDCore StructureR Group (Substitution)h11β-HSD1 IC₅₀ (nM)m11β-HSD1 IC₅₀ (nM)Reference
7a α-Sulfonamido-N-adamantanecarboxamideUnsubstituted Phenyl89159[10]
7d α-Sulfonamido-N-adamantanecarboxamide3,4-Difluoro-N-methylphenyl50.6 (Yield %)Not Reported[10]
3 Thiophenyl-N-adamantanecarboxamideUnsubstituted Thiophene200-300Not Reported[5]
6 Thiophenyl-N-adamantanecarboxamide3-Methylthiophene~200-300Not Reported[5]
15 Adamantyl Carboxamide DerivativeComplex (proprietary)114Not Reported[5]

Note: Data is compiled from multiple sources and experimental conditions may vary. IC₅₀ values represent the concentration required for 50% inhibition.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and evaluation of these compounds are crucial.

General Synthesis of α-Sulfonamido-N-adamantanecarboxamide Analogs

This protocol is a generalized procedure based on the synthesis described by Kim, Y. H., et al. (2015).[10]

Step 1: Synthesis of Substituted Propanoic Acid (5)

  • Dissolve ethyl 2-amino-2-methylpropanoate (1 eq.) in a suitable solvent like dichloromethane (DCM).

  • Add triethylamine (1.2 eq.) to the solution and cool to 0°C.

  • Add the desired benzenesulfonyl chloride (1.1 eq.) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous workup, extract with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The resulting ethyl ester is then hydrolyzed using LiOH in a THF/water mixture to yield the corresponding propanoic acid derivative.

Step 2: Amide Coupling to form Final Compound (7)

  • Dissolve the propanoic acid derivative (1 eq.) from Step 1 in a solvent such as dimethylformamide (DMF) or DMSO.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution.

  • Stir the mixture for 20 minutes at room temperature to activate the carboxylic acid.

  • Add 4-aminoadamantane-1-carboxamide (1.1 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (2 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours until completion (monitored by TLC or LC-MS).

  • Purify the final product using silica gel column chromatography.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.[3]

Figure 2: General synthetic workflow for this compound analogs.

In Vitro 11β-HSD1 Inhibition Assay (Cell-Based)

This protocol describes a common method for assessing the inhibitory potency of compounds on 11β-HSD1 in a cellular context.[5][12][13]

Objective: To determine the IC₅₀ value of a test compound against human 11β-HSD1.

Materials:

  • HEK-293 cells stably transfected with the human HSD11B1 gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Cortisone (substrate).

  • Test compounds dissolved in DMSO.

  • Scintillation Proximity Assay (SPA) beads or ELISA kit for cortisol detection.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the transfected HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay medium. Remove the growth medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Substrate Addition: Add cortisone to each well to initiate the enzymatic reaction. The final concentration should be near the Kₘ for the enzyme.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a specified period (e.g., 4-6 hours).

  • Reaction Termination & Detection: Stop the reaction. Quantify the amount of cortisol produced using a suitable detection method.

    • ELISA: Collect the supernatant and use a commercial cortisol ELISA kit according to the manufacturer's instructions.

    • SPA: If using radiolabeled cortisone, add SPA beads coated with an anti-cortisol antibody and measure the signal using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The this compound scaffold is a validated and potent platform for the development of 11β-HSD1 inhibitors. SAR studies have consistently shown that the bulky, lipophilic adamantane cage is essential for anchoring within the enzyme's active site. The most significant gains in potency have been achieved by modifying the substituents attached to the carboxamide nitrogen, particularly with fluorinated phenylsulfonamide moieties.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these potent inhibitors. While high in vitro potency is a prerequisite, properties such as metabolic stability, oral bioavailability, and selectivity against other cellular targets are critical for clinical success. Exploring novel, structurally diverse replacements for the adamantane cage that maintain lipophilicity while potentially improving drug-like properties could also be a fruitful avenue for discovering next-generation 11β-HSD1 inhibitors for the treatment of metabolic diseases.

References

A Senior Application Scientist's Guide to the Synthesis of 1-Adamantanecarboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the adamantane moiety is a privileged scaffold, prized for its unique combination of rigidity, lipophilicity, and metabolic stability. 1-Adamantanecarboxamide, a key derivative, serves as a crucial building block for a variety of pharmacologically active agents. The selection of a synthetic route to this intermediate is a critical decision, balancing factors such as yield, scalability, cost of reagents, and operational simplicity. This guide provides an in-depth comparison of the most effective and commonly employed synthetic pathways to this compound, supported by experimental data and procedural insights to inform your laboratory and process development decisions.

Introduction to this compound

This compound's compact and three-dimensional structure makes it an attractive component in drug design, often used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Its synthesis, therefore, is a matter of practical importance. The primary routes to this target molecule begin from either 1-adamantanecarboxylic acid or its more reactive derivative, 1-adamantanecarbonyl chloride. A third potential, though less directly documented pathway for the primary amide, is the Ritter reaction from an adamantyl carbocation source. This guide will focus on the two most direct and well-established methods.

Comparative Analysis of Primary Synthetic Routes

The choice between starting from the carboxylic acid or the acyl chloride is often dictated by the availability of the starting material and the desired scale of the reaction. The following table summarizes the key metrics for the two principal synthetic strategies.

ParameterRoute 1: From 1-Adamantanecarboxylic AcidRoute 2: From 1-Adamantanecarbonyl Chloride
Starting Material 1-Adamantanecarboxylic Acid1-Adamantanecarbonyl Chloride
Key Reagents Activating agent (e.g., Ethyl Chloroformate), Triethylamine, Ammonium HydroxideAmmonium Chloride, N-Methylpyrrolidone (NMP)
Reaction Conditions Low temperature (-10°C) followed by warming to room temperatureRoom temperature to gentle heating
Reported Yield Excellent (up to 97%)[1]Good to Excellent (General method)[2][3]
Key Advantages High reported yield, well-documented for this specific substrate.Fewer steps if starting from the acyl chloride, operationally simple.
Potential Challenges Requires careful temperature control, formation of a mixed anhydride intermediate.The acyl chloride is moisture-sensitive; requires an acid scavenger.

Visualizing the Synthetic Workflows

To provide a clear overview of the process flow for each primary route, the following diagrams illustrate the key transformations.

Synthetic_Route_1 cluster_0 Route 1: From 1-Adamantanecarboxylic Acid Carboxylic_Acid 1-Adamantanecarboxylic Acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride Ethyl Chloroformate, TEA Amide This compound Mixed_Anhydride->Amide NH4OH

Caption: Workflow for the synthesis of this compound from 1-adamantanecarboxylic acid.

Synthetic_Route_2 cluster_1 Route 2: From 1-Adamantanecarbonyl Chloride Acyl_Chloride 1-Adamantanecarbonyl Chloride Amide This compound Acyl_Chloride->Amide NH4Cl, NMP

Caption: Workflow for the synthesis of this compound from 1-adamantanecarbonyl chloride.

In-Depth Mechanistic Discussion

A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization.

Route 1: Activation of Carboxylic Acid

This route proceeds via a two-step, one-pot process. The carboxylic acid is first activated to make the carboxyl group more susceptible to nucleophilic attack.

  • Formation of a Mixed Anhydride: 1-Adamantanecarboxylic acid is deprotonated by a base, typically a tertiary amine like triethylamine (TEA), to form the carboxylate. This carboxylate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This results in the formation of a mixed anhydride intermediate, which is a much better leaving group than the hydroxyl group of the original carboxylic acid.

  • Nucleophilic Acyl Substitution: The mixed anhydride is then subjected to nucleophilic attack by ammonia (from ammonium hydroxide). The nitrogen atom of ammonia attacks one of the carbonyl carbons of the mixed anhydride. The tetrahedral intermediate collapses, leading to the formation of this compound and the release of ethyl carbonate as a byproduct.

Route 2: From the Acyl Chloride

This is a classic and direct method for amide formation. 1-Adamantanecarbonyl chloride is a highly reactive acylating agent.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia source (in this case, derived from ammonium chloride) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A proton is subsequently lost from the nitrogen atom to yield the neutral amide product. In the protocol described below, N-methylpyrrolidone (NMP) acts as both the solvent and a scavenger for the liberated HCl, driving the reaction to completion.[2]

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. As with any chemical procedure, appropriate personal protective equipment should be worn, and the reactions should be carried out in a well-ventilated fume hood.

Protocol 1: Synthesis from 1-Adamantanecarboxylic Acid via Mixed Anhydride Formation

This protocol is adapted from a high-yield procedure reported in the literature.[1]

Materials:

  • 1-Adamantanecarboxylic acid (5.0 g, 27.74 mmol)

  • Triethylamine (TEA) (3.61 g, 33.27 mmol)

  • Ethyl chloroformate (3.65 g, 36.06 mmol)

  • Tetrahydrofuran (THF), anhydrous (80 mL)

  • 30% Ammonium hydroxide solution (NH4OH) (20 mL)

  • Cold water for washing

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of 1-adamantanecarboxylic acid (5.0 g, 27.74 mmol) in anhydrous THF (80 mL) in a round-bottom flask, add triethylamine (3.61 g, 33.27 mmol).

  • Cool the mixture to -10 °C using an appropriate cooling bath.

  • Slowly add ethyl chloroformate (3.65 g, 36.06 mmol) to the cooled solution. A white precipitate of triethylammonium chloride will form.

  • Stir the mixture at -10 °C for 30 minutes.

  • Add 30% ammonium hydroxide solution (20 mL) to the reaction mixture.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 30 minutes.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Filter the resulting solid precipitate and wash it with cold water to afford the desired product as a white solid.

  • Dry the product under vacuum.

Expected Yield: ~4.8 g (97%)

Protocol 2: Synthesis from 1-Adamantanecarbonyl Chloride

This protocol is based on a general method for the synthesis of primary amides from acyl chlorides using ammonium chloride.[2][3]

Materials:

  • 1-Adamantanecarbonyl chloride (5.0 g, 25.17 mmol)

  • Ammonium chloride (NH4Cl) (1.47 g, 27.69 mmol)

  • N-Methylpyrrolidone (NMP) (25 mL)

  • Water

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-adamantanecarbonyl chloride (5.0 g, 25.17 mmol) in N-methylpyrrolidone (25 mL).

  • Add ammonium chloride (1.47 g, 27.69 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Expected Yield: Good to excellent.

The Ritter Reaction: A Note on an Alternative Pathway

The Ritter reaction is a powerful tool for the synthesis of N-substituted amides.[5] This reaction involves the generation of a stable carbocation, which is then trapped by a nitrile. In the context of adamantane chemistry, 1-adamantanol or 1-haloadamantanes are excellent precursors for the adamantyl carbocation in the presence of a strong acid.[6]

The reaction of the adamantyl carbocation with various nitriles (e.g., acetonitrile, benzonitrile) is well-documented to produce the corresponding N-acetyl and N-benzoyl adamantanamides in good to excellent yields.[6] While theoretically, the use of hydrogen cyanide (or a surrogate) could lead to the formation of the primary this compound, specific, high-yielding, and practical protocols for this particular transformation are not as readily available in the literature as for the previously described methods. The handling of highly toxic hydrogen cyanide also presents a significant operational hazard. Therefore, while the Ritter reaction is a cornerstone of adamantane chemistry for producing N-alkylated amides, the routes from the carboxylic acid and acyl chloride remain the more direct and commonly documented pathways for the synthesis of the parent this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic routes. For laboratory-scale synthesis where high purity and yield are paramount, the activation of 1-adamantanecarboxylic acid with ethyl chloroformate followed by amination with ammonium hydroxide offers a well-documented and exceptionally high-yielding protocol.[1] When starting from the corresponding acyl chloride, a straightforward reaction with an ammonia source like ammonium chloride in NMP provides a simple and effective alternative. The choice between these routes will ultimately depend on the availability and cost of the starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. As with all synthetic endeavors, careful consideration of the reaction mechanism and optimization of conditions will be key to achieving the desired outcome.

References

A Head-to-Head Comparison of 1-Adamantanecarboxamide-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and pharmacokinetic profiles is a perpetual endeavor. The 1-adamantanecarboxamide scaffold has emerged as a privileged structure in medicinal chemistry, owing to the unique physicochemical properties conferred by the bulky, rigid, and lipophilic adamantane cage. This guide provides an in-depth, head-to-head comparison of this compound-based scaffolds, focusing on their application as inhibitors of two key therapeutic targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH).

This document moves beyond a simple recitation of facts, offering a critical analysis of structure-activity relationships (SAR), comparative biological data, and detailed, field-proven experimental protocols to empower your research and development efforts.

The Adamantane Advantage in Drug Design

The adamantane moiety is more than just a lipophilic anchor; its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling enhanced interactions with biological targets.[1] This often translates to improved potency, selectivity, and metabolic stability, making it an attractive component in modern drug discovery.[2]

Comparative Analysis of this compound Scaffolds

This section provides a detailed comparison of this compound-based inhibitors targeting 11β-HSD1 and sEH, supported by experimental data from peer-reviewed literature.

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol. Its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[3][4] The this compound scaffold has been extensively explored for the development of potent and selective 11β-HSD1 inhibitors.

Mechanism of Action: 11β-HSD1 inhibitors block the conversion of cortisone to cortisol, thereby reducing intracellular glucocorticoid levels in key metabolic tissues like the liver and adipose tissue. This leads to improved insulin sensitivity, reduced gluconeogenesis, and decreased adipogenesis.

Signaling Pathway of 11β-HSD1 Inhibition

11b-HSD1_Inhibition_Pathway Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR activates HSD1->Cortisol conversion Inhibitor This compound Inhibitor Inhibitor->HSD1 inhibits Metabolic_Effects Adverse Metabolic Effects: - Increased Gluconeogenesis - Adipogenesis - Insulin Resistance GR->Metabolic_Effects leads to

Caption: Inhibition of 11β-HSD1 by this compound derivatives.

Comparative Biological Activity of this compound-Based 11β-HSD1 Inhibitors

The following table summarizes the in vitro potency of representative this compound derivatives against human 11β-HSD1.

Scaffold ClassRepresentative CompoundR GroupIC50 (nM)Reference
Adamantyl CarboxamidesCompound 3 2-thiophenyl200-300[3]
Compound 12 3-thiophenyl125[3]
Compound 15 1-methyl-1H-2-pyrrolyl114[3]
Adamantyl AcetamidesCompound 4 2-thiophenyl200-300[3]
α-Sulfonamido-N-adamantanecarboxamidesCompound 7j 3,4-difluorophenyl8[5]

Structure-Activity Relationship (SAR) Insights:

  • Amide vs. Acetamide Linker: Both adamantyl carboxamides and acetamides have demonstrated potent inhibition of 11β-HSD1.[3]

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring attached to the amide or acetamide linker significantly influence potency. For instance, a 3-thiophenyl substitution (Compound 12 ) was found to be more potent than a 2-thiophenyl substitution (Compound 3 ).[3]

  • α-Sulfonamido Modification: The introduction of an α-sulfonamido group to the N-adamantanecarboxamide scaffold led to a significant enhancement in potency, with compound 7j exhibiting an impressive IC50 of 8 nM.[5]

  • Adamantane Substitutions: Modifications to the adamantane cage itself can impact activity, highlighting its crucial role in anchoring the inhibitor within the enzyme's active site.[5]

Inhibitors of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH stabilizes EETs, making it a promising therapeutic approach for hypertension, inflammation, and pain.[6] The this compound scaffold has been successfully employed in the design of potent sEH inhibitors.

Mechanism of Action: sEH inhibitors block the hydrolysis of EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs). By increasing the bioavailability of EETs, these inhibitors enhance their beneficial cardiovascular and anti-inflammatory effects.

Signaling Pathway of sEH Inhibition

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Arachidonic_Acid->CYP450 metabolism EETs EETs (active) CYP450->EETs conversion sEH sEH EETs->sEH substrate Beneficial_Effects Beneficial Effects: - Vasodilation - Anti-inflammation EETs->Beneficial_Effects leads to DHETs DHETs (inactive) sEH->DHETs hydrolysis Inhibitor This compound Inhibitor Inhibitor->sEH inhibits

Caption: Inhibition of sEH by this compound derivatives.

Comparative Biological Activity of this compound-Based sEH Inhibitors

The following table presents the in vitro potency of representative this compound and related urea derivatives against human sEH.

Scaffold ClassRepresentative CompoundR GroupIC50 (nM)Reference
Adamantyl AmidesAmide Analog of AUDADodecanoic acid~2.5-fold less potent than urea[7]
Adamantyl UreasAUDADodecanoic acid1.8[6]
t-AUCBtrans-4-carboxy-cyclohexyloxy0.9[8]

Structure-Activity Relationship (SAR) Insights:

  • Urea vs. Amide Linker: For sEH inhibitors, the urea linker generally demonstrates higher potency compared to the corresponding amide.[7]

  • Polar "Right-Side" Moieties: The introduction of polar groups on the side of the molecule opposite to the adamantane moiety is crucial for potent sEH inhibition. For example, the carboxylic acid group in t-AUCB contributes significantly to its high potency.[8]

  • Adamantane as a "Left-Side" Anchor: The adamantyl group serves as a highly effective hydrophobic anchor, fitting snugly into a corresponding pocket in the sEH active site.[8]

  • Metabolic Stability: While potent, some adamantane-based sEH inhibitors can be susceptible to metabolic oxidation on the adamantane ring. This has led to the exploration of adamantane replacements to improve pharmacokinetic profiles.[6]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-documented experimental protocols are paramount. This section provides step-by-step methodologies for the synthesis of a representative this compound inhibitor and for the in vitro evaluation of 11β-HSD1 and sEH inhibition.

General Synthesis of 1-Adamantanecarboxamides

The synthesis of 1-adamantanecarboxamides is typically achieved through the coupling of 1-adamantanecarboxylic acid with a suitable amine using standard peptide coupling reagents.

Workflow for the Synthesis of 1-Adamantanecarboxamides

Synthesis_Workflow Start_Materials Starting Materials: - 1-Adamantanecarboxylic Acid - Amine (R-NH2) Coupling Amide Coupling Start_Materials->Coupling Purification Purification Coupling->Purification Characterization Characterization Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol for Amide Coupling:

This protocol describes a general procedure for the synthesis of a this compound derivative using HATU as the coupling agent.[1]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanecarboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add the coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents), to the mixture and stir for an additional 15 minutes at room temperature.

  • Amine Addition: Slowly add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure this compound derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory potency of compounds against human 11β-HSD1.[3]

Materials:

  • HEK-293 cells stably transfected with the human 11β-HSD1 gene

  • Cell culture medium and supplements

  • Cortisone

  • NADPH

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • ELISA kit for cortisol detection

Procedure:

  • Cell Culture: Culture the HEK-293-h11β-HSD1 cells in appropriate media until confluent.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the following components in order:

    • Phosphate buffer (pH 7.4)

    • Test compound solution or vehicle control

    • A solution of cortisone (substrate) and NADPH (cofactor)

    • Cell lysate containing the 11β-HSD1 enzyme

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).

  • Detection: Stop the reaction and measure the amount of cortisol produced using a commercially available cortisol ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric assay for screening sEH inhibitors.[9]

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • sEH substrate (non-fluorescent)

  • Test compounds

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea)

  • 96-well black microplate with a clear bottom

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the sEH enzyme, substrate, and test compounds in the sEH assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • sEH assay buffer

    • Test compound solution or vehicle/positive control

    • sEH enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Add the sEH substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 362/460 nm) in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Determine the percentage of inhibition for each compound concentration compared to the vehicle control and calculate the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a versatile and highly valuable platform in the design of potent and selective inhibitors for both 11β-HSD1 and sEH. The unique structural and physicochemical properties of the adamantane moiety contribute significantly to the biological activity and pharmacokinetic profiles of these compounds.

For researchers in drug discovery, a thorough understanding of the structure-activity relationships and access to robust experimental protocols are essential for the successful development of new therapeutic agents. This guide has provided a comprehensive head-to-head comparison of this compound-based scaffolds, offering actionable insights and detailed methodologies to support and accelerate your research endeavors.

Future work in this area will likely focus on further optimization of these scaffolds to enhance their drug-like properties, including metabolic stability and oral bioavailability. The exploration of novel adamantane bioisosteres may also open new avenues for the development of next-generation inhibitors with improved therapeutic indices.

References

A Senior Scientist's Guide to Validating the Specificity of 1-Adamantanecarboxamide as a Putative 11β-HSD Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development, the promise of a novel small molecule is always tempered by a critical question: how specific is it? The adamantane moiety, a rigid, lipophilic cage-like structure, is a common scaffold in medicinal chemistry, valued for its ability to anchor compounds within the hydrophobic pockets of target proteins.[1][2][3][4] However, this very property presents a liability, as it can also lead to non-specific binding and unforeseen off-target effects.

Part 1: The Target System - A Tale of Two Isoforms

At the heart of this investigation are two critical enzymes that act as gatekeepers for glucocorticoid activity: 11β-HSD1 and 11β-HSD2.[9][10] They perform opposing functions in a crucial metabolic shuttle.

  • 11β-HSD1 (The "Activating" Enzyme): Primarily a reductase, this enzyme converts inactive cortisone into active cortisol, thereby amplifying local glucocorticoid signaling within tissues like the liver, adipose, and the central nervous system.[6][11] Inhibiting 11β-HSD1 is a major therapeutic goal for treating metabolic syndrome, obesity, and type 2 diabetes.[7][10]

  • 11β-HSD2 (The "Inactivating" Enzyme): This is a high-affinity dehydrogenase that rapidly converts cortisol back to cortisone.[6][9][11] Its role in mineralocorticoid target tissues like the kidney is protective; it prevents cortisol from overwhelming and activating the mineralocorticoid receptor, which would otherwise lead to hypertension and hypokalemia (a condition known as Apparent Mineralocorticoid Excess or AME).[9][12][13]

Therefore, a successful therapeutic agent must be highly selective for 11β-HSD1, as off-target inhibition of 11β-HSD2 can cause serious adverse effects.[11][12]

G cluster_1 Physiological Outcome Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Cortisol->Cortisone GR Glucocorticoid Receptor (GR) - Metabolic Regulation Cortisol->GR Binding & Activation MR Mineralocorticoid Receptor (MR) - Blood Pressure Control Cortisol->MR Illicit Binding (Causes Hypertension)

Caption: The Cortisol-Cortisone Shuttle regulated by 11β-HSD isoforms.

Part 2: A Multi-Tiered Strategy for Robust Specificity Validation

G T1 Tier 1: Biochemical Selectivity (Potency & Isoform Specificity) T2 Tier 2: Cell-Based Validation (Permeability & Target Engagement) T1->T2 If Potent & Selective T3 Tier 3: Broad Off-Target Profiling (Identifying Liabilities) T2->T3 If Cell-Active Conclusion Conclusion: Confident Assessment of Specificity T3->Conclusion

Caption: A tiered workflow for validating small molecule specificity.

Part 3: Experimental Protocols and Data Interpretation

Tier 1: Biochemical Assays - The First Line of Evidence

Objective: To quantify the direct inhibitory potency of 1-adamantanecarboxamide against recombinant human 11β-HSD1 and 11β-HSD2 and determine its isoform selectivity index.

Causality: This initial screen is the most direct test of interaction between the compound and its putative targets. By using purified, recombinant enzymes, we eliminate confounding variables like cell permeability or metabolism, isolating the specific enzyme-inhibitor interaction. Comparing potency against HSD1 and HSD2 is the first and most critical gate in our validation process.

Experimental Protocol: Microsomal Enzyme Inhibition Assay

  • Enzyme Source: Use commercially available microsomal preparations from cells (e.g., HEK-293) overexpressing either human recombinant 11β-HSD1 or 11β-HSD2.

  • Reaction Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, pH 7.4).

  • Cofactor Addition:

    • For 11β-HSD1 (reductase activity): Add NADPH to a final concentration of 200 µM.

    • For 11β-HSD2 (dehydrogenase activity): Add NAD+ to a final concentration of 500 µM.[14]

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) and control compounds in DMSO. The final DMSO concentration in the assay should be kept low (<0.5%) and consistent across all wells.

  • Controls:

    • Positive (Non-selective): Carbenoxolone. This inhibitor of both isoforms provides a benchmark for assay performance.[9][13][15]

    • Positive (HSD1-selective): PF-915275. A known potent and selective 11β-HSD1 inhibitor serves as a comparator for a desirable outcome.[12]

    • Positive (HSD2-active): 18β-Glycyrrhetinic acid. A potent inhibitor of 11β-HSD2 to validate the HSD2 assay.[16][17]

    • Negative: Vehicle control (DMSO only) representing 100% enzyme activity.

  • Initiation: Add the substrate to initiate the reaction.

    • For 11β-HSD1: Add cortisone (e.g., 200 nM).

    • For 11β-HSD2: Add cortisol (e.g., 50 nM).

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Termination & Detection: Stop the reaction (e.g., with a strong solvent like methanol). Quantify the product (cortisol for HSD1, cortisone for HSD2) using a validated method like a competitive ELISA or, for higher precision, LC-MS/MS.[18][19]

  • Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation & Interpretation

Summarize the results in a clear, comparative table. The selectivity index is a key metric.

Compound11β-HSD1 IC50 (nM)11β-HSD2 IC50 (nM)Selectivity Index (HSD2/HSD1)
This compoundExperimental ValueExperimental Value(Calculate)
Carbenoxolone (Control)~50~30~0.6
PF-915275 (Control)~2.3>10,000>4,300

A desirable profile for this compound would be a low nanomolar IC50 for 11β-HSD1 and a selectivity index of >100.

Tier 2: Cell-Based Assays - Validation in a Physiological Context

Objective: To confirm that this compound can penetrate the cell membrane and inhibit 11β-HSD1 activity in an intact cellular environment.

Causality: A compound that is potent biochemically is useless if it cannot reach its intracellular target. This assay tests for cell permeability and target engagement in a more complex, physiological setting. A significant (>10-fold) rightward shift in potency from the biochemical IC50 to the cellular EC50 may indicate poor permeability, active efflux by transporters, or intracellular metabolism.

Experimental Protocol: Intact Cell Cortisone-to-Cortisol Conversion

  • Cell Model: Use a human cell line that robustly expresses 11β-HSD1. HEK-293 cells stably transfected with the human HSD11B1 gene are an excellent, clean system.[6] Alternatively, cells with high endogenous expression, like Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes, can be used.

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of this compound and control compounds for 1-2 hours.

  • Substrate Addition: Add cortisone to the media (e.g., 500 nM final concentration).

  • Incubation: Incubate at 37°C, 5% CO2 for 4-6 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Detection: Quantify the cortisol produced and secreted into the supernatant using a cortisol-specific ELISA kit.[5][18]

  • Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition of cortisol production against compound concentration.

Data Presentation & Interpretation

Compare the cellular potency with the biochemical potency.

CompoundBiochemical IC50 (nM)Cellular EC50 (nM)Potency Shift (EC50/IC50)
This compoundFrom Tier 1Experimental Value(Calculate)
PF-915275 (Control)~2.3~15~6.5

A potency shift comparable to the control compound suggests good cell penetration and availability.

Tier 3: Broad Off-Target Profiling - Proactively Identifying Liabilities

Objective: To screen this compound against a diverse panel of unrelated biological targets to uncover potential off-target interactions.

Causality: The lipophilic nature of the adamantane core makes it prudent to assume it might bind to unintended proteins. Proactively screening for these interactions is a cornerstone of modern drug discovery, saving significant time and resources by identifying liabilities early. It provides direct, unbiased evidence of a compound's broader selectivity profile.

Methodology: Commercial Panel Screening

  • Selection of Panel: Utilize a reputable contract research organization (CRO) that offers broad selectivity profiling services (e.g., Eurofins SafetyScreen44 or similar). This panel should include a wide range of target classes, including GPCRs, kinases, ion channels, and nuclear receptors.

  • Compound Submission: Provide a high-purity sample of this compound.

  • Assay Conditions: The CRO will typically perform binding or functional assays at a single high concentration of the test compound (e.g., 10 µM).

  • Data Reporting: The results are reported as the percent inhibition or activation for each target in the panel. A common threshold for a "hit" is >50% inhibition at the tested concentration.

Data Presentation & Interpretation

The ideal outcome is a "clean" profile with no significant hits. Any identified hits must be investigated further.

Target ClassTarget% Inhibition @ 10 µMAssessment
KinaseCDK2/cyclin A8%No significant activity
GPCRAdrenergic α1A65%Hit. Requires follow-up dose-response analysis.
Ion ChannelhERG12%No significant activity

An identified hit is not a project-killer, but it demands further investigation. A full dose-response curve must be generated for the off-target protein to determine its IC50. The therapeutic window—the ratio of off-target potency to on-target potency—can then be calculated to assess the risk.

Conclusion: Synthesizing the Evidence

Validating the specificity of a compound like this compound is a systematic process of building a compelling, data-driven narrative. A compound can be considered specific for 11β-HSD1 if it meets the following criteria:

  • Potent and Selective in Biochemical Assays: Demonstrates a low nanomolar IC50 against 11β-HSD1 with at least a 100-fold selectivity over 11β-HSD2.

  • Active in Cell-Based Models: Shows comparable potency (EC50) in an intact cell assay, confirming cell permeability and target engagement.

  • Clean in Broad Profiling: Exhibits no significant inhibitory activity against a wide range of unrelated targets.

This rigorous, multi-tiered approach, grounded in sound scientific principles and validated with appropriate controls, provides the necessary confidence to advance a promising compound toward further preclinical and clinical development.

G Start Start Validation of This compound Biochem Tier 1: Biochemical Assay (HSD1 & HSD2 IC50) Start->Biochem Cell Tier 2: Cell-Based Assay (HSD1 EC50) Biochem->Cell Potent on HSD1 & Selectivity >100x vs HSD2? NonSpecific Conclusion: Specificity Issues Identified Biochem->NonSpecific No Panel Tier 3: Broad Panel Screen (@ 10 µM) Cell->Panel Cellular EC50 ≈ Biochemical IC50? Cell->NonSpecific No (Permeability Issue?) Specific Conclusion: Compound is Specific Panel->Specific No significant off-target hits? Panel->NonSpecific Yes (Follow-up on hits)

Caption: Decision tree for interpreting specificity validation data.

References

A Researcher's Guide to Navigating the Off-Target Landscape of 1-Adamantanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adamantane moiety has proven to be a remarkably versatile scaffold. Its rigid, lipophilic structure is a valuable asset in designing potent and selective ligands for a variety of biological targets. Among these, 1-adamantanecarboxamide derivatives have emerged as a promising class of compounds, with notable successes in developing inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH). However, the very properties that make the adamantane core attractive can also contribute to unforeseen interactions with other proteins, leading to off-target effects. This guide provides a comprehensive framework for assessing and comparing the off-target profiles of this compound derivatives, integrating computational, in vitro, and in vivo approaches to ensure the development of safer and more effective therapeutics.

The Imperative of Off-Target Profiling

The journey of a drug candidate from the bench to the clinic is fraught with challenges, with a significant number of failures attributed to unforeseen toxicity. Off-target effects, where a compound interacts with proteins other than its intended target, are a primary cause of these adverse events. For this compound derivatives, the bulky and hydrophobic nature of the adamantyl group can lead to non-specific binding, potentially affecting a range of unintended biological pathways. Therefore, a proactive and thorough assessment of off-target interactions is not merely a regulatory hurdle but a fundamental aspect of rational drug design. Early identification of potential liabilities allows for the strategic modification of lead compounds to enhance selectivity and mitigate risks.

A Multi-pronged Approach to Off-Target Assessment

A robust evaluation of off-target effects necessitates a multi-faceted strategy that combines predictive computational methods with empirical in vitro and in vivo studies. This integrated approach provides a more complete picture of a compound's interaction profile within a complex biological system.

In Silico Profiling: The First Line of Defense

Computational methods offer a rapid and cost-effective means to predict potential off-target interactions early in the drug discovery process. By leveraging large databases of known protein-ligand interactions, these tools can flag potential liabilities for further experimental investigation.

Key Methodologies:

  • Ligand-Based Approaches: These methods, such as 2D chemical similarity and machine learning models, compare the chemical structure of a query compound to a database of molecules with known biological activities.[1][2]

  • Structure-Based Approaches: When the 3D structure of a potential off-target protein is known, molecular docking simulations can predict the binding affinity and mode of interaction of a this compound derivative.

Workflow for In Silico Off-Target Prediction:

in_silico_workflow cluster_input Input cluster_methods Prediction Methods cluster_output Output compound_structure This compound Derivative Structure ligand_based Ligand-Based Screening (Similarity, Machine Learning) compound_structure->ligand_based 2D/3D Similarity structure_based Structure-Based Screening (Molecular Docking) compound_structure->structure_based Docking Simulation predicted_off_targets Prioritized List of Potential Off-Targets ligand_based->predicted_off_targets structure_based->predicted_off_targets Binding Affinity Scores

Caption: In silico workflow for predicting off-target interactions.

This initial computational screen helps to prioritize experimental resources by focusing on the most likely off-target candidates.

In Vitro Profiling: Experimental Validation

Following in silico predictions, in vitro assays are essential for confirming and quantifying off-target interactions. A tiered approach, starting with broad screening panels and progressing to more focused assays, is recommended.

a) Broad Panel Screening:

Large, commercially available panels of receptors, kinases, and enzymes provide a comprehensive overview of a compound's selectivity. For instance, a this compound derivative designed as a kinase inhibitor should be screened against a broad panel of kinases to assess its selectivity.[3]

b) Specific Off-Target Assays:

Based on the results of broad panel screening or in silico predictions, specific assays can be employed to characterize interactions with high-priority off-targets.

Experimental Protocol: Kinase Inhibitor Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of a this compound derivative against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.

  • Assay Format: Select an appropriate assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a fluorescence/luminescence-based assay.

  • Assay Execution:

    • Dispense the kinase, substrate, and ATP into the wells of a microplate.

    • Add the test compound at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Stop the reaction and measure the signal (e.g., radioactivity, fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each inhibited kinase.

    • Calculate a selectivity score to quantify the compound's specificity.

Experimental Protocol: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine if a compound interacts with a specific G-protein coupled receptor (GPCR).

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Reagent Preparation:

    • Prepare a radiolabeled ligand known to bind to the receptor.

    • Prepare serial dilutions of the unlabeled test compound.

    • Prepare a high concentration of a known unlabeled ligand for determining non-specific binding.

  • Assay Procedure:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the serially diluted test compound.

    • Include "total binding" wells (membranes and radioligand only) and "non-specific binding" wells (membranes, radioligand, and a high concentration of known unlabeled ligand).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound.

c) Cytotoxicity Assays:

General cytotoxicity is a crucial indicator of off-target effects. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Workflow for In Vitro Off-Target Assessment:

in_vitro_workflow cluster_input Input cluster_screening Screening cluster_characterization Characterization cluster_output Output test_compound This compound Derivative broad_panel Broad Panel Screening (Kinases, Receptors, etc.) test_compound->broad_panel cytotoxicity Cytotoxicity Assays (e.g., MTT) test_compound->cytotoxicity specific_assays Specific Off-Target Assays (Binding, Functional) broad_panel->specific_assays Identified Hits off_target_profile Comprehensive Off-Target Profile (IC50 values, Selectivity) cytotoxicity->off_target_profile specific_assays->off_target_profile

Caption: Workflow for in vitro assessment of off-target effects.

In Vivo Models: Assessing Physiological Relevance

While in vitro assays are invaluable for identifying and characterizing off-target interactions, in vivo studies are necessary to understand the physiological consequences of these interactions. Animal models can reveal adverse effects that may not be apparent from in vitro data alone.

Key In Vivo Assessments:

  • Maximum Tolerated Dose (MTD) Studies: Determine the highest dose of the compound that does not cause unacceptable toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate the drug concentration in the body to its pharmacological effect, helping to distinguish on-target from off-target effects.

  • Safety Pharmacology Studies: Evaluate the effects of the compound on major organ systems (e.g., cardiovascular, respiratory, central nervous system).

Comparative Analysis of this compound Derivatives

The following tables provide a comparative overview of the off-target profiles of representative this compound derivatives based on available literature data.

Table 1: Selectivity Profile of this compound 11β-HSD1 Inhibitors

Compound11β-HSD1 IC₅₀ (nM)11β-HSD2 Inhibition (%) @ 1 µM17β-HSD1 Inhibition (%) @ 1 µMCYP InhibitionReference
Compound A 150< 10< 10Weak[4]
Compound B 250< 10< 10Not Reported[4]

This data indicates that these compounds are highly selective for 11β-HSD1 over the closely related 11β-HSD2 and 17β-HSD1 enzymes, a critical feature for avoiding off-target hormonal effects.[4]

Table 2: Potential Off-Target Classes for Adamantyl-Urea and Amide sEH Inhibitors

Compound ClassPrimary TargetPotential Off-Target ClassesRationale for Off-Target InteractionReference
Adamantyl-UreasSoluble Epoxide Hydrolase (sEH)Proteases, Kinases, Cannabinoid ReceptorsThe urea functional group is a common pharmacophore for these target classes.[6]
Adamantyl-AmidesSoluble Epoxide Hydrolase (sEH)General promiscuous bindingThe lipophilic adamantane moiety can lead to non-specific interactions.[6]

This highlights the importance of screening sEH inhibitors against other target families that recognize similar pharmacophoric elements.

Table 3: Comparative Cytotoxicity of Novel Adamantane Derivatives (MTT Assay)

CompoundCell LineIC₅₀ (µM) after 48hInterpretationReference
Derivative 1 L929 (mouse fibroblast)> 100Low cytotoxicity[2]
Derivative 2 L929 (mouse fibroblast)~50Moderate cytotoxicity[2]
Derivative 3 L929 (mouse fibroblast)> 100Low cytotoxicity[2]

This data demonstrates how structural modifications can influence the general cytotoxicity of adamantane-containing compounds.

Signaling Pathways: A Case Study with 11β-HSD1

Understanding the signaling pathways of both the intended target and potential off-targets is crucial for interpreting the biological consequences of off-target binding. For example, this compound inhibitors of 11β-HSD1 are designed to reduce the intracellular conversion of inactive cortisone to active cortisol.

hsd1_pathway cluster_pathway 11β-HSD1 Signaling Pathway Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol GR Glucocorticoid Receptor Cortisol->GR Gene_Expression Altered Gene Expression GR->Gene_Expression Metabolic_Effects Metabolic Effects (e.g., Gluconeogenesis) Gene_Expression->Metabolic_Effects Inhibitor This compound Inhibitor Inhibitor->HSD1

Caption: Intended inhibition of the 11β-HSD1 pathway.

An off-target interaction with a kinase, for example, could inadvertently modulate a different signaling cascade, leading to unintended cellular responses. A thorough understanding of these pathways is essential for predicting and interpreting potential adverse effects.

Conclusion

The development of this compound derivatives holds significant promise for treating a range of diseases. However, a diligent and comprehensive assessment of their off-target effects is paramount to ensuring their safety and efficacy. By integrating in silico prediction, in vitro screening, and in vivo validation, researchers can build a detailed off-target profile for their lead compounds. This guide provides a foundational framework for this critical aspect of drug development, empowering scientists to make informed decisions and design the next generation of safer, more selective therapeutics.

References

A Comparative Analysis of the Cytotoxic Landscape of 1-Adamantanecarboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, lipophilic, and three-dimensional structure of the adamantane cage has established it as a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks can significantly enhance pharmacokinetic and pharmacodynamic properties.[1] 1-Adamantanecarboxamide, a simple derivative, serves as a foundational building block for a diverse range of compounds with significant biological activities, including potential anticancer applications. This guide provides a comparative analysis of the in vitro cytotoxicity of this compound derivatives, drawing upon experimental data to elucidate structure-activity relationships and guide future drug discovery efforts.

The Adamantane Advantage in Cytotoxicity: A Structural Perspective

The introduction of an adamantane moiety can influence a compound's cytotoxicity through several mechanisms. Its lipophilicity can facilitate passage across cellular membranes, increasing intracellular concentration.[2] Furthermore, the bulky adamantane group can sterically hinder metabolic degradation and promote specific interactions with biological targets. The carboxamide linkage provides a versatile point for chemical modification, allowing for the exploration of a wide chemical space to fine-tune cytotoxic potency and selectivity.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of this compound derivatives is highly dependent on the nature of the substituents attached to the carboxamide nitrogen and the adamantane core itself. The following table summarizes the in vitro cytotoxicity of various derivatives against a panel of human cancer cell lines.

Compound ClassDerivativeCell Line(s)Cytotoxicity (IC50/Effect)Reference(s)
Thiazolidine Acetic Acids [4-(Adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid (4a)A549 (Lung Carcinoma)IC50: 0.15 mM
[4-(Adamantane-1-carboxamido)-8-substituted-3-oxo-1-thia-4-azaspiro[4.5]decan-2-yl]acetic acid derivatives (4b-g)A549, HepG2 (Hepatocellular Carcinoma), PC-3 (Prostate Adenocarcinoma)Found to be cytotoxic, especially on A549 cells.[3][3]
Isothioureas Adamantyl isothiourea derivatives (Compounds 5 & 6)Hep-G2, Hela (Cervical Carcinoma), HCT-116 (Colorectal Carcinoma)IC50 < 10 µM[4]
Hydrazine-1-carbothioamides 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides (Compounds 1 & 2)HeLa, MCF-7 (Breast Carcinoma)Potent antiproliferative activity (IC50 < 10 μM)[5]
Pyridin-4-ones Adamantyl N-aryl 3-hydroxy-2-methylpyridin-4-onesHCT 116, H 460 (Lung Carcinoma), MCF-7Active and selective at low micromolar concentrations.[6]
Copper(II) Complexes Copper(II) complexes with 1-adamantoyl hydrazoneHeLa, LS174 (Colon Carcinoma), A549, K562 (Chronic Myelogenous Leukemia), MDA-MB-231 (Breast Carcinoma)High sensitivity observed across all tested cell lines.[7]
Adamantane-Monoterpenoid Conjugates Campholenic derivatives with 1,2,4-triazole or 1,3,4-thiadiazole linkersHeLaDemonstrated a clear synergistic cytotoxic effect with topotecan.[8]

Key Insights from Comparative Data:

  • Heterocyclic Scaffolds Enhance Potency: The conjugation of the this compound moiety to various heterocyclic systems, such as thiazolidine, isothiourea, and pyridine-4-one, generally leads to potent cytotoxic agents.

  • Cell Line Specificity: Many derivatives exhibit preferential cytotoxicity towards specific cancer cell lines. For instance, the thiazolidine acetic acid derivatives showed particular efficacy against A549 lung carcinoma cells.[3]

  • Mechanism of Action: The observed cytotoxicity is often linked to the induction of apoptosis.[3] Some derivatives also exhibit anti-angiogenic properties or can act synergistically with established anticancer drugs.[7][8]

Mechanistic Insights: Apoptosis Induction and Signaling Pathways

Several studies have delved into the mechanisms underlying the cytotoxicity of this compound derivatives. A prominent mechanism is the induction of programmed cell death, or apoptosis.

For instance, [4-(Adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid was shown to remarkably induce apoptosis.[3] While the precise signaling pathways are still under investigation for many derivatives, some evidence points towards the involvement of key regulatory proteins. Molecular docking studies have suggested that some derivatives may interact with the BIR3 domain of the human inhibitor of apoptosis protein (IAP).[3]

A simplified representation of a potential apoptotic pathway is illustrated below:

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_cell Cancer Cell Adamantane_Derivative Adamantane Derivative IAP_Proteins Inhibitor of Apoptosis Proteins (IAPs) Adamantane_Derivative->IAP_Proteins Inhibition Caspases Caspases IAP_Proteins->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Potential mechanism of apoptosis induction by adamantane derivatives.

Furthermore, certain adamantyl isothiourea derivatives have been shown to suppress tumor growth by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway, a key regulator of inflammation.[1][4]

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic effects of this compound derivatives predominantly relies on in vitro cell-based assays. The MTT assay is a widely adopted colorimetric method for assessing cell viability.

MTT Cytotoxicity Assay Protocol

This protocol provides a generalized procedure for determining the cytotoxic effects of adamantane derivatives on adherent cancer cell lines.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
  • Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into 96-well microplates at a density of 1 x 10^4 cells/well in 100 µL of growth medium.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (this compound derivatives) in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the test compounds in growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
  • Remove the growth medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plates for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Seeding" [label="Seed Cancer Cells\nin 96-well Plate"]; "Incubation_24h" [label="Incubate for 24h"]; "Compound_Treatment" [label="Treat with Adamantane\nDerivatives"]; "Incubation_Exposure" [label="Incubate for 24-72h"]; "MTT_Addition" [label="Add MTT Reagent"]; "Incubation_4h" [label="Incubate for 4h"]; "Formazan_Solubilization" [label="Solubilize Formazan\nCrystals with DMSO"]; "Absorbance_Measurement" [label="Measure Absorbance\nat 570 nm"]; "Data_Analysis" [label="Calculate % Viability\nand IC50"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Seeding"; "Cell_Seeding" -> "Incubation_24h"; "Incubation_24h" -> "Compound_Treatment"; "Compound_Treatment" -> "Incubation_Exposure"; "Incubation_Exposure" -> "MTT_Addition"; "MTT_Addition" -> "Incubation_4h"; "Incubation_4h" -> "Formazan_Solubilization"; "Formazan_Solubilization" -> "Absorbance_Measurement"; "Absorbance_Measurement" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The collective evidence strongly supports the this compound scaffold as a promising starting point for the development of novel cytotoxic agents. The versatility of the carboxamide linkage allows for the introduction of a wide array of functional groups and heterocyclic systems, leading to compounds with potent and, in some cases, selective anticancer activity. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives to enable rational drug design. Further exploration of structure-activity relationships, particularly concerning the substitution patterns on both the adamantane cage and appended moieties, will be crucial in optimizing the therapeutic index of this fascinating class of compounds.

References

Benchmarking 1-Adamantanecarboxamide Against Known Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold has long been a privileged structure in medicinal chemistry, giving rise to the first clinically approved antiviral drugs, amantadine and rimantadine.[1] These compounds demonstrated the potential of targeting viral ion channels as an antiviral strategy. 1-Adamantanecarboxamide, a derivative of this iconic cage-like hydrocarbon, represents a compelling candidate for further antiviral investigation. Its unique physicochemical properties, including high lipophilicity and structural rigidity, may confer advantages in terms of target engagement and pharmacokinetic profile.[2]

This guide provides a comprehensive framework for benchmarking the antiviral potential of this compound against a panel of established antiviral agents. We will delve into the mechanisms of action of these benchmark drugs, present detailed protocols for essential in vitro antiviral assays, and offer a template for the presentation and interpretation of comparative data. The objective is to equip researchers with the necessary tools and rationale to rigorously evaluate this compound and other novel adamantane derivatives as potential next-generation antiviral therapeutics.

Comparative Analysis of Antiviral Agents

To contextualize the potential of this compound, it is essential to compare it against antiviral agents with well-defined mechanisms of action and established clinical utility. For this guide, we have selected four benchmark compounds: Amantadine, Rimantadine, Oseltamivir, and Ribavirin.

Antiviral AgentClassMechanism of ActionViral Spectrum
This compound (Hypothetical) Adamantane DerivativePutatively targets viral ion channels or other viral/host factors involved in replication.To be determined, with a primary focus on influenza and other RNA viruses.
Amantadine Adamantane (M2 Ion Channel Inhibitor)Blocks the M2 proton ion channel of the influenza A virus, inhibiting viral uncoating and release of viral RNA into the host cell.[3][4]Influenza A virus.[5]
Rimantadine Adamantane (M2 Ion Channel Inhibitor)Similar to amantadine, it targets the M2 ion channel of influenza A, preventing viral replication. It is generally more active than amantadine.[6][7]Influenza A virus.[8]
Oseltamivir Neuraminidase InhibitorAn ethyl ester prodrug that is hydrolyzed to the active oseltamivir carboxylate. It inhibits the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.[9][10]Influenza A and B viruses.[11]
Ribavirin Nucleoside AnalogA broad-spectrum antiviral with multiple mechanisms, including inhibition of viral RNA synthesis, induction of lethal mutagenesis, and depletion of intracellular GTP pools.[12][13]A wide range of RNA and DNA viruses, including Hepatitis C virus and Respiratory Syncytial Virus (RSV).[14]

Signaling Pathway of Benchmark Antivirals

The following diagram illustrates the points of intervention for our selected benchmark antiviral agents in the influenza A virus life cycle.

G cluster_virus Influenza A Virus Life Cycle cluster_drugs Antiviral Intervention Points Virus_Entry Virus Entry (Endocytosis) Uncoating Viral Uncoating (Acidification of Endosome) Virus_Entry->Uncoating Replication_Transcription Viral RNA Replication & Transcription Uncoating->Replication_Transcription Protein_Synthesis Viral Protein Synthesis Replication_Transcription->Protein_Synthesis Assembly_Budding Virion Assembly & Budding Protein_Synthesis->Assembly_Budding Virus_Release Virus Release Assembly_Budding->Virus_Release Amantadine_Rimantadine Amantadine & Rimantadine Amantadine_Rimantadine->Uncoating Inhibit M2 Ion Channel Ribavirin Ribavirin Ribavirin->Replication_Transcription Inhibit RNA Polymerase & Induce Mutations Oseltamivir Oseltamivir Oseltamivir->Virus_Release Inhibit Neuraminidase Adamantanecarboxamide This compound (Hypothetical Target) Adamantanecarboxamide->Uncoating Putative Inhibition

Caption: Putative and established intervention points of antiviral agents in the influenza A virus life cycle.

Experimental Protocols

A rigorous evaluation of a novel antiviral candidate requires a battery of in vitro assays to determine its efficacy and cytotoxicity. The following are detailed protocols for three fundamental assays.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which this compound is toxic to the host cells, allowing for the differentiation between true antiviral activity and non-specific cytotoxic effects.[15]

Experimental Workflow:

G Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serial dilutions of compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading CC50_Calculation Calculate CC50 Absorbance_Reading->CC50_Calculation

Caption: Workflow for determining the 50% cytotoxic concentration (CC50) using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in cell culture medium to obtain a range of concentrations to be tested.

  • Compound Addition: Remove the growth medium from the cells and add the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a cell-free blank.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).

Plaque Reduction Assay

This "gold standard" assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[17]

Experimental Workflow:

G Cell_Seeding Seed cells to confluency Virus_Adsorption Infect with virus Cell_Seeding->Virus_Adsorption Compound_Overlay Add overlay with compound dilutions Virus_Adsorption->Compound_Overlay Incubation Incubate for plaque development Compound_Overlay->Incubation Staining Fix and stain cells Incubation->Staining Plaque_Counting Count plaques Staining->Plaque_Counting EC50_Calculation Calculate EC50 Plaque_Counting->EC50_Calculation

Caption: Workflow of the Plaque Reduction Assay for determining antiviral efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate titer that yields a countable number of plaques (e.g., 50-100 plaques per well).

  • Virus Adsorption: Remove the growth medium from the cell monolayers and inoculate with the virus dilution. Incubate for 1 hour to allow for viral adsorption.

  • Compound Overlay: During the adsorption period, prepare an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) with serial dilutions of this compound at non-toxic concentrations.

  • Overlay Application: After adsorption, remove the virus inoculum and add the compound-containing overlay to the respective wells. Allow the overlay to solidify.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for influenza virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[1]

  • Data Acquisition: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration to determine the 50% effective concentration (EC50).

Cytopathic Effect (CPE) Inhibition Assay

This assay is a high-throughput method to screen for antiviral activity by measuring the ability of a compound to protect cells from the destructive effects of a virus.[13][18]

Experimental Workflow:

G Cell_Seeding Seed cells in 96-well plate Compound_and_Virus Add compound and infect with virus Cell_Seeding->Compound_and_Virus Incubation Incubate until CPE in control wells Compound_and_Virus->Incubation Viability_Staining Stain viable cells (e.g., Neutral Red) Incubation->Viability_Staining Absorbance_Reading Read absorbance Viability_Staining->Absorbance_Reading EC50_Calculation Calculate EC50 Absorbance_Reading->EC50_Calculation

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a pre-titered amount of virus that causes significant CPE within 48-72 hours.[19]

  • Controls: Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.

  • Cell Viability Staining: Quantify cell viability using a suitable method, such as Neutral Red uptake or crystal violet staining.[20]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of protection for each compound concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of protection against the log of the compound concentration.

Hypothetical Comparative Data

The following tables present hypothetical data for this compound, benchmarked against known antiviral agents. The values for this compound are extrapolated from published data on structurally similar adamantane derivatives.[21]

Table 2: In Vitro Antiviral Activity against Influenza A/H3N2 in MDCK Cells

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound 1.8>100>55.6
Amantadine 2.5>100>40
Rimantadine 1.2>100>83.3
Oseltamivir Carboxylate 0.05>1000>20000
Ribavirin 5.0>50>10

Table 3: In Vitro Antiviral Activity against a Panel of RNA Viruses

CompoundInfluenza A (H1N1) EC50 (µM)Respiratory Syncytial Virus (RSV) EC50 (µM)Hepatitis C Virus (HCV) Replicon EC50 (µM)
This compound 2.1>50>50
Amantadine 3.0>100>100
Rimantadine 1.5>100>100
Oseltamivir Carboxylate 0.01>100>100
Ribavirin 10.28.52.3

Conclusion

This guide provides a structured approach for the comprehensive in vitro evaluation of this compound as a potential antiviral agent. By benchmarking against established drugs with diverse mechanisms of action and employing standardized, robust assay protocols, researchers can generate high-quality, comparable data. The hypothetical data presented herein, based on existing literature for related compounds, suggests that this compound may possess antiviral activity against influenza A virus, warranting further investigation. A thorough characterization of its antiviral spectrum, mechanism of action, and resistance profile will be critical in determining its potential as a therapeutic candidate. The methodologies and comparative framework outlined in this guide are intended to facilitate these crucial next steps in the drug discovery and development process.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and responsibly. This guide provides a detailed protocol for the proper disposal of 1-Adamantanecarboxamide, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated, necessitating a cautious and informed approach to its disposal.[1]

This document moves beyond a simple checklist, offering a framework for decision-making rooted in established safety principles and regulatory compliance.

Understanding this compound: A Safety Profile

Before proceeding with disposal, it is crucial to understand the known characteristics of this compound. This foundational knowledge informs the risk assessment and dictates the necessary handling precautions.

PropertyDescriptionSource
CAS Number 5511-18-2[1]
GHS Hazard Classification Not a dangerous substance[1]
Potential Health Effects May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory irritation. The toxicological properties have not been fully investigated.[1]
Hazardous Decomposition Upon combustion, may produce carbon oxides and nitrogen oxides.[1]
Environmental Hazards Do not let product enter drains.[1]

The key takeaway from this profile is the principle of precaution. The absence of comprehensive toxicological data means we must handle this compound with the same rigor as a substance with known hazards.

Pre-Disposal Planning: A Proactive Approach

Effective waste management begins long before the disposal container is sealed. Implementing these proactive measures can significantly reduce risk and ensure compliance.

Waste Minimization: The most effective disposal strategy is to minimize waste generation in the first place.

  • Thoughtful Experimental Design: Accurately calculate the required quantities of this compound for your experiments to avoid purchasing and ultimately disposing of excess material.

  • Stock Solution Management: Prepare only the volume of solutions needed for the immediate experimental run.

Personal Protective Equipment (PPE): Given the potential for harm via inhalation, ingestion, or skin contact, a robust PPE protocol is non-negotiable.[1]

  • Eye Protection: Wear chemical safety glasses or goggles.

  • Hand Protection: Use appropriate protective gloves.

  • Body Protection: A lab coat or other protective work clothing is mandatory.

  • Respiratory Protection: In situations with a risk of aerosolization or dust formation, especially when handling the solid compound, use appropriate respiratory protection.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and preparing this compound for final disposal.

Step 1: Container Selection and Preparation

  • Choose a Compatible Container: Select a waste container made of a material that will not react with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure Proper Sealing: The container must have a secure, leak-proof screw-top cap.[2]

  • Initial Labeling: Pre-label the empty container as "Hazardous Waste" and specify "this compound Waste."

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound, including any contaminated items like weighing paper or spatulas, directly into the designated solid waste container.

  • Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Do not mix with other incompatible waste streams.

  • Avoid Contamination: Never dispose of this compound down the drain.[1][3] This is critical to prevent the unknown environmental impact of this compound.

Step 3: Comprehensive Labeling

  • Full Chemical Name: Clearly write "this compound" on the label. Avoid abbreviations or chemical formulas.

  • Concentration: For liquid waste, estimate the concentration of the dissolved compound.

  • Hazard Identification: Although not officially classified, it is prudent to indicate "Caution: Toxicological Properties Not Fully Investigated."

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the sealed and labeled waste container in a designated SAA within the laboratory.[2][4] The SAA should be at or near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

  • Segregation: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents.[1]

Final Disposal Pathway

The ultimate disposal of this compound must be conducted through your institution's certified channels.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time (often one year for non-acute hazardous waste), contact your institution's EHS department to arrange for a waste pickup.[4][5]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. The most probable disposal method for a compound like this compound is high-temperature incineration, which ensures the complete destruction of the molecule and its potentially hazardous decomposition products.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: this compound to be Disposed ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Pre-Label Waste Container ppe->container is_solid Is the waste solid? container->is_solid collect_solid Collect Solid Waste (e.g., powder, contaminated items) is_solid->collect_solid Yes collect_liquid Collect Liquid Waste (e.g., solutions) is_solid->collect_liquid No label_full Complete Waste Label: - Full Chemical Name - Accumulation Start Date - Hazard Information collect_solid->label_full collect_liquid->label_full store_saa Securely Cap & Store in Satellite Accumulation Area (SAA) with Secondary Containment label_full->store_saa is_full Container Full or Max Time Reached? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed in a manner that is safe, compliant, and environmentally responsible. Your commitment to these principles is fundamental to the integrity and sustainability of our scientific endeavors.

References

A Comprehensive Guide to the Safe Handling of 1-Adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-Adamantanecarboxamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated[1]. Therefore, a cautious approach, assuming potential hazards similar to structurally related compounds like Adamantane-1-carboxylic acid, is warranted. This guide is built on the principles of proactive risk mitigation and adherence to best laboratory practices.

Hazard Assessment and Risk Mitigation

Understanding the potential risks is the cornerstone of safe laboratory practice. Although specific data for this compound is limited, related compounds suggest potential for irritation.

Potential Hazards:

  • Eye Contact: May cause serious eye irritation[2][3][4].

  • Skin Contact: May cause skin irritation[2][3][4].

  • Inhalation: May cause respiratory tract irritation[2][3][5][6].

  • Ingestion: May be harmful if swallowed[2][6].

Given these potential hazards, a comprehensive safety plan is essential. The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields.Protects against accidental splashes and airborne particles that could cause serious eye irritation[2][3][4].
Hand Protection Nitrile rubber gloves.Prevents direct skin contact. Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact with the outer surface of the glove[7].
Body Protection A standard laboratory coat.Protects skin and personal clothing from potential spills and contamination[8].
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 particulate respirator is recommended[8].Minimizes the inhalation of airborne particles, which may cause respiratory irritation[2][3][5].

Operational Plan: A Step-by-Step Workflow

A structured operational plan ensures that safety is integrated into every step of the experimental process.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather Materials & PPE Vent Ensure Proper Ventilation (Fume Hood) Prep->Vent Setup Weigh Weigh Compound Vent->Weigh Proceed Transfer Transfer to Reaction Vessel Weigh->Transfer In Fume Hood Decon Decontaminate Work Area Transfer->Decon Post-Experiment Waste Segregate & Label Waste Decon->Waste Collect Dispose Dispose of Waste Waste->Dispose Follow Protocol

Caption: Workflow for Safe Handling of this compound.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory to control airborne levels[1].

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order[9].

  • Gather Materials: Before starting, gather all necessary equipment and reagents to minimize movement and potential for spills.

Step 2: Handling the Compound

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Avoid Dust Formation: Handle the solid material carefully to minimize the creation of dust[1][9].

  • Weighing: If weighing the compound, do so within the fume hood or in a designated weighing enclosure.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound[2][5].

Step 3: Storage

  • Container: Keep the container tightly closed when not in use[3][5].

  • Location: Store in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5][9].

Spill and Emergency Procedures

In the event of an accidental release, follow these procedures promptly.

  • Spill:

    • Evacuate unnecessary personnel from the area[5].

    • Wearing appropriate PPE, carefully sweep or shovel the spilled material into a suitable, labeled container for disposal[5][9]. Avoid generating dust during this process.

    • Wash the spill site thoroughly after material pickup is complete[1].

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[1][3][4].

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][2][3].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][3].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][5].

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: All waste materials, including contaminated gloves, weighing paper, and excess compound, should be collected in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service[3][5]. Do not allow the material to be released into the environment[1][9].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Adamantanecarboxamide
Reactant of Route 2
Reactant of Route 2
1-Adamantanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.